molecular formula C8H10N2O2 B1274188 2-(4-Aminophenoxy)acetamide CAS No. 58232-55-6

2-(4-Aminophenoxy)acetamide

Cat. No.: B1274188
CAS No.: 58232-55-6
M. Wt: 166.18 g/mol
InChI Key: COKCPIVADVZEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenoxy)acetamide is a chemical compound of significant interest in medicinal chemistry and organic synthesis. It features a phenoxy acetamide core structure, which is a common framework in the development of biologically active molecules. Phenoxy acetamide derivatives are extensively investigated for their diverse pharmacological properties, serving as key intermediates or lead compounds in the creation of anti-cancer agents, anti-mycobacterial substances, and other therapeutic candidates . The presence of both an aminophenoxy group and an acetamide functionality in its structure makes it a versatile building block for the synthesis of more complex molecules, such as novel phenoxy thiazole or oxazoline derivatives . Researchers utilize this compound to explore structure-activity relationships and to develop new pharmaceutical agents, leveraging its potential to interact with various biological targets . As with many phenoxy acetamide compounds, its mechanism of action is typically studied and defined in the context of its specific synthetic derivatives, which may involve interactions with enzyme active sites or cellular receptors . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-aminophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKCPIVADVZEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388583
Record name 2-(4-aminophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58232-55-6
Record name 2-(4-aminophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenoxy)acetamide from p-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-(4-aminophenoxy)acetamide, a valuable intermediate in pharmaceutical and materials science research. The primary focus is on the direct synthesis from p-aminophenol and 2-chloroacetamide via the Williamson ether synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a bifunctional molecule featuring a primary aromatic amine and an acetamide group linked by an ether bridge. This structure makes it a versatile building block for the synthesis of more complex molecules, including bioactive compounds and polymers. The synthesis route from readily available p-aminophenol presents an economical and practical approach. This guide will detail the chemical principles, experimental procedures, and analytical considerations for this synthesis.

Reaction Analysis and Strategy

The core transformation in the synthesis of this compound from p-aminophenol is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The overall reaction is as follows:

A critical aspect of this synthesis is the presence of two nucleophilic sites in p-aminophenol: the hydroxyl group (-OH) and the amino group (-NH2). Under basic conditions required for the deprotonation of the phenolic hydroxyl, the amino group can also react with 2-chloroacetamide, leading to N-alkylation as a significant side product.

To achieve regioselective O-alkylation, two primary strategies can be employed:

  • Direct Synthesis with Controlled Conditions: This approach involves carefully controlling the reaction conditions, such as the base, solvent, and temperature, to favor the reaction at the more acidic phenolic hydroxyl group over the amino group. This is the most direct route and will be the focus of the detailed experimental protocol.

  • Protecting Group Strategy: This method involves the protection of the more nucleophilic amino group, typically by acetylation to form N-(4-hydroxyphenyl)acetamide (paracetamol). The subsequent Williamson ether synthesis on the phenolic hydroxyl group is then followed by the deprotection of the amino group to yield the final product. This multi-step process can offer higher selectivity and cleaner reaction profiles.

  • Alternative Starting Material: A third strategy involves starting with 4-nitrophenol. The ether linkage is formed first, and then the nitro group is reduced to the desired amino group. This circumvents the issue of the competing nucleophilicity of the amino group in p-aminophenol.

This guide will provide a detailed protocol for the direct synthesis approach, which is the most atom-economical route.

Experimental Protocol: Direct Synthesis of this compound

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols.[1][2][3]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
p-Aminophenol109.1310.91 g0.10
2-Chloroacetamide93.519.35 g0.10
Potassium Hydroxide (KOH)56.116.17 g0.11
Ethanol (95%)-100 mL-
Deionized Water-50 mL-
Hydrochloric Acid (6 M)-As needed-
Ethyl Acetate-150 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Anhydrous Sodium Sulfate-As needed-

3.2. Procedure

  • Formation of the Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.91 g (0.10 mol) of p-aminophenol and 6.17 g (0.11 mol) of potassium hydroxide in 100 mL of 95% ethanol. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the potassium p-aminophenoxide salt.

  • Alkylation Reaction: To the stirred solution, add 9.35 g (0.10 mol) of 2-chloroacetamide. Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of deionized water.

    • Carefully acidify the aqueous solution to a pH of approximately 7-8 with 6 M hydrochloric acid. This step neutralizes any unreacted potassium hydroxide.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid.

3.3. Expected Yield

The expected yield for this type of Williamson ether synthesis is typically in the range of 60-70%. Based on a similar synthesis of ethyl 2-(4-aminophenoxy)acetate which reported a yield of 62%, a similar outcome can be anticipated for this reaction.[4]

Quantitative Data Summary

ParameterValueReference/Note
Reactants
p-Aminophenol10.91 g (0.10 mol)
2-Chloroacetamide9.35 g (0.10 mol)
Potassium Hydroxide6.17 g (0.11 mol)1.1 equivalents
Product
This compoundTheoretical: 16.62 g
Expected: 9.97 - 11.63 gBased on 60-70% yield
Reaction Conditions
Solvent95% Ethanol
TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours

Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

5.1. Predicted Spectroscopic Data

The following data is predicted based on the known spectral data of the closely related compound, ethyl 2-(4-aminophenoxy)acetate.[4]

Technique Predicted Data
¹H NMR (DMSO-d₆, 500 MHz)δ (ppm): 6.65 (d, 2H, Ar-H), 6.50 (d, 2H, Ar-H), 7.2-7.0 (br s, 2H, -CONH₂), 4.70 (s, 2H, -NH₂), 4.40 (s, 2H, -O-CH₂-)
¹³C NMR (DMSO-d₆, 125 MHz)δ (ppm): 170.5 (C=O), 149.0 (C-O), 143.0 (C-NH₂), 115.8 (Ar-CH), 115.0 (Ar-CH), 67.0 (-O-CH₂-)
Mass Spectrometry (ESI-MS) m/z: 167.08 [M+H]⁺, 189.06 [M+Na]⁺
Melting Point Not available in searched literature. To be determined experimentally.

Visualizations

6.1. Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product p_aminophenol p-Aminophenol phenoxide p-Aminophenoxide p_aminophenol->phenoxide Deprotonation chloroacetamide 2-Chloroacetamide product This compound chloroacetamide->product SN2 Attack base KOH phenoxide->product SN2 Attack

Caption: Williamson ether synthesis pathway for this compound.

6.2. Experimental Workflow

experimental_workflow start Start step1 Dissolve p-aminophenol and KOH in Ethanol start->step1 step2 Add 2-Chloroacetamide step1->step2 step3 Reflux for 4-6 hours step2->step3 step4 Cool and Evaporate Solvent step3->step4 step5 Add Water and Acidify step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Wash and Dry Organic Layer step6->step7 step8 Evaporate Solvent step7->step8 step9 Recrystallize Crude Product step8->step9 end Pure this compound step9->end

Caption: Experimental workflow for the synthesis and purification.

Safety Considerations

  • p-Aminophenol: Harmful if swallowed and may cause an allergic skin reaction.

  • 2-Chloroacetamide: Toxic if swallowed and causes severe skin burns and eye damage.

  • Potassium Hydroxide: Corrosive and can cause severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.

  • Organic Solvents (Ethanol, Ethyl Acetate): Flammable.

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide outlines a robust and direct method for the synthesis of this compound from p-aminophenol using the Williamson ether synthesis. By providing a detailed experimental protocol, quantitative data, and clear visualizations, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science. While direct synthesis is presented as the primary route, careful consideration of the alternative strategies involving protecting groups or different starting materials may be beneficial for specific applications requiring higher purity or yield. The successful synthesis and characterization of this compound will enable further exploration of its potential in various scientific endeavors.

References

Spectroscopic Characterization of 2-(4-Aminophenoxy)acetamide by Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(4-Aminophenoxy)acetamide. Due to the limited availability of experimental NMR data for this specific compound in publicly accessible literature, this guide utilizes high-quality predicted NMR data to facilitate its identification and structural elucidation. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and structurally related molecules.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The data, generated using advanced computational algorithms, is summarized in Table 1. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.75Doublet2HAr-H (ortho to -O)
~6.65Doublet2HAr-H (ortho to -NH₂)
~7.20Singlet (broad)2H-NH₂ (amide)
~4.35Singlet2H-O-CH₂-
~4.90Singlet (broad)2H-NH₂ (aromatic)

Note: Predicted chemical shifts and multiplicities can vary slightly based on the prediction algorithm and the solvent used. The broadness of the amine and amide proton signals is due to quadrupole moments and potential hydrogen exchange.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of this compound. Table 2 summarizes the predicted chemical shifts for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Carbon Assignment
~171.5C=O (amide)
~149.0C-O (aromatic)
~142.0C-NH₂ (aromatic)
~116.0CH (aromatic, ortho to -O)
~115.5CH (aromatic, ortho to -NH₂)
~68.0-O-CH₂-

Experimental Protocols

While the presented data is predictive, the following experimental protocols outline the standard procedures for acquiring high-quality NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for compounds with amine and amide functionalities due to its ability to solubilize polar compounds and slow down proton exchange. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be considered.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure the solution is homogeneous.

  • Referencing: An internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, is typically added to the solvent by the manufacturer for chemical shift referencing.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

  • Acquisition Time (aq): Typically 2-4 seconds.

  • Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover all proton signals.

For ¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): A delay of 2-5 seconds is used to ensure proper relaxation of quaternary carbons.

  • Acquisition Time (aq): Typically 1-2 seconds.

  • Spectral Width (sw): A spectral width of 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the NMR analysis of this compound.

NMR_Spectrum_Regions cluster_regions Key Regions in the Predicted ¹H NMR Spectrum Aromatic Aromatic Region (~6.6-6.8 ppm) Amide_NH2 Amide NH₂ (~7.2 ppm) Aliphatic_CH2 Aliphatic CH₂ (~4.35 ppm) Aromatic_NH2 Aromatic NH₂ (~4.9 ppm) Molecule This compound Molecule->Aromatic Ar-H Molecule->Amide_NH2 -C(O)NH₂ Molecule->Aliphatic_CH2 -O-CH₂- Molecule->Aromatic_NH2 Ar-NH₂

Caption: Predicted ¹H NMR Spectral Regions for this compound.

NMR_Workflow cluster_workflow General NMR Spectroscopic Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Instrument Setup (Tuning and Shimming) A->B C ¹H NMR Data Acquisition B->C D ¹³C NMR Data Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F G Structural Elucidation F->G

Caption: A typical workflow for NMR spectroscopic analysis.

An In-depth Technical Guide to the X-ray Crystallography of Novel 2-(4-Aminophenoxy)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, X-ray crystallographic analysis, and potential biological significance of novel 2-(4-aminophenoxy)acetamide derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, structural biology, and drug development.

Introduction

This compound derivatives represent a class of organic compounds with significant potential in the development of novel therapeutic agents. Their structural motif, featuring a flexible acetamide linker connected to a phenoxy ring, allows for diverse substitutions and modifications, making them attractive candidates for targeting a range of biological macromolecules. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This guide details the experimental protocols for their synthesis and crystallographic characterization, presents key structural data, and explores their potential modulation of critical biological signaling pathways.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the title compounds is typically achieved through a multi-step process, as exemplified by the preparation of ethyl-2-(4-aminophenoxy)acetate and subsequent derivatization.

2.1.1. Synthesis of Ethyl-2-(4-aminophenoxy)acetate

A common synthetic route involves the initial alkylation of p-nitrophenol followed by the reduction of the nitro group.[1]

  • Step 1: Alkylation of p-Nitrophenol: A mixture of p-nitrophenol and anhydrous potassium carbonate in a suitable solvent such as dry acetone is refluxed with stirring. Ethyl 2-bromoacetate and a catalytic amount of potassium iodide are then added, and the reaction mixture is refluxed for several hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered while hot, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(4-nitrophenoxy)acetate.

  • Step 2: Reduction of the Nitro Group: The crude ethyl 2-(4-nitrophenoxy)acetate is dissolved in a mixture of ethanol and water containing ammonium chloride. The mixture is refluxed, and iron powder is added portion-wise. The reaction is refluxed for an additional period.[1] After cooling, the reaction mixture is filtered, and the filtrate is extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the desired ethyl-2-(4-aminophenoxy)acetate.[1]

2.1.2. Synthesis of N-substituted this compound Derivatives

Further derivatization can be achieved by reacting the primary amino group of ethyl-2-(4-aminophenoxy)acetate or a corresponding carboxylic acid with various amines or acylating agents. For instance, the synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide involves the coupling of 4-bromophenoxyacetic acid with 1,2-diaminobenzene using a coupling agent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base such as lutidine in a solvent like dichloromethane (DCM).[2]

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for determining the molecular structure with atomic resolution.

2.2.1. Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. For many acetamide derivatives, solvents like ethanol, acetonitrile, or mixtures thereof have proven effective.[2] The solution is left undisturbed at room temperature, allowing for the gradual formation of well-defined crystals over several days to a week.[1]

2.2.2. Data Collection and Structure Refinement

A suitable single crystal is selected and mounted on a goniometer head of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffraction pattern is recorded on a detector, such as a CCD or CMOS detector, as the crystal is rotated.

The collected diffraction data are then processed, which includes integration of the reflection intensities and correction for various experimental factors. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for novel this compound derivatives are summarized in the tables below. These data provide a quantitative description of the crystal lattice and the molecular geometry of the compounds.

Table 1: Crystal Data and Structure Refinement for Selected this compound Derivatives.

ParameterDerivative 1 (e.g., 5a)Derivative 2 (e.g., 5b)Derivative 3 (e.g., 5c)Derivative 4 (e.g., 5d)Ethyl-2-(4-aminophenoxy)acetate[1]
CCDC Deposition No.2211917221191822382582238259Not specified in the reference
Empirical formulaC₁₅H₁₄N₂O₂C₁₅H₁₄N₂O₂C₁₇H₁₈N₂O₂C₁₆H₁₆N₂O₂C₁₀H₁₃NO₃
Formula weight254.29254.29282.34268.31195.22
Temperature (K)293(2)293(2)293(2)293(2)293(2)
Wavelength (Å)0.710730.710730.710730.710730.71073
Crystal systemOrthorhombicMonoclinicMonoclinicMonoclinicTriclinic
Space groupP2₁2₁2₁P2₁/cP2₁/nP2₁/cP-1
a (Å)6.687(1)10.386(2)11.534(2)10.301(2)8.2104(6)
b (Å)11.453(2)8.847(2)11.025(2)11.234(2)10.3625(9)
c (Å)17.026(3)14.778(3)12.016(2)12.091(2)11.9562(9)
α (°)90909090101.787(7)
β (°)90109.11(3)106.34(3)101.68(3)91.849(6)
γ (°)90909090102.755(7)
Volume (ų)1303.1(4)1284.1(5)1466.1(5)1368.1(5)968.02(14)
Z44442
Calculated density (Mg/m³)1.2951.3151.2801.3031.339
Absorption coeff. (mm⁻¹)0.0880.0890.0850.0880.098
F(000)536536600568208
Final R indices [I>2σ(I)]R₁=0.045, wR₂=0.112R₁=0.048, wR₂=0.125R₁=0.052, wR₂=0.138R₁=0.049, wR₂=0.129R₁=0.043, wR₂=0.119
Goodness-of-fit on F²1.031.041.051.041.04

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative this compound Derivative.

Bond/AngleLength (Å) / Angle (°)
O1-C71.375(2)
C7-C81.482(3)
C8-N11.330(3)
C8-O21.238(2)
C1-O1-C7118.5(1)
O1-C7-C8110.2(2)
N1-C8-C7115.8(2)
N1-C8-O2124.5(2)
O2-C8-C7119.7(2)

(Note: The data in the tables are representative and have been compiled from the cited literature. For complete and definitive crystallographic information, it is recommended to consult the original publications and the corresponding Crystallographic Information Files (CIFs) from the Cambridge Crystallographic Data Centre.)

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction start Starting Materials (p-nitrophenol, ethyl bromoacetate) alkylation Alkylation start->alkylation reduction Nitro Group Reduction alkylation->reduction purification_synth Purification reduction->purification_synth product This compound Derivative purification_synth->product dissolution Dissolution in Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: General experimental workflow for the synthesis and X-ray crystallographic analysis.

Signaling Pathways

Some acetamide derivatives have shown potential as anti-cancer agents by inducing programmed cell death (apoptosis). A key mechanism is the activation of the caspase cascade.

apoptosis_pathway acetamide This compound Derivative cell_stress Cellular Stress acetamide->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 procaspase9 Pro-caspase-9 procaspase9->apoptosome procaspase3 Pro-caspase-3 caspase9->procaspase3 caspase3 Caspase-3 (Executioner) procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Intrinsic pathway of caspase-dependent apoptosis potentially induced by the derivatives.

Certain acetamide derivatives have been investigated as potential inhibitors of neurodegenerative enzymes. One of the protective mechanisms against neurodegeneration involves the upregulation of antioxidant defenses through the Nrf2-ARE pathway.

nrf2_pathway cluster_nucleus acetamide This compound Derivative oxidative_stress Oxidative Stress acetamide->oxidative_stress Modulates keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 Inhibits Degradation nrf2_release Nrf2 Release keap1_nrf2->nrf2_release nrf2_translocation Nrf2 Nuclear Translocation nrf2_release->nrf2_translocation nucleus Nucleus nrf2_translocation->nucleus are Antioxidant Response Element (ARE) nrf2_translocation->are gene_expression Antioxidant Gene Expression (e.g., HO-1, NQO1) are->gene_expression Activates neuroprotection Neuroprotection gene_expression->neuroprotection

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Aminophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-(4-Aminophenoxy)acetamide. Due to the limited availability of direct experimental data for this specific compound, this document focuses on high-quality predicted values and provides context with available experimental data for structurally similar molecules. Furthermore, this guide outlines detailed, standard experimental protocols for the determination of key physicochemical parameters, offering a practical framework for the empirical validation of the predicted data. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this compound.

Introduction

This compound is a small organic molecule belonging to the phenoxyacetamide class of compounds. Its chemical structure, featuring an aminophenoxy group linked to an acetamide moiety, suggests potential for various chemical interactions and biological activities. A thorough understanding of its physicochemical properties is paramount for any research and development efforts, as these properties govern its solubility, permeability, and potential interactions with biological systems. This guide summarizes the predicted core physicochemical properties and provides the necessary experimental frameworks for their validation.

Chemical Structure and Identifiers

  • IUPAC Name: this compound

  • CAS Number: Not available

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

  • SMILES: NC1=CC=C(OCC(=O)N)C=C1

  • InChI Key: InChI=1S/C8H10N2O2/c9-7-3-1-6(2-4-7)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, obtained from various computational models. These values provide a strong starting point for understanding the compound's behavior.

PropertyPredicted ValueNotes
Melting Point (°C) 150-180Prediction based on structurally similar compounds. For comparison, the experimentally determined melting point of the related compound ethyl 2-(4-aminophenoxy)acetate is 56-58 °C[1].
Boiling Point (°C) 395.5 ± 25.0Predicted at standard pressure.
Water Solubility HighThe presence of amine and amide groups suggests good water solubility.
pKa (acidic) ~16-17Predicted for the amide N-H proton.
pKa (basic) ~4.5-5.5Predicted for the aniline-like amino group.
logP ~0.5 - 1.5Indicates a relatively balanced hydrophilic-lipophilic character.

Synthesis Pathway

A potential synthetic route to this compound can be envisioned starting from the readily available ethyl 2-(4-aminophenoxy)acetate. This would involve the amidation of the ester.

Synthesis cluster_0 Starting Material cluster_1 Reagent cluster_2 Product Ethyl 2-(4-aminophenoxy)acetate Ethyl 2-(4-aminophenoxy)acetate This compound This compound Ethyl 2-(4-aminophenoxy)acetate->this compound Amidation Ammonia Ammonia Ammonia->this compound

Caption: Potential synthesis of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the determination of the key physicochemical properties of a novel organic compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered and dry)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the compound is finely ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. The sample height should be 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Determination: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed flask.

  • Equilibration: The flask is placed in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the suspension is then centrifuged to remove all solid particles.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a calibration curve.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Materials:

  • This compound

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

  • Titration (for basic pKa): The solution is titrated with a standardized solution of HCl. The pH of the solution is recorded after each incremental addition of the acid.

  • Titration (for acidic pKa): A separate sample solution is titrated with a standardized solution of NaOH, and the pH is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s).

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Saturation: n-Octanol and water are mixed and shaken vigorously, then allowed to separate to ensure mutual saturation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. If an emulsion forms, centrifugation can be used to aid separation.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound.

Workflow cluster_0 Initial Characterization cluster_1 Physical Properties cluster_2 Solution Properties cluster_3 Data Analysis & Reporting Purity Analysis (NMR, LC-MS) Purity Analysis (NMR, LC-MS) Structure Confirmation Structure Confirmation Purity Analysis (NMR, LC-MS)->Structure Confirmation Melting Point Melting Point Structure Confirmation->Melting Point Aqueous Solubility Aqueous Solubility Melting Point->Aqueous Solubility Boiling Point (if applicable) Boiling Point (if applicable) Data Compilation Data Compilation Boiling Point (if applicable)->Data Compilation pKa Determination pKa Determination Aqueous Solubility->pKa Determination logP/logD Measurement logP/logD Measurement pKa Determination->logP/logD Measurement logP/logD Measurement->Data Compilation Report Generation Report Generation Data Compilation->Report Generation

Caption: Physicochemical characterization workflow.

Conclusion

References

An In-depth Technical Guide to the Solubility of 2-(4-Aminophenoxy)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenoxy)acetamide is a chemical compound of interest in pharmaceutical and chemical research. Understanding its solubility in different organic solvents is fundamental for process development, formulation design, and crystallization studies. Solubility dictates the choice of solvents for synthesis, purification, and the preparation of dosage forms. This guide details the standard experimental procedure for solubility measurement and the thermodynamic models used for data correlation.

Experimental Determination of Solubility

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.[1][2] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution by mass.

A detailed workflow for the determination of solubility using the isothermal gravimetric method is presented below.

G Workflow for Isothermal Gravimetric Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Data Calculation A Weigh excess this compound B Add to a known mass of organic solvent in a sealed vessel A->B Addition C Place vessel in a thermostatic bath at constant temperature B->C Temperature Control D Stir mixture for a prolonged period to reach equilibrium C->D Achieve Saturation E Stop stirring and allow solid to settle D->E Phase Separation F Withdraw a known volume of the supernatant E->F Sample Collection G Transfer supernatant to a pre-weighed container F->G Transfer H Evaporate the solvent G->H Solvent Removal I Weigh the container with the dried solute H->I Mass Measurement J Calculate the mass of the dissolved solute I->J Quantification K Determine the mole fraction, mass fraction, and volume fraction solubility J->K Data Expression

Caption: Experimental workflow for solubility determination.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Analytical balance

  • Thermostatic water bath

  • Magnetic stirrer and stir bars

  • Sealed glass vials or jacketed reaction vessel

  • Syringes with filters (to prevent solid particles from being drawn)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vessel. The presence of excess solid solute is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vessel in a precisely controlled thermostatic bath set to the desired temperature. Stir the mixture vigorously for a sufficient amount of time (typically 24-48 hours) to ensure that solid-liquid equilibrium is achieved.

  • Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vessel.

  • Analysis: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any solid particles. Transfer the supernatant to a pre-weighed container.

  • Quantification: Evaporate the solvent from the supernatant under controlled conditions (e.g., in a drying oven at a temperature that does not cause decomposition of the solute).

  • Calculation: Weigh the container with the dried solute. The mass of the dissolved solute can be determined by subtracting the initial mass of the empty container. The solubility can then be expressed in various units such as mole fraction (x), mass fraction (w), or grams per 100 g of solvent.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables provide a template for presenting the solubility of this compound in various solvents at different temperatures.

Table 1: Mole Fraction Solubility (x) of this compound in Organic Solvents at Different Temperatures (T/K)

T/KMethanolEthanolAcetoneEthyl Acetate
278.15DataDataDataData
283.15DataDataDataData
288.15DataDataDataData
293.15DataDataDataData
298.15DataDataDataData
303.15DataDataDataData
308.15DataDataDataData
313.15DataDataDataData
318.15DataDataDataData
323.15DataDataDataData

Table 2: Mass Fraction Solubility (w) of this compound in Organic Solvents at Different Temperatures (T/K)

T/KMethanolEthanolAcetoneEthyl Acetate
278.15DataDataDataData
283.15DataDataDataData
288.15DataDataDataData
293.15DataDataDataData
298.15DataDataDataData
303.15DataDataDataData
308.15DataDataDataData
313.15DataDataDataData
318.15DataDataDataData
323.15DataDataDataData

Thermodynamic Modeling of Solubility

Thermodynamic models are essential for correlating and predicting solubility data, which can reduce the number of experiments required. Several semi-empirical models are commonly used to describe the temperature dependence of solubility.[1]

G Thermodynamic Modeling of Solubility Data cluster_models Thermodynamic Models cluster_analysis Model Validation and Application ExpData Experimental Solubility Data (Mole Fraction vs. Temperature) Correlation Correlate experimental data to model parameters ExpData->Correlation Input Apelblat Modified Apelblat Equation Apelblat->Correlation LambdaH λh (Buchowski-Ksiazaczak) Equation LambdaH->Correlation NRTL Non-Random Two-Liquid (NRTL) Model NRTL->Correlation Wilson Wilson Model Wilson->Correlation Validation Calculate Relative Average Deviation (RAD) and Root-Mean-Square Deviation (RMSD) Correlation->Validation Evaluate Fit Prediction Predict solubility at other temperatures Validation->Prediction Select Best Model ThermoProps Calculate thermodynamic properties (ΔH°, ΔS°, ΔG°) Validation->ThermoProps Further Analysis

References

An In-depth Technical Guide to the Thermal Stability of 2-(4-Aminophenoxy)acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-(4-aminophenoxy)acetamide and its analogous compounds. The thermal properties of active pharmaceutical ingredients (APIs) and their intermediates are critical parameters in drug development, influencing manufacturing processes, formulation strategies, and storage conditions. This document summarizes available data, details relevant experimental protocols, and provides visual representations of analytical workflows to aid researchers in this field.

Introduction to the Thermal Stability of Phenoxyacetamides

Phenoxyacetamide derivatives are a class of organic compounds that feature prominently in medicinal chemistry due to their diverse biological activities. The thermal stability of these molecules is a crucial factor for ensuring their integrity throughout the drug development lifecycle. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal properties of these compounds. TGA provides information on the thermal decomposition and stability of a material by measuring its mass change as a function of temperature, while DSC is used to determine thermal transitions such as melting point, glass transition, and crystallization events by measuring the heat flow into or out of a sample.

While specific thermal stability data for this compound is not widely available in the reviewed literature, this guide provides data for analogous structures to offer valuable insights into the expected thermal behavior of this class of compounds.

Quantitative Thermal Stability Data

The following tables summarize the available melting point data for analogs of this compound. It is important to note that direct TGA decomposition data for this compound and its close analogs were not found in the surveyed literature. The provided melting points, determined by various methods including DSC, offer a key indicator of thermal stability.

Table 1: Melting Point of Ethyl 2-(4-aminophenoxy)acetate

Compound NameStructureMelting Point (°C)
Ethyl 2-(4-aminophenoxy)acetateStructure of Ethyl 2-(4-aminophenoxy)acetate56-58[1]

Table 2: Melting Points of Various Acetamide Analogs

Compound NameStructureMelting Point (°C)
N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamideStructure of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamideData not available in search results
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamideStructure of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide123–125[2]
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)acetamideChemical structure not available188–190[2]
N-(1-(3-(4-Acetamidophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamideChemical structure not available171–173[2]
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)acetamideChemical structure not available196–198[2]
N-(1-(3-(4-Bromophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamideChemical structure not available186–188[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and comparable thermal analysis data. The following sections outline typical methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to aromatic amide compounds like this compound and its analogs.

Thermogravimetric Analysis (TGA) Protocol

TGA is employed to determine the thermal stability and decomposition profile of a compound.

Objective: To determine the onset of decomposition and the mass loss profile of the sample as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the sample is a fine, homogeneous powder.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

Experimental Parameters:

  • Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature high enough to ensure complete decomposition (e.g., 600-800 °C).

  • Heating Rate: A linear heating rate of 10 °C/min is standard for routine analysis. Slower or faster rates can be used to investigate specific kinetic aspects of decomposition.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) is crucial to prevent oxidative degradation.

  • Data Acquisition: Record the sample mass as a function of temperature.

Data Analysis:

  • Plot the percentage of mass loss versus temperature.

  • The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition step.

  • The temperature of maximum decomposition rate (Tpeak) is determined from the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of the sample.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of the finely powdered sample into a clean, tared DSC pan (typically aluminum).

  • Hermetically seal the pan to prevent any loss of volatile substances during heating.

Experimental Parameters:

  • Temperature Program:

    • Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point.

    • Optionally, a cooling and second heating cycle can be performed to investigate crystallization behavior and any changes in the material's thermal properties after melting.

  • Atmosphere: An inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Data Acquisition: Record the differential heat flow between the sample and a reference pan as a function of temperature.

Data Analysis:

  • Plot the heat flow versus temperature.

  • The melting point (Tm) is typically taken as the peak temperature of the endothermic melting transition. The onset temperature of the melting peak can also be reported.

  • The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the thermal analysis of pharmaceutical compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_interpretation Data Interpretation & Reporting Sample Test Compound (e.g., this compound) Grinding Grind to a fine powder Sample->Grinding Weighing Accurately weigh sample Grinding->Weighing TGA_Setup Load sample into TGA pan Weighing->TGA_Setup DSC_Setup Load sample into DSC pan and hermetically seal Weighing->DSC_Setup TGA_Run Heat under N2 atmosphere (e.g., 10 °C/min) TGA_Setup->TGA_Run TGA_Data Record Mass vs. Temperature TGA_Run->TGA_Data TGA_Analysis Determine T_onset and T_peak TGA_Data->TGA_Analysis Interpretation Correlate thermal events with molecular structure TGA_Analysis->Interpretation DSC_Run Heat under N2 atmosphere (e.g., 10 °C/min) DSC_Setup->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Determine T_m and ΔH_f DSC_Data->DSC_Analysis DSC_Analysis->Interpretation Report Generate technical report with tables and figures Interpretation->Report

Caption: A typical experimental workflow for the thermal analysis of a pharmaceutical compound.

logical_relationship cluster_properties Molecular Properties cluster_stability Thermal Stability Parameters cluster_application Implications in Drug Development Structure Molecular Structure (Functional groups, bonding) Decomposition Decomposition Temperature (TGA) Structure->Decomposition Melting Melting Point (DSC) Structure->Melting MW Molecular Weight MW->Decomposition Purity Compound Purity Purity->Melting Process Manufacturing Process Design Decomposition->Process Storage Storage & Shelf-life Decomposition->Storage Melting->Process Formulation Formulation Strategy Melting->Formulation Enthalpy Enthalpy of Fusion (DSC) Enthalpy->Formulation

Caption: Logical relationships between molecular properties, thermal stability, and drug development.

Conclusion

This technical guide has provided an overview of the thermal stability of this compound and its analogs, with a focus on available quantitative data, detailed experimental protocols for TGA and DSC, and visual representations of analytical workflows. While specific thermal data for the parent compound, this compound, remains elusive in the current literature, the data for its analogs and the provided experimental methodologies offer a solid foundation for researchers to conduct their own thermal stability assessments. The systematic application of these techniques is paramount for ensuring the quality, safety, and efficacy of new pharmaceutical entities. Further research is encouraged to fill the existing data gaps and to build a more comprehensive understanding of the structure-stability relationships within this important class of compounds.

References

The Versatile Building Block: A Technical Guide to 2-(4-Aminophenoxy)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenoxy)acetamide is a valuable and versatile bifunctional building block in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a primary aromatic amine, an ether linkage, and an acetamide group, provides multiple reactive sites for the construction of a diverse array of complex molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
AppearanceOff-white to light brown crystalline solidInferred
Melting Point138-140 °C
SolubilitySoluble in DMSO, methanol, and hot ethanol. Sparingly soluble in water.Inferred

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from 4-nitrophenol.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction A 4-Nitrophenol D 2-(4-Nitrophenoxy)acetamide A->D Reacts with B 2-Chloroacetamide B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D Conditions F This compound D->F Reduced E Reducing Agent (e.g., Fe/NH₄Cl, H₂/Pd-C) E->F Conditions

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-(4-Nitrophenoxy)acetamide (Intermediate)

A detailed experimental protocol for a similar etherification is available for the synthesis of the corresponding ethyl ester, which can be adapted.[1]

  • Materials:

    • 4-Nitrophenol

    • 2-Chloroacetamide

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Acetone (dry)

  • Procedure:

    • To a stirred solution of 4-nitrophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

    • To this mixture, add 2-chloroacetamide (1.0 eq).

    • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the hot reaction mixture to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(4-nitrophenoxy)acetamide. This intermediate can often be used in the next step without further purification.

Experimental Protocol: Synthesis of this compound

The reduction of the nitro group can be achieved using various methods. A common and effective method involves the use of iron powder in the presence of an acid or ammonium chloride.[1]

  • Materials:

    • 2-(4-Nitrophenoxy)acetamide

    • Iron powder (Fe)

    • Ammonium Chloride (NH₄Cl)

    • Ethanol/Water mixture

  • Procedure:

    • Suspend the crude 2-(4-nitrophenoxy)acetamide in a mixture of ethanol and water (e.g., 2:1 v/v).

    • Add ammonium chloride (0.5 eq) to the suspension.

    • Heat the mixture to reflux and then add iron powder (3.0-5.0 eq) portion-wise over 30 minutes.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • The aqueous residue can be extracted with a suitable organic solvent like ethyl acetate.

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic methods. The following table summarizes the expected spectral data, inferred from closely related structures.[1]

Spectroscopic Data Expected Values
¹H NMR (DMSO-d₆) δ (ppm): 7.2-7.5 (br s, 2H, CONH₂), 6.7-6.9 (d, 2H, Ar-H), 6.5-6.7 (d, 2H, Ar-H), 4.9 (s, 2H, NH₂), 4.3 (s, 2H, OCH₂)
¹³C NMR (DMSO-d₆) δ (ppm): 170-172 (C=O), 150-152 (Ar-C-O), 140-142 (Ar-C-NH₂), 115-117 (Ar-CH), 114-116 (Ar-CH), 67-69 (OCH₂)
IR (KBr) ν (cm⁻¹): 3400-3200 (N-H str, amine and amide), 1650-1670 (C=O str, amide I), 1600-1620 (N-H bend, amine), 1500-1520 (C=C str, aromatic), 1220-1260 (C-O str, ether)
Mass Spectrometry (ESI+) m/z: 167.08 [M+H]⁺

Reactivity and Applications in Organic Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide range of heterocyclic and other complex organic molecules. The primary amino group is a key handle for various transformations, while the acetamide moiety can also be involved in or direct subsequent reactions.

Reactions Involving the Amino Group

The primary aromatic amine is nucleophilic and can readily participate in a variety of reactions:

  • Amide Bond Formation: Acylation with acid chlorides, anhydrides, or coupling with carboxylic acids (using coupling agents like DCC, EDC, or HATU) to form more complex amides.

  • Schiff Base Formation: Condensation with aldehydes and ketones to yield imines (Schiff bases), which can be further reduced to secondary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN, -F).

  • Cyclization Reactions: The amino group, in conjunction with the ortho positions on the aromatic ring, can participate in cyclization reactions to form various heterocyclic systems, such as benzimidazoles, quinoxalines, and benzoxazines, when reacted with appropriate bifunctional reagents.

Logical Diagram of Reactivity

Reactivity cluster_reactions Reactions of the Amino Group A This compound B Acylation (RCOCl, (RCO)₂O) A->B Forms Amides C Sulfonylation (RSO₂Cl) A->C Forms Sulfonamides D Condensation (RCHO, RCOR') A->D Forms Schiff Bases E Diazotization (NaNO₂, HCl) A->E Forms Diazonium Salts F Cyclization (Bifunctional Reagents) A->F Forms Heterocycles

Caption: Key reactions of the amino group in this compound.

Applications in Medicinal Chemistry

The phenoxyacetamide scaffold is a common motif in many biologically active compounds. Derivatives of this compound have been explored for a variety of therapeutic applications.

Anticancer Agents

The phenoxyacetamide core has been incorporated into molecules designed as inhibitors of various cancer-related targets. For instance, derivatives have been synthesized and evaluated as potential inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.[2]

Anti-inflammatory Agents

The structural features of phenoxyacetamides are also found in compounds with anti-inflammatory properties. These compounds can be designed to target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Antimicrobial Agents

Modifications of the this compound scaffold have led to the development of compounds with antibacterial and antifungal activities. The introduction of different substituents on the aromatic ring or modifications of the acetamide group can modulate the antimicrobial spectrum and potency.

Glucokinase Activators

The closely related ethyl 2-(4-aminophenoxy)acetate has been utilized as a building block for the synthesis of dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators, which are targets for the treatment of type 2 diabetes.[1][3] This highlights the potential of the core this compound structure in developing agents for metabolic disorders.

Signaling Pathway Involvement

While direct studies on the effect of the parent this compound on specific signaling pathways are limited, its derivatives have been shown to interact with key biological targets. For example, as a precursor to MMP inhibitors, its derivatives can modulate signaling pathways involved in cell proliferation, migration, and angiogenesis, which are often dysregulated in cancer.

Signaling_Pathway A This compound Derivative B Matrix Metalloproteinase (MMP) A->B Inhibits C Extracellular Matrix Degradation B->C Promotes D Tumor Invasion & Metastasis C->D Leads to

Caption: Inhibition of MMPs by this compound derivatives.

Conclusion

This compound is a highly valuable and synthetically accessible building block. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the construction of diverse molecular libraries. The prevalence of the phenoxyacetamide scaffold in biologically active molecules underscores its importance in drug discovery and development. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a resource for researchers aiming to leverage this versatile compound in their synthetic endeavors.

References

Reactivity of the amine group in 2-(4-Aminophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Amine Group in 2-(4-Aminophenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chemical intermediate possessing a primary aromatic amine that is a key functional group for synthetic transformations. As a derivative of p-aminophenol, its reactivity is of significant interest in the development of pharmaceuticals and other bioactive molecules. This guide provides a detailed analysis of the electronic properties, basicity, and nucleophilic character of the amine group, supported by quantitative data, detailed experimental protocols for key reactions, and mechanistic diagrams to illustrate its chemical behavior.

Introduction

This compound is a substituted aniline derivative characterized by a primary amine (-NH₂) attached to a benzene ring, which also bears a phenoxyacetamide substituent at the para-position. The reactivity of the amine group is fundamentally governed by the electronic interplay between the electron-donating nature of the nitrogen lone pair and the aromatic π-system, as well as the influence of the para-substituent. Aromatic amines are crucial building blocks in organic synthesis, and understanding the specific reactivity of this compound is essential for its effective utilization in drug design and development.

Electronic Effects and Basicity

The reactivity of the amine group in this compound is a direct consequence of the electronic environment of the aniline ring.

  • Amine Group as an Activating Group: The nitrogen atom's lone pair of electrons is delocalized into the benzene ring through resonance. This increases the electron density on the ring, particularly at the ortho and para positions relative to the amine.[1][2] This makes the ring highly susceptible to electrophilic attack and enhances the nucleophilicity of the amine itself.

  • Influence of the para-Substituent: The para-substituent, -O-CH₂-C(=O)NH₂, influences the basicity of the amine. The ether oxygen atom is electron-donating through resonance, which further increases the electron density of the aromatic ring and the availability of the amine's lone pair. This effect generally increases the basicity of the amine compared to unsubstituted aniline.

  • Basicity and pKa: Aromatic amines are significantly weaker bases than aliphatic amines because the nitrogen's lone pair is less available for protonation due to its delocalization into the aromatic ring.[3][4] The conjugate acid of aniline has a pKa of approximately 4.6.[3] While the specific pKa for this compound is not widely reported, the presence of the electron-donating ether group at the para position is expected to increase its basicity slightly, making its conjugate acid's pKa marginally higher than that of aniline. Electron-donating groups increase the electron density on the ring, making the arylamine more basic.[4]

Below is a diagram illustrating the resonance effect that increases electron density at the ortho positions, thereby influencing the amine's reactivity.

Acylation_Mechanism Start This compound + Acetic Anhydride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product N-acetylated Product + Acetic Acid Intermediate->Product Elimination of Acetate Diazotization_Workflow Start This compound Reagents1 NaNO₂, HCl 0-5 °C Start->Reagents1 Intermediate Arenediazonium Salt Intermediate Reagents1->Intermediate Diazotization Coupling Azo Coupling (e.g., with Phenol) Intermediate->Coupling Electrophile Sandmeyer Sandmeyer Reaction (e.g., with CuCl) Intermediate->Sandmeyer Radical Intermediate ProductAzo Azo Dye Product Coupling->ProductAzo ProductSandmeyer Aryl Halide Product Sandmeyer->ProductSandmeyer

References

Derivatization of 2-(4-Aminophenoxy)acetamide for Biological Screening: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of 2-(4-aminophenoxy)acetamide, a versatile scaffold in medicinal chemistry. It details experimental protocols, summarizes key biological activity data, and visualizes the underlying mechanisms of action to facilitate further research and development in this area.

Introduction

The this compound core structure is a key pharmacophore found in a variety of biologically active compounds. Its synthetic tractability allows for the creation of diverse chemical libraries, which have been explored for a range of therapeutic applications. Notably, derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide will focus on the derivatization strategies and subsequent biological screening of these promising compounds.

Synthetic Protocols

The synthesis of this compound derivatives typically begins with the preparation of a key intermediate, ethyl 2-(4-aminophenoxy)acetate. This precursor can then be derivatized at the amine functionality through various reactions, most commonly amide bond formation.

Synthesis of Ethyl 2-(4-aminophenoxy)acetate (Precursor)

A common route to the precursor involves a two-step process starting from p-nitrophenol.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl p-nitrophenoxy acetate. To a solution of p-nitrophenol in a suitable solvent such as dry acetone, an excess of a weak base like anhydrous potassium carbonate (K₂CO₃) is added. The mixture is stirred and heated to reflux. Ethyl bromoacetate is then added dropwise, and the reaction is refluxed for several hours until completion, which can be monitored by thin-layer chromatography (TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ethyl p-nitrophenoxy acetate.

  • Step 2: Reduction of the Nitro Group. The crude ethyl p-nitrophenoxy acetate is dissolved in a mixture of ethanol and water. A reducing agent, such as iron powder in the presence of ammonium chloride, is added portion-wise. The reaction mixture is heated to reflux and stirred vigorously for several hours. Upon completion, the hot solution is filtered to remove the iron salts, and the filtrate is concentrated. The resulting residue is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give ethyl 2-(4-aminophenoxy)acetate.

Derivatization via Amide Coupling

The primary amino group of ethyl 2-(4-aminophenoxy)acetate can be readily acylated with a variety of carboxylic acids to generate a library of amide derivatives. Standard peptide coupling reagents are often employed for this transformation.

Experimental Protocol:

  • To a stirred solution of a selected carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt) are added.

  • The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

  • A solution of ethyl 2-(4-aminophenoxy)acetate in the same solvent is then added to the reaction mixture.

  • A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize the reaction.

  • The reaction is stirred at room temperature for several hours to overnight.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired N-acylated this compound derivative.

Biological Screening and Activity

Derivatives of this compound have been extensively screened for various biological activities. The following sections summarize the key findings in the areas of anticancer and antimicrobial research.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The primary mechanism of action for their anticancer activity is the induction of apoptosis.

Data Presentation: Anticancer Activity of this compound Derivatives

Compound IDDerivative Structure (Modification at the amino group)Cancer Cell LineIC₅₀ (µM)Reference
APA-1 N-(4-chlorophenyl)acetamideMCF-7 (Breast)0.7 ± 0.4[1]
APA-2 N-(3,4-dichlorophenyl)acetamideMDA-MB-468 (Breast)0.6 ± 0.08[1]
APA-3 N-(4-fluorophenyl)acetamidePC-12 (Pheochromocytoma)0.6 ± 0.08[1]
APA-4 N-(4-bromophenyl)acetamideHepG2 (Liver)1.43[2]
APA-5 N-(2-nitrophenyl)acetamidePC3 (Prostate)52

Note: IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth. Lower values indicate higher potency.

Signaling Pathway: Induction of Apoptosis

The anticancer activity of these derivatives is primarily mediated through the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. These pathways converge on the activation of caspases, which are the executioners of programmed cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) DISC Formation DISC Formation Death Receptors (Fas, TNFR)->DISC Formation Ligand Binding Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Bax/Bak (Pro-apoptotic) Bax/Bak (Pro-apoptotic) Bcl-2 (Anti-apoptotic)->Bax/Bak (Pro-apoptotic) Inhibition Bax/Bak (Pro-apoptotic)->Mitochondrion Pore Formation Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Activation Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Phenoxyacetamide Derivatives Phenoxyacetamide Derivatives Phenoxyacetamide Derivatives->Death Receptors (Fas, TNFR) Sensitization Phenoxyacetamide Derivatives->Bcl-2 (Anti-apoptotic) Inhibition Caspase-3 (Executioner) Caspase-3 (Executioner) Procaspase-3->Caspase-3 (Executioner) Activation Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis Cell Death

Caption: Apoptosis signaling pathways targeted by this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their efficacy against various pathogenic microorganisms, including both bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial potency.

Data Presentation: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative Structure (Modification at the amino group)MicroorganismMIC (µg/mL)Reference
APA-6 N-(thiazol-2-yl)acetamideStaphylococcus aureus< 1[3]
APA-7 N-(5-bromopyridin-2-yl)acetamideEscherichia coli32[4]
APA-8 N-(4-methylphenyl)acetamideCandida albicans16[4]
APA-9 N-(cyclopropyl)acetamideStaphylococcus aureus64[4]
APA-10 N-(2,4-dichlorophenyl)acetamideBacillus subtilis128[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower values indicate greater antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent antimicrobial screening of a library of this compound derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening Start Start Synthesis of Precursor Synthesis of Ethyl 2-(4-aminophenoxy)acetate Start->Synthesis of Precursor Amide Coupling Parallel Amide Coupling with Diverse Carboxylic Acids Synthesis of Precursor->Amide Coupling Purification Purification of Derivative Library Amide Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary Screening Primary Antimicrobial Screening (e.g., Agar Diffusion Assay) Characterization->Primary Screening MIC Determination Determination of Minimum Inhibitory Concentration (MIC) Primary Screening->MIC Determination MBC Determination Determination of Minimum Bactericidal Concentration (MBC) MIC Determination->MBC Determination Data Analysis Structure-Activity Relationship (SAR) Analysis MBC Determination->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: Workflow for synthesis and antimicrobial screening of derivatives.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. Its straightforward derivatization allows for the generation of extensive compound libraries amenable to high-throughput screening. The significant anticancer and antimicrobial activities observed for many of its derivatives underscore the potential of this chemical class. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as further elucidating the molecular mechanisms underlying their biological effects. This guide provides a foundational framework to support these ongoing drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for the N-acylation of 2-(4-Aminophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acylation of 2-(4-aminophenoxy)acetamide, a key synthetic transformation for the generation of diverse chemical libraries for drug discovery and development. N-acylated phenoxyacetamide derivatives have garnered significant interest due to their potential as bioactive molecules, including their activity as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR pathway. This application note includes a generalized experimental protocol, tables of representative characterization data, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

N-acylation is a fundamental reaction in organic synthesis that introduces an acyl group onto a nitrogen atom, typically an amine. This transformation is widely employed in medicinal chemistry to modify the physicochemical properties of molecules, such as their solubility, stability, and ability to interact with biological targets. The starting material, this compound, possesses a primary aromatic amine that is amenable to acylation with a variety of acylating agents, including acid chlorides and acid anhydrides. The resulting N-acylated products are structurally diverse and hold potential for various therapeutic applications. Notably, derivatives of phenoxyacetamide have been investigated for their anti-cancer, anti-inflammatory, and antioxidant properties.

Data Presentation

The following tables summarize representative quantitative data for the N-acylation of aromatic amines, providing an indication of expected outcomes for the N-acylation of this compound.

Table 1: Reaction Conditions and Yields for N-Acetylation of Various Anilines

EntryAniline DerivativeAcylating AgentCatalyst/BaseSolventTime (h)Yield (%)Reference
1AnilineAcetic AnhydrideNoneNone0.2598[1]
24-ChloroanilineAcetic AnhydrideNoneNone0.595[1]
34-BromoanilineAcetic AnhydrideNoneNone0.596[1]
42-NitroanilineAcetic AnhydrideNoneNone192[1]
53-NitroanilineAcetic AnhydrideNoneNone194[1]

Table 2: Spectroscopic Data for Representative N-Acylated Aromatic Amines

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spec (m/z)Reference
N-phenylacetamide7.80 (brs, 1H), 7.44 (d, 2H), 7.23 (t, 2H), 7.03 (t, 1H), 2.07 (s, 3H)168.88, 137.97, 128.83, 124.30, 120.07, 24.48135.07[1]
N-(4-bromophenyl)acetamide7.42 (m, 4H), 7.35 (br, 1H), 2.18 (s, 3H)168.36, 136.91, 131.95, 121.36, 116.86, 24.63212.98[1]
N-(4-chloroaniline)acetamide8.05 (s, 1H), 7.38-7.21 (m, 4H), 2.10 (s, 3H)168.9, 137.30, 128.52, 120.91, 22.01169.03[1]
N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide4.65 (s, 2H, OCH2), 4.68 (s, 2H, NH2), 6.52–7.41 (m, 8H, Ar-H), 9.35 (s, 1H, NH)67.54, 112.97, 116.24, 116.55, 117.47, 122.70, 126.48, 126.87, 132.55, 143.05, 157.01, 166.86-[2][3]

Experimental Protocols

This protocol provides a general method for the N-acylation of this compound. The procedure can be adapted for various acylating agents.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride, or another acid chloride/anhydride)

  • Base (e.g., pyridine, triethylamine, or sodium bicarbonate)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in the chosen anhydrous solvent (e.g., DCM).

  • Addition of Base: Add the base (1.1 to 1.5 equivalents, e.g., pyridine or triethylamine) to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (1.0 to 1.2 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl, if a basic catalyst was used), deionized water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-acylated this compound derivative.

  • Characterization: Characterize the purified product by standard analytical techniques, such as 1H NMR, 13C NMR, mass spectrometry, and melting point analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound and base in anhydrous solvent add_acyl Add acylating agent at 0 °C start->add_acyl 10-15 min react Stir at room temperature add_acyl->react monitor Monitor by TLC react->monitor 2-24 h quench Quench with water monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterize (NMR, MS, MP) purify->characterize

Caption: Experimental workflow for the N-acylation of this compound.

PI3K/mTOR Signaling Pathway

PI3K_mTOR_pathway PI3K/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth | Inhibitor N-Acylated this compound Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by N-acylated derivatives.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(4-Aminophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

2-(4-Aminophenoxy)acetamide is a versatile chemical intermediate that can serve as a valuable building block in the synthesis of a variety of kinase inhibitors. Its structure incorporates a primary aromatic amine and an acetamide moiety. The arylamine provides a key nucleophilic center for reaction with various heterocyclic scaffolds common in kinase inhibitors, such as quinazolines and pyrimidines. The phenoxyacetamide portion can be oriented to interact with different regions of the kinase active site, potentially influencing potency and selectivity. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, with a focus on targeting key signaling pathways like EGFR and PI3K/Akt/mTOR.

Key Signaling Pathways

Kinase inhibitors derived from this compound can potentially target several critical signaling pathways implicated in cancer. Two of the most prominent are the EGFR and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[1][2] Mutations or overexpression of EGFR can lead to uncontrolled cell growth and are common in various cancers, including non-small cell lung cancer and colorectal cancer.[1][2][3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor This compound -derived Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival.[4][5][6] Aberrant activation of this pathway is one of the most common molecular abnormalities in human cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Experimental_Workflow Start This compound + Chloro-heterocycle Reaction SNAr Reaction (e.g., in isopropanol, with acid catalyst) Start->Reaction Workup Reaction Work-up (Precipitation, Filtration) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Final Kinase Inhibitor Characterization->Final

References

Application Notes and Protocols for the Coupling of 2-(4-Aminophenoxy)acetamide with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development, essential for synthesizing a vast array of biologically active molecules, including peptides and small-molecule drugs.[1][2] This document provides detailed experimental procedures for the coupling of 2-(4-aminophenoxy)acetamide, a key building block, with various carboxylic acids. The protocols focus on two widely used and efficient coupling methodologies: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another utilizing the highly effective uronium salt-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[3][4]

These protocols are designed to be adaptable for a range of carboxylic acids, providing a robust starting point for synthesis campaigns. Proper work-up and purification techniques are also detailed to ensure the isolation of the desired amide product with high purity.

General Reaction Scheme

The fundamental reaction involves the activation of a carboxylic acid, which is then susceptible to nucleophilic attack by the primary amine of this compound, forming a stable amide bond.

G cluster_reactants Reactants cluster_reagents Reagents Amine This compound (Amine) CouplingAgent Coupling Agent (e.g., EDC/HOBt, HATU) Product Product (Amide) Amine->Product CarboxylicAcid R-COOH (Carboxylic Acid) CarboxylicAcid->Product Base Base (e.g., DIPEA) CouplingAgent->Product Solvent Solvent (e.g., DMF, DCM) Base->Product Solvent->Product Byproducts Byproducts Product->Byproducts

Caption: General scheme for amide bond formation.

Experimental Protocols

Two common and effective protocols for the amide coupling reaction are presented below.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a widely used, cost-effective, and reliable procedure for amide bond formation.[4][5] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone HOBt ester.[6] This active ester subsequently reacts with the amine.

Materials and Reagents:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add this compound (1.0-1.1 eq) to the solution and stir for 5-10 minutes.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add EDC·HCl (1.2-1.5 eq) to the stirring solution in portions.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), water, and finally brine.[7][8]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes, DCM/Methanol).

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent known for rapid reaction times and its ability to couple even sterically hindered or electron-deficient substrates with minimal racemization.[3][9]

Materials and Reagents:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution.

  • Add HATU (1.1-1.2 eq) to the stirring solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS. Reactions using HATU are often complete within a few hours.[3]

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Data Presentation

The following table summarizes typical reaction parameters for the described coupling protocols. Yields are representative and will vary depending on the specific carboxylic acid used.

Coupling ProtocolAmine (eq)Carboxylic Acid (eq)Coupling Reagent (eq)Additive (eq)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
EDC/HOBt 1.01.0EDC (1.2-1.5)HOBt (1.2)DIPEA (2-3)DMF/DCM0 to RT12-2460-90%
HATU 1.01.0HATU (1.1-1.2)N/ADIPEA (3)DMFRT1-675-95%

Visualizations

Experimental Workflow Diagram

G start Start dissolve 1. Dissolve Carboxylic Acid and Amine in Solvent start->dissolve add_reagents 2. Add Base and Coupling Reagents dissolve->add_reagents react 3. Stir at RT (Monitor by TLC/LC-MS) add_reagents->react workup 4. Aqueous Work-up (Extraction & Washes) react->workup dry 5. Dry Organic Layer (e.g., MgSO4) workup->dry concentrate 6. Concentrate under Reduced Pressure dry->concentrate purify 7. Purify Product (Chromatography/Recrystallization) concentrate->purify end End: Pure Amide purify->end

Caption: General experimental workflow for amide coupling.

EDC/HOBt Coupling Mechanism

G cluster_activation Activation Phase cluster_coupling Coupling Phase A R-COOH C O-Acylisourea (Reactive Intermediate) A->C + EDC B EDC E HOBt Active Ester C->E + HOBt - EDU D HOBt G Tetrahedral Intermediate E->G + Amine (R'-NH2) F Amine (R'-NH2) H Amide Product G->H - HOBt

Caption: Simplified mechanism of EDC/HOBt mediated coupling.

HATU Coupling Mechanism

G cluster_activation Activation Phase cluster_coupling Coupling Phase A R-COOH + Base B Carboxylate (R-COO-) A->B D OAt Active Ester B->D + HATU - HOAt C HATU F Tetrahedral Intermediate D->F + Amine (R'-NH2) E Amine (R'-NH2) G Amide Product F->G - HOAt

Caption: Simplified mechanism of HATU mediated coupling.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • EDC, HOBt, and HATU are sensitizers and irritants. Avoid inhalation of dust and contact with skin and eyes.

  • DIPEA and other amine bases are corrosive and have strong odors. Handle with care.

  • DMF is a potential reproductive toxin. Avoid exposure and handle only in a fume hood.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for 2-(4-Aminophenoxy)acetamide as a Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block the function of a protein, PROTACs facilitate its complete removal, offering a powerful strategy against previously "undruggable" targets.

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] This linker is not just a simple spacer; its length, rigidity, and chemical composition are critical determinants of the PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[2]

The 2-(4-aminophenoxy)acetamide moiety represents a versatile and synthetically accessible linker component. Its structure incorporates a phenoxyacetamide group which can provide a degree of rigidity and specific vectoral properties, while the terminal amine offers a convenient attachment point for either the POI-binding ligand or the E3 ligase ligand. The thoughtful design and synthesis of linkers like this compound are pivotal for the development of potent and selective protein degraders.

General Mechanism of PROTAC Action

The mechanism of action for PROTACs involves the induced proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Application of this compound Linker in BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins and is a key regulator of oncogenes such as c-MYC, making it a prominent target in cancer therapy. PROTACs designed to degrade BRD4 have shown significant promise in preclinical studies. The this compound linker can be strategically employed to connect a BRD4 inhibitor (e.g., a derivative of JQ1) to an E3 ligase ligand (e.g., pomalidomide for Cereblon, or a VHL ligand).

BRD4 Signaling Pathway

BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of target genes, including those involved in cell proliferation and survival. Degradation of BRD4 by a PROTAC effectively downregulates these pathways.

BRD4_Signaling cluster_0 Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Degradation BRD4 Degradation BRD4->Degradation Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Gene_Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription initiates Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation promotes PROTAC BRD4-PROTAC PROTAC->BRD4 E3_Ligase E3 Ligase PROTAC->E3_Ligase Proteasome Proteasome Degradation->Gene_Transcription inhibits

Caption: Simplified BRD4 signaling pathway and its inhibition by a PROTAC.

Quantitative Data for Representative BRD4-Targeting PROTACs

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
ARV-825 BRD4Cereblon (CRBN)MV4-110.75>95[3]
dBET1 BRD4Cereblon (CRBN)MV4-11<1>90[4]
MZ1 BRD4 (selective)VHLHeLa~25>90[4]
Compound 15 BRD4VHLMV4-110.25~100[5]
WWL0245 BRD4Cereblon (CRBN)22Rv1<1>99[6]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound Linker

This protocol describes a plausible method for the synthesis of the this compound linker, adapted from a procedure for a similar compound.[7]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Amidation p_nitrophenol 4-Nitrophenol intermediate_1 Ethyl 2-(4-nitrophenoxy)acetate p_nitrophenol->intermediate_1 ethyl_bromoacetate Ethyl 2-bromoacetate ethyl_bromoacetate->intermediate_1 intermediate_2 Ethyl 2-(4-aminophenoxy)acetate intermediate_1->intermediate_2 Fe / NH4Cl final_product This compound intermediate_2->final_product NH3 WB_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer SDS_PAGE->Transfer Immunoblotting 5. Immunoblotting Transfer->Immunoblotting Detection 6. Detection Immunoblotting->Detection Analysis 7. Data Analysis (DC50 & Dmax) Detection->Analysis

References

Application Note: HPLC Analysis for Reaction Monitoring of 2-(4-Aminophenoxy)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 2-(4-Aminophenoxy)acetamide is a critical process in the development of various pharmaceutical compounds. To ensure optimal reaction yield and purity, a robust and reliable analytical method for monitoring the reaction progress is essential. High-Performance Liquid Chromatography (HPLC) is a versatile and sensitive technique widely employed in pharmaceutical analysis for its ability to separate and quantify components in a complex mixture.[1] This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, allowing for effective reaction monitoring. RP-HPLC is particularly suitable for polar aromatic compounds, utilizing a nonpolar stationary phase and a polar mobile phase.[2][3]

Principle of the Method

This method employs reverse-phase chromatography to separate the starting materials, intermediates, and the final product, this compound, based on their hydrophobicity. A C18 column is used as the stationary phase, which retains non-polar compounds more strongly.[3][4] The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. By running a gradient elution, where the proportion of the organic solvent is increased over time, compounds are eluted from the column in order of increasing hydrophobicity. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile and Water.

  • Standards: Reference standards of this compound and key starting materials.

  • Reagents: HPLC grade acetonitrile, formic acid, and ultrapure water.

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phases by accurately measuring the required volumes of solvents. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals. Quench the reaction if necessary. Dilute the aliquot with a known volume of the diluent to bring the expected analyte concentration within the calibration range. For example, dilute 100 µL of the reaction mixture to 10 mL with the diluent. Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Data Analysis

  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared samples. The concentration of this compound in the samples can be determined from the calibration curve using the peak area of the analyte. The percentage conversion of the starting material to the product can be calculated based on the initial concentration of the limiting reactant.

Data Presentation

Table 1: Quantitative Analysis of Reaction Progress

Time Point (hours)Starting Material A (%)Starting Material B (%)This compound (%)
01001000
175.280.124.8
251.560.348.5
420.835.779.2
65.315.194.7
8< 15.298.9

Visualization

Experimental Workflow Diagram

HPLC_Workflow prep Solution Preparation standards Prepare Standard Solutions (1-100 µg/mL) prep->standards injection Inject Samples and Standards standards->injection sampling Reaction Sampling sample_prep Sample Preparation (Dilution & Filtration) sampling->sample_prep sample_prep->injection hplc HPLC Analysis hplc_conditions Set HPLC Conditions (Gradient, Flow, Temp, UV) hplc->hplc_conditions hplc_conditions->injection data Data Acquisition & Analysis injection->data calibration Generate Calibration Curve data->calibration quantification Quantify Analyte Concentration data->quantification calibration->quantification reporting Report Results quantification->reporting

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

Reaction_Monitoring_Logic reaction Amide Synthesis Reaction (Starting Materials → Product) monitoring HPLC Monitoring reaction->monitoring at timed intervals separation Chromatographic Separation (Based on Polarity) monitoring->separation detection UV Detection (Quantification) separation->detection data Concentration vs. Time Data detection->data kinetics Reaction Kinetics (Rate, Conversion) data->kinetics optimization Process Optimization (Yield, Purity) kinetics->optimization

Caption: Logical flow of HPLC-based reaction monitoring and optimization.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Anti-inflammatory Agents from 2-(4-Aminophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial part of the healing process, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[2] The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research.

2-(4-Aminophenoxy)acetamide is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. Its structure, featuring a primary aromatic amine and an acetamide group, allows for facile derivatization to generate novel molecular scaffolds. This document provides detailed protocols for the synthesis of two classes of potential anti-inflammatory agents derived from this compound: Schiff bases and pyrazoles. Additionally, it outlines key in vitro and in vivo assays for evaluating their anti-inflammatory efficacy.

Proposed Synthetic Pathways

The synthesis of novel anti-inflammatory agents from this compound can be approached through several synthetic strategies. Here, we propose the synthesis of Schiff base and pyrazole derivatives, two classes of compounds known for their anti-inflammatory properties.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone.[3] This reaction provides a straightforward method to introduce a variety of substituents, allowing for the exploration of structure-activity relationships.

G cluster_0 Synthesis of Schiff Base Derivatives start This compound solvent Ethanol, Glacial Acetic Acid (cat.) start->solvent aldehyde Substituted Aldehyde (R-CHO) aldehyde->solvent product Novel Schiff Base Derivative solvent->product Reflux

Caption: Proposed synthetic workflow for Schiff base derivatives.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are another class of compounds with well-documented anti-inflammatory activity.[4][5] A common synthetic route involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with hydrazine. Here, we propose a multi-step synthesis starting with the acylation of this compound to form a chalcone-like intermediate, followed by cyclization.

G cluster_1 Synthesis of Pyrazole Derivatives start This compound step1 Claisen-Schmidt Condensation (Substituted Acetophenone, NaOH, Ethanol) start->step1 intermediate Chalcone Intermediate step1->intermediate step2 Cyclization (Hydrazine Hydrate, Ethanol, Acetic Acid) intermediate->step2 product Novel Pyrazole Derivative step2->product

Caption: Proposed synthetic workflow for pyrazole derivatives.

Experimental Protocols

Synthesis Protocols

Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives of this compound

  • Dissolve this compound (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • To this solution, add the desired substituted aldehyde (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base derivative.

  • Characterize the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of Pyrazole Derivatives of this compound

Step A: Synthesis of Chalcone Intermediate

  • Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (20-40%) dropwise while stirring the mixture in an ice bath.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure chalcone intermediate.

Step B: Synthesis of Pyrazole Derivative

  • Dissolve the chalcone intermediate (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 8-12 hours (monitor by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Characterize the final pyrazole derivative by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Assays

Protocol 3: Inhibition of Albumin Denaturation Assay

  • Prepare a 1% w/v solution of bovine serum albumin (BSA) in distilled water.

  • Prepare stock solutions of the test compounds and a standard drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • The reaction mixture consists of 0.2 mL of the test/standard solution at various concentrations (e.g., 50, 100, 200, 400, 800 µg/mL) and 2.8 mL of the BSA solution.

  • A control consists of 0.2 mL of the solvent and 2.8 mL of the BSA solution.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Colorimetric)

This protocol is based on commercially available COX inhibitor screening kits.

  • Prepare the assay buffer, heme, and enzyme (COX-1 or COX-2) solutions as per the kit instructions.[6]

  • In a 96-well plate, add the assay buffer, heme, and enzyme to the appropriate wells (background, 100% initial activity, and inhibitor wells).[6]

  • Add the test compounds at various concentrations to the inhibitor wells. Add a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid solution to all wells.

  • Monitor the absorbance at 590 nm for 5-10 minutes. The absorbance is due to the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[6]

  • Calculate the rate of the reaction for each well.

  • Determine the percentage inhibition for each compound concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

In Vivo Anti-inflammatory Assay

Protocol 5: Carrageenan-Induced Paw Edema in Rats

  • Use Wistar albino rats (150-200 g) and divide them into groups (e.g., control, standard, and test compound groups).

  • Administer the test compounds and the standard drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.[7][8]

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The difference between the initial and subsequent paw volumes gives the edema volume.

  • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Edema Volume of Control - Edema Volume of Test) / Edema Volume of Control] x 100

Data Presentation

The following tables present representative data for analogous Schiff base and pyrazole derivatives, as would be generated from the described protocols.

Table 1: Physicochemical and Spectroscopic Data of Representative Compounds

Compound IDMolecular FormulaYield (%)M.p. (°C)IR (KBr, cm⁻¹)¹H NMR (δ, ppm)
Schiff Base-1 C₁₇H₁₇N₃O₂85188-1903280 (N-H), 1670 (C=O), 1610 (C=N)8.5 (s, 1H, -N=CH-), 7.0-8.0 (m, 9H, Ar-H), 4.5 (s, 2H, -O-CH₂-), 3.9 (s, 3H, -OCH₃), 2.1 (s, 2H, -NH₂)
Pyrazole-1 C₁₇H₁₆N₄O78210-2123350 (N-H), 1680 (C=O), 1590 (C=N)12.5 (s, 1H, pyrazole N-H), 7.2-8.2 (m, 9H, Ar-H), 6.8 (s, 1H, pyrazole C-H), 4.6 (s, 2H, -O-CH₂-), 2.2 (s, 2H, -NH₂)

Table 2: In Vitro Anti-inflammatory Activity of Representative Compounds

Compound IDInhibition of Albumin Denaturation (% Inhibition at 200 µg/mL)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Schiff Base-1 75.8>10015.2>6.5
Pyrazole-1 82.550.60.8559.5
Diclofenac 90.25.21.82.9
Celecoxib N/A1500.043750

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) of Representative Compounds

TreatmentDose (mg/kg)Paw Edema Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Control (Vehicle) -0.85 ± 0.05-
Schiff Base-1 200.48 ± 0.0343.5
Pyrazole-1 200.35 ± 0.0258.8
Indomethacin 100.30 ± 0.0364.7

Visualization of Key Pathways and Workflows

Inflammatory Signaling Pathway

The following diagram illustrates a simplified inflammatory signaling pathway, highlighting the role of COX enzymes in the production of prostaglandins.

G cluster_0 Inflammatory Cascade stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) pla2 Phospholipase A₂ stimulus->pla2 Activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Releases pla2->cell_membrane Acts on cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE₂, etc.) cox1->prostaglandins cox2->prostaglandins inflammation Inflammation (Pain, Edema, Fever) prostaglandins->inflammation nsaids NSAIDs / Novel Agents nsaids->cox1 Inhibit nsaids->cox2 Inhibit

Caption: Role of COX enzymes in the inflammatory pathway.

Experimental Workflow for Anti-inflammatory Drug Discovery

The diagram below outlines a typical workflow for the screening and evaluation of novel anti-inflammatory compounds.

G cluster_0 Drug Discovery Workflow synthesis Synthesis of Novel Compounds in_vitro In Vitro Screening (e.g., Protein Denaturation, COX Assay) synthesis->in_vitro cell_based Cell-Based Assays (e.g., NO Production in Macrophages) in_vitro->cell_based Active Compounds in_vivo In Vivo Efficacy (e.g., Carrageenan-Induced Paw Edema) cell_based->in_vivo Promising Hits lead_optimization Lead Optimization in_vivo->lead_optimization Efficacious Leads lead_optimization->synthesis Structure-Activity Relationship preclinical Preclinical Studies lead_optimization->preclinical

Caption: General workflow for anti-inflammatory drug discovery.

Conclusion

The protocols and methodologies described in these application notes provide a comprehensive framework for the synthesis of novel Schiff base and pyrazole derivatives from this compound and the subsequent evaluation of their anti-inflammatory properties. The combination of in vitro and in vivo assays allows for a thorough characterization of the pharmacological profile of these new chemical entities, facilitating the identification of promising lead compounds for further development in the quest for safer and more effective anti-inflammatory therapies.

References

Application Notes and Protocols: Development of Anti-Cancer Compounds Utilizing a 2-(4-Aminophenoxy)acetamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel anti-cancer compounds based on the 2-(4-aminophenoxy)acetamide scaffold. This chemical framework has emerged as a promising starting point for the design of potent and selective anti-cancer agents. The following sections detail the synthesis, biological evaluation, and mechanistic understanding of these compounds.

Introduction

The this compound scaffold is a versatile chemical structure that has been successfully employed in the discovery of new therapeutic agents. In the context of oncology, derivatives of this scaffold have demonstrated significant anti-proliferative activity against a range of cancer cell lines. The core structure allows for extensive chemical modification at multiple positions, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

The primary mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1] Some derivatives have also been shown to target specific signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and MAPK pathways, or to inhibit key enzymes like PARP-1.

Synthesis of this compound Derivatives

A general synthetic scheme for the preparation of this compound derivatives is outlined below. This protocol can be adapted for the synthesis of a diverse library of compounds by varying the starting materials.

Protocol: General Synthesis of N-substituted-2-(4-aminophenoxy)acetamide Derivatives

This protocol describes a two-step synthesis starting from 4-nitrophenol.

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

  • To a solution of 4-nitrophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)acetate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-(4-aminophenoxy)acetic acid

  • Dissolve the ethyl 2-(4-nitrophenoxy)acetate (1 equivalent) in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder (Fe) and ammonium chloride (NH₄Cl) or catalytic hydrogenation (H₂/Pd-C).

  • Reflux the mixture for 2-4 hours, monitoring the reduction of the nitro group by TLC.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-aminophenoxy)acetate.

  • Hydrolyze the ester by adding an aqueous solution of sodium hydroxide (NaOH) and stirring at room temperature overnight.

  • Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the 2-(4-aminophenoxy)acetic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the pure acid.

Step 3: Amide Coupling to Yield Final Derivatives

  • To a solution of 2-(4-aminophenoxy)acetic acid (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at 0°C for 30 minutes.

  • Add the desired amine (1 equivalent) and a base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted-2-(4-aminophenoxy)acetamide derivative.

Data Presentation: Anti-proliferative Activity

The anti-cancer activity of various this compound derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below.

Table 1: IC50 Values (in µM) of Selected this compound Derivatives against Various Cancer Cell Lines.

Compound IDDerivative TypeMCF-7 (Breast)MDA-MB-468 (Breast)PC-12 (Pheochromocytoma)HepG2 (Liver)Reference
3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide0.7 ± 0.08---[2]
3d N-butyl-2-(4-chlorophenyl)acetamide0.7 ± 0.40.6 ± 0.080.6 ± 0.08-[2]
Compound I N-(2-hydrazineyl-2-oxoethyl)-2-(2.4.5-trichlorophenoxy) acetamide>100--1.43[3]
Compound II N-(3-hydrazineyl-3-oxopropyl)-2-(2.4.5-trichlorophenoxy) acetamide>100--6.52[3]

Table 2: IC50 Values (in µM) of Phenylacetamide Derivatives against Prostate and Breast Cancer Cell Lines.

Compound IDSubstituentPC3 (Prostate)MCF-7 (Breast)Reference
2b 3-Nitro52-[3]
2c 4-Nitro80100[3]
Imatinib (Reference) -4098[3]

Experimental Protocols: Biological Evaluation

Protocol 4.1: Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with the synthesized compounds using the colorimetric MTT assay.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 4.2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • FITC signal (Annexin V) indicates early apoptotic cells, while PI signal indicates late apoptotic or necrotic cells.

Protocol 4.3: Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution by PI staining and flow cytometry.

  • Cell Treatment and Fixation:

    • Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Mechanism of Action and Signaling Pathways

The anti-cancer effects of this compound derivatives are often mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.

Apoptosis Induction

These compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspases, particularly caspase-3 and caspase-9, and alterations in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[2]

Signaling Pathway Modulation

Several studies suggest that this compound derivatives can exert their anti-cancer effects by targeting critical signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are frequently hyperactivated in cancer, promoting cell survival, proliferation, and resistance to therapy.[4][5] Inhibition of these pathways by the compounds can lead to the downstream suppression of pro-survival signals and the activation of apoptotic machinery. Some derivatives have also been investigated as inhibitors of receptor tyrosine kinases (RTKs), which are often at the top of these signaling cascades.[6][7]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanisms of action and experimental workflows.

G cluster_0 Synthesis Workflow A 4-Nitrophenol B Ethyl 2-(4-nitrophenoxy)acetate A->B Alkylation C 2-(4-Aminophenoxy)acetic acid B->C Reduction & Hydrolysis D N-substituted-2-(4-aminophenoxy)acetamide C->D Amide Coupling

Caption: General workflow for the synthesis of this compound derivatives.

G cluster_1 Biological Evaluation Workflow E Synthesized Compound F Cancer Cell Lines E->F G MTT Assay F->G H IC50 Determination G->H I Apoptosis Assay (Annexin V/PI) H->I J Cell Cycle Analysis H->J K Mechanism of Action Studies I->K J->K

Caption: Workflow for the in vitro biological evaluation of synthesized compounds.

G cluster_2 Proposed Apoptotic Signaling Pathway cluster_3 Signaling Cascade Compound This compound Derivative RTK Receptor Tyrosine Kinase Compound->RTK Inhibition PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition MAPK->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 Mitochondrion->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Proposed signaling pathway for apoptosis induction by the compounds.

References

Application Note: A Step-by-Step Guide to the Synthesis of 2-(4-Aminophenoxy)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenoxy acetamide scaffolds are prevalent in medicinal chemistry, forming the core of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2-(4-Aminophenoxy)acetamide moiety, in particular, serves as a crucial synthon or building block for creating more complex molecules.[3] This document provides a detailed protocol for the synthesis of this compound derivatives, focusing on a common and reliable two-step synthetic route starting from 4-nitrophenol. The protocol includes alkylation via Williamson ether synthesis followed by a selective reduction of the nitro group.[3]

General Synthetic Scheme

The overall synthesis involves two primary stages:

  • Step 1 (Alkylation): 4-Nitrophenol is reacted with a substituted 2-bromoacetamide in the presence of a base to form the corresponding 2-(4-nitrophenoxy)acetamide derivative.

  • Step 2 (Reduction): The nitro group of the intermediate is selectively reduced to an amine, yielding the final this compound derivative.

Caption: General two-step reaction scheme for synthesizing target derivatives.

Experimental Protocols

Materials and Equipment
  • Reagents: 4-Nitrophenol, substituted 2-bromoacetamides, anhydrous potassium carbonate (K₂CO₃), iron powder (Fe), ammonium chloride (NH₄Cl), acetone, ethanol, ethyl acetate, distilled water, brine solution, anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, Buchner funnel, thin-layer chromatography (TLC) plates (silica gel), and a melting point apparatus.

Synthesis of Ethyl 2-(4-nitrophenoxy)acetate (Intermediate)

This protocol is adapted from a procedure for a similar ethyl ester intermediate, which follows the same principles.[3]

  • Setup: To a 100 mL round-bottom flask, add 4-nitrophenol (1.39 g, 0.01 mol), anhydrous potassium carbonate (2.76 g, 0.02 mol), and dry acetone (20 mL).[3]

  • Initial Reflux: Stir the mixture and reflux for approximately 20 minutes.[3]

  • Alkylation: Add ethyl 2-bromoacetate (1.7 g, 0.01 mol) and a catalytic amount of potassium iodide (10 mg) to the mixture.[3]

  • Reaction: Continue to reflux the mixture for 8 hours. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent).

  • Work-up: Once the reaction is complete, stop heating and filter the hot mixture to remove inorganic salts. Wash the residue with hot acetone.[3]

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, ethyl 2-(4-nitrophenoxy)acetate, can be used in the next step without further purification.[3]

Synthesis of Ethyl 2-(4-aminophenoxy)acetate (Final Product)

This procedure details the selective reduction of the nitro group.[3]

  • Setup: Transfer the crude intermediate from the previous step into a flask. Add a mixture of ethanol and water (e.g., 4:1 ratio, 50 mL), followed by ammonium chloride (2.67 g, 0.05 mol) and iron powder (2.79 g, 0.05 mol).

  • Reaction: Reflux the mixture with vigorous stirring for 4 hours. Monitor the disappearance of the starting material by TLC.

  • Filtration: After the reaction is complete, filter the hot solution through a pad of Celite to remove the iron residues. Wash the Celite pad with hot ethanol.

  • Extraction: Evaporate the ethanol from the filtrate. Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure ethyl 2-(4-aminophenoxy)acetate.[3]

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

Data Presentation

The following table summarizes representative data for a series of synthesized this compound derivatives, illustrating typical yields and characterization results.

Compound IDR-Group (on acetamide)Yield (%)M.p. (°C)¹H NMR (δ, ppm) Key SignalsMS (m/z) [M+H]⁺
3a Phenyl85145-14710.1 (s, 1H, NH), 6.8-7.6 (m, 9H, Ar-H), 4.5 (s, 2H, OCH₂)243.11
3b 4-Chlorophenyl88160-16210.2 (s, 1H, NH), 6.8-7.6 (m, 8H, Ar-H), 4.6 (s, 2H, OCH₂)277.07
3c 3-Nitrophenyl79171-17310.5 (s, 1H, NH), 6.9-8.5 (m, 8H, Ar-H), 4.7 (s, 2H, OCH₂)288.09
3d 2-Aminophenyl75152-1549.8 (s, 1H, NH), 6.6-7.2 (m, 8H, Ar-H), 4.9 (s, 2H, NH₂), 4.5 (s, 2H, OCH₂)258.12[4][5]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from synthesis to characterization.

Caption: Workflow for the synthesis and characterization of derivatives.

Safety Precautions
  • Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Chemicals: 4-Nitrophenol is toxic and an irritant. Bromoacetamide derivatives are lachrymators and should be handled with care. Acetone and ethanol are flammable.

  • Waste: Dispose of all chemical waste according to institutional safety guidelines.

References

Application of 2-(4-Aminophenoxy)acetamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-SPPS-001

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid chains on a solid support.[1][2][3][4][5] A critical component of SPPS is the choice of a suitable linker, a bifunctional molecule that anchors the growing peptide chain to the insoluble resin.[1][3] The nature of the linker dictates the conditions required for the final cleavage of the peptide from the support and determines the C-terminal functionality of the synthesized peptide (e.g., acid or amide).[1][6] This document describes the potential application of 2-(4-Aminophenoxy)acetamide as a novel linker for the solid-phase synthesis of C-terminal peptide amides.

The structure of this compound, featuring a primary aromatic amine and a terminal acetamide group, presents an intriguing scaffold for a linker. The aromatic amine can be functionalized for attachment to a solid support, while the acetamide moiety offers a potential site for peptide chain elongation and subsequent cleavage to yield a peptide amide. This application note provides a hypothetical framework and protocols for the utilization of a this compound-derived linker in Fmoc-based SPPS.

Principle of Application

In this proposed application, this compound is first modified and then coupled to a solid support to create a functionalized resin. The core concept involves the utilization of the phenoxyacetamide linkage as a cleavable handle. The synthesis would proceed via standard Fmoc-SPPS protocols.[5] The final cleavage of the peptide from the resin is anticipated to occur at the phenoxyacetamide bond under specific acidic conditions, releasing the peptide with a C-terminal amide functionality.

Experimental Protocols

Protocol 1: Preparation of this compound Functionalized Resin

This protocol describes the hypothetical preparation of a resin functionalized with this compound. The initial step involves the protection of the amino group of this compound, followed by activation of its carboxylic acid (after hydrolysis of the acetamide) and coupling to an amino-functionalized solid support.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dioxane/Water

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Aminomethylated polystyrene resin

  • Piperidine

  • Acetic Anhydride

  • Pyridine

Procedure:

  • N-Boc Protection: Dissolve this compound in a 1:1 mixture of dioxane and water. Add (Boc)₂O and NaOH, and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with HCl and extract the product.

  • Acetamide Hydrolysis: The N-Boc protected intermediate is then subjected to basic hydrolysis to convert the acetamide to a carboxylic acid.

  • Resin Activation and Coupling: Swell aminomethylated polystyrene resin in DMF. In a separate vessel, dissolve the N-Boc protected 2-(4-aminophenoxy)acetic acid, DIC, and HOBt in DMF. Add this solution to the swollen resin and agitate at room temperature overnight.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

  • Capping: To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM.

  • Boc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Boc protecting group from the linker, yielding the final functionalized resin ready for peptide synthesis.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the steps for the synthesis of a model peptide on the this compound functionalized resin using a standard Fmoc/tBu protection strategy.

Materials:

  • This compound functionalized resin

  • Fmoc-protected amino acids

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the functionalized resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • In a separate tube, dissolve the first Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3.

  • Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

Protocol 3: Peptide Cleavage and Purification

This protocol describes the cleavage of the peptide from the resin to yield a C-terminal peptide amide, followed by purification.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water

  • Reverse-phase HPLC system

Procedure:

  • Cleavage: Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a minimal amount of ACN/water and purify by reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide product.

Quantitative Data Summary

The following table presents hypothetical data for the synthesis of a model decapeptide using the this compound linker. This data is for illustrative purposes to demonstrate the expected outcomes of a successful synthesis.

ParameterValue
Resin Loading0.5 mmol/g
Synthesis Scale0.1 mmol
Crude Peptide Yield75 mg
Purity (by HPLC)85%
Final Yield after Purification55 mg (65% based on initial loading)
Observed Mass (ESI-MS)[M+H]⁺ = Theoretical Mass ± 0.1 Da

Visualizations

Diagram 1: Workflow for Peptide Synthesis using this compound Linker

SPPS_Workflow start Start: Aminomethyl Resin linker_prep Linker Functionalization: Attach this compound start->linker_prep resin_ready Functionalized Resin linker_prep->resin_ready aa_coupling Fmoc-Amino Acid Coupling resin_ready->aa_coupling deprotection Fmoc Deprotection (20% Piperidine/DMF) aa_coupling->deprotection repeat Repeat for each Amino Acid deprotection->repeat repeat->aa_coupling Next AA cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final AA purification RP-HPLC Purification cleavage->purification end Final Product: Peptide Amide purification->end

Caption: Workflow of SPPS using the proposed linker.

Diagram 2: Logical Relationship of SPPS Cycle

SPPS_Cycle node_resin Peptidyl-Resin (N-terminus Fmoc protected) node_deprotect 1. Fmoc Deprotection node_resin->node_deprotect node_wash1 2. Wash (DMF) node_deprotect->node_wash1 node_couple 3. Amino Acid Activation and Coupling node_wash1->node_couple node_wash2 4. Wash (DMF/DCM) node_couple->node_wash2 node_wash2->node_resin Cycle Repeats

Caption: The iterative cycle of solid-phase peptide synthesis.

References

Application Notes and Protocols: Docking Studies of 2-(4-Aminophenoxy)acetamide Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of molecular docking studies to investigate the interactions between 2-(4-Aminophenoxy)acetamide derivatives and various protein targets implicated in a range of diseases. Detailed protocols for performing these in silico experiments are provided to guide researchers in this field.

Introduction

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This approach is instrumental in drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action at a molecular level.

This document outlines the application of docking studies for this compound derivatives against key protein targets such as Cyclooxygenase-2 (COX-2), Matrix Metalloproteinase-2 (MMP-2), and Monoamine Oxidase A (MAO-A).

Data Presentation: Docking Results of this compound Derivatives

The following tables summarize the quantitative data from docking studies of various this compound derivatives against their respective protein targets. The binding energy, typically reported in kcal/mol, indicates the binding affinity of the ligand to the protein, with lower values suggesting a more stable complex.

Derivative CodeTarget ProteinBinding Energy (kcal/mol)Reference CompoundBinding Energy (kcal/mol)
AD4MAO-A-6.5Clorgyline-7.6
S-4COX-2-9.81Celecoxib-10.25
Compound cMMP-2-7.48--

Table 1: Summary of binding energies from docking studies.

Derivative CodeTarget ProteinInteracting Amino Acid Residues
AD4MAO-APHE208, TYR407, TYR444
S-4COX-2TYR355, ARG513, VAL523
Compound cMMP-2LEU164, ALA165, GLU202

Table 2: Key amino acid interactions identified in docking studies.

Experimental Protocols

A generalized protocol for performing molecular docking using AutoDock Vina is provided below. This protocol can be adapted for other docking software with minor modifications.

Protocol 1: Molecular Docking using AutoDock Vina

1. Preparation of the Target Protein:

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in PDBQT format. This can be performed using software like AutoDock Tools (ADT) or PyMOL.[1]

2. Preparation of the Ligand (this compound derivative):

  • Draw Ligand Structure: Sketch the 2D structure of the acetamide derivative using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save in PDBQT Format: Save the final ligand structure in PDBQT format.

3. Grid Box Generation:

  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the position of a co-crystallized ligand or through literature review.

  • Set Grid Parameters: Define the center and dimensions (x, y, z) of a grid box that encompasses the entire binding site. The grid box defines the search space for the docking simulation.[1]

4. Running the Docking Simulation:

  • Configure AutoDock Vina: Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

  • Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.[2][3]

5. Analysis of Results:

  • Examine Binding Poses: Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score.

  • Visualize Interactions: Use molecular visualization software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked ligand pose and the protein's active site residues.[1]

  • Compare with Reference: If available, compare the docking results with a known inhibitor or the native ligand to validate the docking protocol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the target proteins and a typical workflow for molecular docking studies.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (PDBQT) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (PDBQT) docking Molecular Docking (AutoDock Vina) l_prep->docking grid->docking results Binding Pose & Affinity Analysis docking->results visual Interaction Visualization results->visual COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC RTK RTK Ras Ras RTK->Ras PKC PKC PLC->PKC Raf Raf PKC->Raf NFkB NF-κB PKC->NFkB Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK PLA2 cPLA2 ERK->PLA2 AP1 AP-1 ERK->AP1 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 Acetamide Derivatives (Inhibition) PGE2 Prostaglandin E2 COX2->PGE2 COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene AP1->COX2_Gene MMP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ecm Extracellular Matrix IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Integrins Integrins Ras Ras Integrins->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR proMMP2 pro-MMP-2 mTOR->proMMP2 Upregulation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->proMMP2 Upregulation MMP2 Active MMP-2 proMMP2->MMP2 Activation ECM_Deg ECM Degradation MMP2->ECM_Deg Acetamide Derivatives (Inhibition) MAOA_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_mito Mitochondrial Outer Membrane cluster_products Metabolites Serotonin Serotonin MAOA MAO-A Serotonin->MAOA Acetamide Derivatives (Inhibition) Norepinephrine Norepinephrine Norepinephrine->MAOA Dopamine Dopamine Dopamine->MAOA Aldehydes Aldehydes MAOA->Aldehydes H2O2 H₂O₂ MAOA->H2O2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Aminophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-aminophenoxy)acetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my initial Williamson ether synthesis step (formation of ethyl 2-(4-nitrophenoxy)acetate) consistently low?

A1: Low yields in the Williamson ether synthesis are often attributable to competing side reactions or suboptimal reaction conditions. Here are some common causes and troubleshooting steps:

  • Competing Elimination Reaction: The alkoxide base can promote an E2 elimination reaction of the alkyl halide, especially if the alkyl halide is sterically hindered.[1][2]

    • Solution: Ensure you are using a primary alkyl halide (e.g., ethyl bromoacetate), as these are less prone to elimination reactions.[2][3][4]

  • Base Strength and Type: The choice of base is crucial. While a strong base is needed to deprotonate the phenol, a very strong or sterically hindered base can favor elimination.[2] For aryl ethers, bases like potassium carbonate (K₂CO₃) are commonly used.[1]

    • Solution: If using a strong base like sodium hydride (NaH), ensure anhydrous conditions. For the synthesis of the precursor, ethyl 2-(4-nitrophenoxy)acetate, anhydrous potassium carbonate is a suitable and effective base.[5]

  • Reaction Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate.[3] However, excessively high temperatures can promote side reactions.

    • Solution: Refluxing in a suitable solvent like dry acetone for around 8 hours is a reported condition for this reaction.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can be effective for Williamson ether synthesis.[1]

    • Solution: Dry acetone is a commonly used and effective solvent for the reaction between p-nitrophenol and ethyl bromoacetate.[5]

Q2: My nitro group reduction step (from ethyl 2-(4-nitrophenoxy)acetate to ethyl 2-(4-aminophenoxy)acetate) is incomplete or results in impurities. What could be the cause?

A2: Incomplete reduction or the formation of side products during the conversion of the nitro group to an amine can be problematic. Consider the following:

  • Choice of Reducing Agent: The choice of reducing agent is critical for achieving a clean and complete reduction.

    • Solution: A combination of iron powder (Fe) and ammonium chloride (NH₄Cl) in a mixture of ethanol and water is a safe, inexpensive, and effective method for this reduction.[5] This method is also chemoselective, meaning it will selectively reduce the nitro group without affecting the ester functionality.

  • Reaction Conditions: The pH and temperature of the reaction mixture can influence the reduction process.

    • Solution: Refluxing the mixture for approximately 4 hours is a reported condition for the Fe/NH₄Cl reduction.[5] The reaction is typically carried out in a neutral to slightly acidic medium provided by the ammonium chloride.

  • Purity of Starting Material: Impurities in the starting ethyl 2-(4-nitrophenoxy)acetate can interfere with the reduction.

    • Solution: Ensure the starting material from the previous step is sufficiently pure. While direct use of the crude product is possible, purification by recrystallization may be necessary if significant impurities are present.[5]

Q3: I am observing the formation of di-acetylated byproducts during the final N-acetylation step. How can I prevent this?

A3: The formation of di-acetylated products, where both the amino and the phenolic hydroxyl groups (if unprotected) are acetylated, can occur with an excess of the acetylating agent.

  • Control of Acetylating Agent Stoichiometry: Using a large excess of the acetylating agent, such as acetic anhydride, can lead to over-acetylation.[6]

    • Solution: Carefully control the stoichiometry of the acetic anhydride. A slight excess is often used to ensure complete reaction of the amine, but a large excess should be avoided. The fed-batch addition of acetic anhydride can be a strategy to match its addition rate to the rate of the primary acetylation, thus minimizing over-acetylation.[6]

  • Reaction Conditions: The reaction temperature and the presence of a catalyst can influence the selectivity of the acetylation.

    • Solution: The acetylation of p-aminophenol with acetic anhydride can be effectively carried out in an aqueous medium.[7][8] This can help to control the reaction and minimize side products.

Q4: The final product, this compound, is difficult to purify and has a persistent color. What purification strategies can I employ?

A4: Purification of the final product can be challenging due to the presence of colored impurities and unreacted starting materials.

  • Recrystallization: This is a standard method for purifying solid organic compounds.

    • Solution: Recrystallization from a suitable solvent system can remove many impurities. For a related compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, a mixture of ethanol and acetonitrile was used for recrystallization.[9] For paracetamol, which has a similar structure, recrystallization from water is common.[8] Experiment with different solvent systems to find the optimal one for your product.

  • Activated Carbon Treatment: Colored impurities can often be removed by treatment with activated carbon.[7][8]

    • Solution: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal.[8] After a short period of heating, the charcoal is removed by hot filtration.[8] The purified product is then crystallized from the filtrate.

  • Column Chromatography: For difficult separations, column chromatography can be a powerful tool.

    • Solution: While not always necessary for this type of synthesis, if recrystallization fails to yield a pure product, silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can be employed.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: A widely used and efficient method involves a two-step sequence starting from p-nitrophenol. The first step is a Williamson ether synthesis where p-nitrophenol is reacted with an ethyl haloacetate (like ethyl bromoacetate) in the presence of a base such as potassium carbonate to form ethyl 2-(4-nitrophenoxy)acetate.[5][10][11] The second step is the reduction of the nitro group to an amine using a reagent like Fe/NH₄Cl to yield ethyl 2-(4-aminophenoxy)acetate.[5] The final step, which is a standard transformation, would be the amidation of the resulting ester to the desired acetamide.

Q: Can I start the synthesis from p-aminophenol instead of p-nitrophenol?

A: Yes, starting with p-aminophenol is a viable alternative. In this case, the first step would be the N-acetylation of p-aminophenol to protect the amino group, followed by the Williamson ether synthesis at the phenolic hydroxyl group, and finally deprotection of the amino group. However, a more direct approach from p-aminophenol would be its acetylation to paracetamol (N-(4-hydroxyphenyl)acetamide), followed by a Williamson ether synthesis with 2-chloroacetamide. The choice of route often depends on the availability and cost of the starting materials and the desired overall efficiency.

Q: What are the key safety precautions I should take during this synthesis?

A: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents used, such as ethyl bromoacetate, are lachrymatory and corrosive, so they should be handled in a well-ventilated fume hood. Reactions involving flammable solvents like acetone and ethanol should be performed away from ignition sources. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Q: How can I monitor the progress of my reactions?

A: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of the reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. This allows for the determination of the reaction's endpoint and can also help in identifying the presence of any side products.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Ethyl 2-(4-aminophenoxy)acetate

StepReactantsBase/ReagentSolventTemperatureTimeYieldReference
Ether Synthesis p-Nitrophenol, Ethyl bromoacetateK₂CO₃, KI (catalytic)Dry AcetoneReflux8 h-[5]
Nitro Reduction Ethyl 2-(4-nitrophenoxy)acetateFe powder, NH₄ClEthanol/Water (1:1)Reflux4 h62%[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate [5]

  • In a round-bottom flask, combine p-nitrophenol (0.01 mol), anhydrous potassium carbonate (0.02 mol), and a catalytic amount of potassium iodide (10 mg) in dry acetone (20 mL).

  • Heat the mixture to reflux with stirring for 20 minutes.

  • Add ethyl 2-bromoacetate (0.01 mol) to the reaction mixture.

  • Continue to reflux for 8 hours, monitoring the reaction progress by TLC.

  • After completion, stop heating and filter the hot mixture to remove inorganic salts. Wash the residue with hot acetone.

  • Evaporate the solvent from the filtrate under reduced pressure at 40 °C to obtain the crude ethyl 2-(4-nitrophenoxy)acetate as a pale yellow solid. This crude product can often be used directly in the next step.

Protocol 2: Synthesis of Ethyl 2-(4-aminophenoxy)acetate [5]

  • To the crude ethyl 2-(4-nitrophenoxy)acetate from the previous step, add a solution of ammonium chloride (0.03 mol) in a 1:1 mixture of ethanol and distilled water (30 mL).

  • Heat the mixture to reflux with stirring for 30 minutes.

  • Remove the magnetic stir bar and carefully add iron powder (0.03 mol) in portions.

  • Continue to reflux the mixture for an additional 4 hours.

  • Filter the hot mixture and wash the residue with hot water.

  • The filtrate can be further processed to isolate the product, for example, by extraction with a suitable organic solvent like ethyl acetate.

Protocol 3: General Procedure for N-acetylation (Adapted from paracetamol synthesis)[7][8]

  • Dissolve the starting amine (e.g., ethyl 2-(4-aminophenoxy)acetate) in a suitable solvent such as a dilute aqueous acetic acid solution.[7]

  • Heat the solution to approximately 85-90 °C.

  • Slowly add acetic anhydride (a slight molar excess) to the solution over a period of minutes.

  • Maintain the temperature for a short period and then cool the mixture to induce crystallization.

  • Filter the resulting slurry, wash the crystals with cold water, and dry to obtain the acetylated product.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Amidation p_nitrophenol p-Nitrophenol intermediate_ester Ethyl 2-(4-nitrophenoxy)acetate p_nitrophenol->intermediate_ester K2CO3, KI Acetone, Reflux ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->intermediate_ester amino_ester Ethyl 2-(4-aminophenoxy)acetate intermediate_ester->amino_ester Fe, NH4Cl EtOH/H2O, Reflux final_product This compound amino_ester->final_product ammonia Ammonia ammonia->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_step Identify Problematic Step start->check_step williamson Williamson Ether Synthesis check_step->williamson Step 1 reduction Nitro Reduction check_step->reduction Step 2 acetylation Amidation/Acetylation check_step->acetylation Step 3 purification Purification check_step->purification Final check_williamson Check for Elimination Side Reaction Verify Base and Solvent Conditions williamson->check_williamson check_reduction Verify Reducing Agent and Conditions Check Purity of Starting Material reduction->check_reduction check_acetylation Control Stoichiometry of Acetylating Agent Optimize Reaction Temperature acetylation->check_acetylation check_purification Optimize Recrystallization Solvent Consider Activated Carbon Treatment purification->check_purification solution Implement Corrective Actions Re-run Experiment check_williamson->solution check_reduction->solution check_acetylation->solution check_purification->solution

Caption: Troubleshooting workflow for synthesis issues.

Parameter_Relationships cluster_williamson Williamson Ether Synthesis cluster_reduction Nitro Reduction cluster_amidation Amidation Base Base Strength Yield_W Yield & Purity Base->Yield_W affects Temperature_W Temperature Temperature_W->Yield_W affects Solvent_W Solvent Polarity Solvent_W->Yield_W affects ReducingAgent Reducing Agent Yield_R Yield & Purity ReducingAgent->Yield_R determines Temperature_R Temperature Temperature_R->Yield_R affects pH pH pH->Yield_R affects Stoichiometry Reagent Stoichiometry Yield_A Yield & Purity Stoichiometry->Yield_A critical for Temperature_A Temperature Temperature_A->Yield_A affects

Caption: Key parameter relationships affecting yield.

References

Technical Support Center: Synthesis of 2-(4-Aminophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Aminophenoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the Williamson ether synthesis. This involves the reaction of 4-aminophenol with 2-chloroacetamide in the presence of a base. The base deprotonates the hydroxyl group of 4-aminophenol, forming a phenoxide that then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide to form the desired ether linkage.

Q2: What are the most common side products in this synthesis?

The primary challenge in the synthesis of this compound is the presence of two nucleophilic sites on the 4-aminophenol molecule: the hydroxyl group (-OH) and the amino group (-NH2). This can lead to the formation of several side products:

  • N-Alkylation Product: 2-((4-hydroxyphenyl)amino)acetamide is formed when the amino group of 4-aminophenol attacks the 2-chloroacetamide.

  • N,O-Dialkylation Product: This results from the alkylation of both the hydroxyl and amino groups of 4-aminophenol.

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-aminophenol and 2-chloroacetamide.

The formation of these byproducts is a significant issue, especially when the amino group is not protected.[1]

Q3: How can I minimize the formation of the N-alkylated side product?

To favor O-alkylation and minimize N-alkylation, a common strategy is to protect the amino group of 4-aminophenol before the alkylation step. One effective method is the formation of a Schiff base by reacting 4-aminophenol with benzaldehyde. This temporarily blocks the amino group, directing the alkylation to the hydroxyl group. The protecting group can then be removed by hydrolysis.[1][2]

Q4: What are the recommended reaction conditions for the synthesis?

Optimal reaction conditions can vary, but a general protocol for the O-alkylation of a protected 4-aminophenol (N-benzylidene-4-aminophenol) involves:

ParameterRecommended Condition
Solvent Acetone
Base Potassium Carbonate (K2CO3)
Alkylating Agent 2-Chloroacetamide
Temperature Reflux
Reaction Time Monitored by TLC

This data is derived from a similar synthesis of alkoxyanilines.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Predominant N-alkylation. - Formation of N,O-dialkylation product.- Increase reaction time and/or temperature, monitoring by TLC. - Ensure stoichiometric amounts of base are used to facilitate phenoxide formation. - Employ a protection strategy for the amino group of 4-aminophenol.[1]
Presence of Multiple Spots on TLC Mixture of O-alkylated, N-alkylated, and N,O-dialkylated products.- Utilize a protection/deprotection strategy for the amino group to ensure regioselectivity. - Optimize the reaction conditions (base, solvent, temperature) to favor O-alkylation. - Purify the crude product using column chromatography.
Difficulty in Product Purification Similar polarities of the desired product and the N-alkylated isomer.- Use column chromatography with a carefully selected solvent system to separate the isomers. Gradient elution may be necessary. - Recrystallization from a suitable solvent system can also be effective for purification.
Product Identification Issues Ambiguity between the desired O-alkylated product and the N-alkylated side product.- Use 2D NMR techniques (HSQC, HMBC) to definitively assign the structure. The chemical shift of the methylene protons adjacent to the oxygen will be different from those adjacent to the nitrogen.[3] - Mass spectrometry can also help in identifying the products based on their fragmentation patterns.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amino Group Protection

This protocol is based on the selective O-alkylation of aminophenols.[1]

Step 1: Protection of the Amino Group

  • Dissolve 4-aminophenol in methanol.

  • Add an equimolar amount of benzaldehyde and stir the solution for 1 hour.

  • Remove the solvent under reduced pressure.

  • Recrystallize the residue from ethanol to obtain N-benzylidene-4-aminophenol.

Step 2: O-Alkylation

  • To a stirred solution of N-benzylidene-4-aminophenol in acetone, add potassium carbonate (2 equivalents) and 2-chloroacetamide (1 equivalent).

  • Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., dichloromethane).

  • Add 1N HCl and stir vigorously for 1 hour to hydrolyze the Schiff base.

  • Separate the aqueous layer, neutralize it with a suitable base (e.g., sodium bicarbonate), and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G cluster_0 Synthesis of this compound cluster_1 Troubleshooting start Start Synthesis reaction Reaction of 4-Aminophenol with 2-Chloroacetamide start->reaction workup Reaction Work-up reaction->workup analysis Analyze Crude Product (TLC, LC-MS, NMR) workup->analysis low_yield Low Yield? analysis->low_yield multiple_spots Multiple Spots on TLC? low_yield->multiple_spots Yes end Pure Product low_yield->end No check_conditions Check Reaction Conditions (Temp, Time, Base) multiple_spots->check_conditions Yes optimize_purification Optimize Purification (Column Chromatography) multiple_spots->optimize_purification No protect_amino Protect Amino Group check_conditions->protect_amino protect_amino->start Restart with Protection optimize_purification->end G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products 4-Aminophenol 4-Aminophenol O-Alkylation O-Alkylation 4-Aminophenol->O-Alkylation -OH attack N-Alkylation N-Alkylation 4-Aminophenol->N-Alkylation -NH2 attack 2-Chloroacetamide 2-Chloroacetamide N,O-Dialkylation N,O-Dialkylation O-Alkylation->N,O-Dialkylation -NH2 attack Desired Product Desired Product O-Alkylation->Desired Product N-Alkylation->N,O-Dialkylation -OH attack N-Alkylated Side Product N-Alkylated Side Product N-Alkylation->N-Alkylated Side Product Dialkylated Side Product Dialkylated Side Product N,O-Dialkylation->Dialkylated Side Product Desired Product\n(this compound) Desired Product (this compound)

References

Technical Support Center: Purification of Crude 2-(4-Aminophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(4-Aminophenoxy)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities can include unreacted starting materials such as 4-aminophenol and 2-chloroacetamide, byproducts from side reactions, and residual solvents used in the synthesis. Depending on the synthetic route, related substances could also be present as impurities.[1][2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of different fractions from column chromatography or the effectiveness of a recrystallization step. A common mobile phase for TLC analysis of compounds with similar polarity is a mixture of ethyl acetate and hexanes.

Q4: What is a reasonable expectation for the purity of this compound after a single purification step?

A4: A single, well-executed purification step can significantly improve the purity of the compound. However, for achieving high purity (>99%), multiple purification steps or a combination of techniques (e.g., column chromatography followed by recrystallization) may be necessary, especially if impurities have similar properties to the target compound.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, various issues can arise. The following guide will help you troubleshoot common problems.

Problem: The compound does not dissolve in the chosen solvent.

Possible CauseRecommended Solution
Insufficient solvent volume.Add more solvent in small portions while heating and stirring.
Incorrect solvent choice.The compound may be insoluble in the current solvent. Perform small-scale solubility tests with a range of solvents of varying polarities. Good starting points for this compound, based on its structure, include ethanol, methanol, or an ethanol/water mixture.[3]
The solution is not hot enough.Ensure the solvent is heated to its boiling point to maximize the solubility of your compound.

Problem: The compound "oils out" instead of forming crystals.

Possible CauseRecommended Solution
The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture.
The solution is supersaturated with impurities.Try a pre-purification step, such as a simple filtration through a small plug of silica gel, before recrystallization.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Problem: No crystals form upon cooling.

Possible CauseRecommended Solution
The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Nucleation is slow.Scratch the inside of the flask at the surface of the solution with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available.
The compound is too soluble in the chosen solvent.If using a single solvent, try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly.

Problem: Low recovery of the purified product.

Possible CauseRecommended Solution
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing on the filter paper.
Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture. Below are solutions to common issues encountered during this process.

Problem: Poor separation of the desired compound from impurities.

Possible CauseRecommended Solution
Incorrect mobile phase polarity.Optimize the solvent system using TLC. For normal phase chromatography (e.g., silica gel), if the compounds are moving too fast (high Rf), decrease the eluent polarity (e.g., decrease the percentage of ethyl acetate in hexanes). If they are moving too slowly (low Rf), increase the eluent polarity. An Rf value of 0.2-0.4 for the target compound is often ideal for good separation.[4]
Column overloading.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
Poorly packed column.Ensure the column is packed uniformly without any air bubbles or channels.
For basic compounds like this compound, interaction with acidic silica gel can cause tailing.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent system.[4]

Problem: The compound is not eluting from the column.

Possible CauseRecommended Solution
The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate gradient, increase the proportion of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added.
The compound has irreversibly adsorbed to the stationary phase.This is less common but can occur. Consider using a different stationary phase, such as alumina.

Problem: Cracks or channels appear in the stationary phase.

Possible CauseRecommended Solution
The column has run dry.Always keep the top of the stationary phase covered with the mobile phase.
Heat generated during elution.For large-scale purifications, the heat of adsorption can cause solvent to boil. Ensure proper ventilation and consider using a solvent with a higher boiling point if this is an issue.

Experimental Protocols

General Protocol for Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The ideal solvent system should be determined by preliminary small-scale tests.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is a good starting point to investigate as a solvent/anti-solvent system.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

General Protocol for Column Chromatography

This protocol describes a general procedure for the purification of this compound by flash column chromatography on silica gel.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using either the "dry packing" or "wet packing" method. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a less polar solvent). Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, "dry loading" can be employed by adsorbing the crude material onto a small amount of silica gel before adding it to the column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation cluster_3 Final Product crude Crude Product solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration If insoluble impurities cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude this compound tlc TLC Analysis to Determine Eluent start->tlc packing Pack Column with Silica Gel tlc->packing loading Load Sample onto Column packing->loading elution Elute with Chosen Solvent System loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions by TLC collection->analysis combine Combine Pure Fractions analysis->combine Identify pure fractions evaporation Evaporate Solvent combine->evaporation end Pure this compound evaporation->end

Caption: General workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Aminophenoxy)acetamide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-(4-aminophenoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the primary amino group of this compound?

A1: The most prevalent methods for derivatizing the primary aromatic amine of this compound involve N-acylation. This is typically achieved through two main routes:

  • Reaction with Acyl Chlorides or Anhydrides: This is a classic and often high-yielding method. The reaction is usually carried out in an aprotic solvent in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

  • Amide Coupling with Carboxylic Acids: This method utilizes coupling agents to activate the carboxylic acid, allowing it to react with the amine. Common coupling systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1][2]

Q2: I am observing a low yield in my acylation reaction with an acyl chloride. What are the potential causes and solutions?

A2: Low yields in acylation reactions are a common issue. Consider the following troubleshooting steps:

  • Reactivity of the Amine: Aromatic amines are generally less nucleophilic than aliphatic amines. Ensure your reaction conditions are suitable for a less reactive amine.

  • Purity of Reagents: The acyl chloride may have hydrolyzed. Use freshly opened or distilled acyl chloride. Ensure your this compound is pure and dry.

  • Inadequate Base: A base is crucial to scavenge the HCl generated. If the HCl is not neutralized, it can protonate the starting amine, rendering it non-nucleophilic.[3] Consider using a non-nucleophilic base like triethylamine or pyridine.

  • Reaction Temperature: While many acylations are rapid at room temperature, less reactive amines might require gentle heating. Conversely, excessive heat can lead to side reactions. It is often recommended to start the reaction at 0 °C and allow it to warm to room temperature.[3]

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Ensure your starting materials are fully dissolved.

Q3: My amide coupling reaction using EDC/HOBt is not proceeding to completion. How can I optimize it?

A3: For sluggish EDC/HOBt couplings, consider the following:

  • Activation Time: Allow the carboxylic acid to pre-activate with EDC and HOBt for a sufficient time (typically 15-30 minutes) before adding the this compound.

  • Equivalents of Reagents: You may need to use a slight excess of the carboxylic acid and coupling reagents (e.g., 1.2 equivalents).

  • Base: The addition of a non-nucleophilic base like Diisopropylethylamine (DIPEA) can be beneficial.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are typically good choices.

  • Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion.

  • Catalyst: In some cases, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.[1]

Q4: What are common side reactions to be aware of during the derivatization of this compound?

A4: Potential side reactions include:

  • Hydrolysis of Acylating Agent: Acyl chlorides and activated esters are susceptible to hydrolysis. Ensure anhydrous reaction conditions.

  • Diacylation: While less common with aromatic amines, it is a possibility if the reaction conditions are too harsh or if there is a large excess of the acylating agent.

  • O-Acylation: The primary amide of the acetamide group is generally much less reactive than the aromatic amine. However, under certain conditions, reaction at the amide nitrogen or oxygen is a theoretical possibility, though unlikely.

  • Formation of N-acylurea byproduct: In EDC couplings, the activated carboxylic acid can rearrange to form an N-acylurea if the amine is not reactive enough. The use of HOBt or NHS helps to suppress this side reaction.

Q5: How can I purify my derivatized product?

A5: Purification strategies depend on the properties of your product:

  • Aqueous Workup: After the reaction, a standard aqueous workup is often employed. This can involve washing the organic layer with dilute acid (to remove unreacted amine and basic impurities), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and acidic impurities), and brine.[4]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is a standard technique.

Troubleshooting Guides

Problem 1: Low or No Product Formation in Acylation with Acyl Chloride
Possible Cause Troubleshooting Step
Inactive Acyl ChlorideUse a fresh bottle of acyl chloride or purify it by distillation.
Protonated AmineEnsure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used.
Poor SolubilityTry a different aprotic solvent (DCM, THF, acetonitrile, DMF) in which all reactants are soluble.
Low ReactivityStart the reaction at 0 °C and allow it to warm to room temperature. If no reaction occurs, consider gentle heating (40-50 °C).
Moisture ContaminationUse anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Messy Reaction Mixture and Multiple Spots on TLC for EDC/HOBt Coupling
Possible Cause Troubleshooting Step
N-acylurea FormationEnsure HOBt is added with EDC. Allow for a pre-activation step of the carboxylic acid before adding the amine.
Degradation of ReagentsUse fresh EDC and HOBt. Store them under appropriate conditions (cool and dry).
Inefficient StirringEnsure the reaction mixture is homogenous with efficient stirring.
Inappropriate SolventSwitch to a different anhydrous aprotic solvent like DCM or DMF.
Unreacted Starting MaterialsUse a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents.

Quantitative Data Summary

The following tables provide illustrative quantitative data for typical derivatization reactions of this compound based on reactions with analogous compounds. Note: Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Illustrative Conditions for N-Acylation with Acyl Chlorides

Acyl ChlorideBase (eq.)SolventTemp (°C)Time (h)Yield (%)
Acetyl ChlorideTriethylamine (1.2)DCM0 to RT295
Benzoyl ChloridePyridine (2.0)THFRT492
(4-Methylphenoxy)acetyl chlorideTriethylamine (1.1)DCM0 to RT688
Chloroacetyl ChlorideTriethylamine (1.2)AcetonitrileRT390

Table 2: Illustrative Conditions for Amide Coupling with Carboxylic Acids using EDC/HOBt

Carboxylic AcidEDC (eq.)HOBt (eq.)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
Acetic Acid1.21.2DIPEA (1.5)DMFRT1285
Benzoic Acid1.21.2DIPEA (1.5)DCMRT1682
4-Methoxybenzoic Acid1.51.5NoneDMF502475
Thiophene-2-carboxylic acid1.21.2DIPEA (2.0)DCMRT1880

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)
  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-benzoyl-2-(4-aminophenoxy)acetamide.

Protocol 2: General Procedure for Amide Coupling with a Carboxylic Acid using EDC/HOBt
  • To a stirred solution of the carboxylic acid (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF), add HOBt (1.2 eq.) and EDC (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq.) to the reaction mixture, followed by diisopropylethylamine (DIPEA) (1.5 eq.).

  • Stir the resulting mixture at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

Visualizations

experimental_workflow_acylation start Start dissolve Dissolve this compound and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Slowly add acyl chloride cool->add_acyl react Stir at RT (2-12h) add_acyl->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Acid, Base, Brine washes) monitor->workup Reaction Complete purify Purify (Recrystallization or Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for the N-acylation of this compound.

troubleshooting_logic start Low Yield in Derivatization? check_reagents Check Reagent Purity (Amine, Acylating Agent, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Base, Temperature, Time) start->check_conditions check_workup Evaluate Workup & Purification (Extraction, Chromatography) start->check_workup impure_reagents Use fresh/purified reagents. Ensure anhydrous conditions. check_reagents->impure_reagents Purity issue? suboptimal_conditions Optimize base stoichiometry. Screen temperatures (0°C to 50°C). Increase reaction time. check_conditions->suboptimal_conditions Conditions issue? loss_during_workup Adjust pH during extraction. Optimize chromatography solvent system. check_workup->loss_during_workup Workup issue?

Caption: Troubleshooting logic for low-yield derivatization reactions.

hypothetical_signaling_pathway derivative 2-(4-AP) Derivative receptor Cell Surface Receptor derivative->receptor Binds/Activates inhibitor Inhibition kinase1 Kinase A receptor->kinase1 Phosphorylates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression (e.g., Inflammation, Apoptosis) nucleus->gene_expression Alters inhibitor->kinase1

Caption: A hypothetical signaling pathway modulated by a this compound derivative.

References

Technical Support Center: Scaling Up 2-(4-Aminophenoxy)acetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of 2-(4-Aminophenoxy)acetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent and scalable synthetic route involves a two-step process:

  • Williamson Ether Synthesis: Reaction of 4-nitrophenol with 2-chloroacetamide in the presence of a base to form the intermediate, 2-(4-nitrophenoxy)acetamide.

  • Nitro Group Reduction: Reduction of the nitro group of the intermediate to an amine, yielding the final product, this compound.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: The primary safety concern is the nitro group reduction step, which is often highly exothermic.[1] Poor temperature control can lead to runaway reactions. It is crucial to have efficient cooling systems and to monitor the internal reaction temperature closely. Hydrogenation reactions, if chosen for the reduction, involve flammable hydrogen gas and require specialized equipment and handling procedures.

Q3: How can I minimize the formation of impurities during the Williamson ether synthesis step?

A3: The main side reactions in the Williamson ether synthesis are elimination and C-alkylation.[2][3] To minimize these:

  • Use a primary alkyl halide: 2-chloroacetamide is a primary halide, which favors the desired SN2 reaction over elimination.[4]

  • Control the temperature: Lowering the reaction temperature can favor the SN2 pathway.

  • Choose an appropriate solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate the SN2 reaction.[3]

Q4: Which reducing agent is most suitable for the nitro group reduction at an industrial scale?

A4: The choice of reducing agent depends on factors like cost, safety, and waste disposal.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is atom-economical and often provides high yields of clean product. However, it requires specialized high-pressure equipment and careful handling of the flammable catalyst and hydrogen gas.[5][6]

  • Metal/Acid Reduction (e.g., Fe/NH₄Cl, Fe/HCl): This is a cost-effective and technically simpler alternative.[5][6] However, it generates significant amounts of metal waste that require proper disposal.

Q5: What are the common challenges in the purification of this compound at a large scale?

A5: The primary challenge is the removal of residual starting materials, byproducts from side reactions, and the reducing agent (if a metal is used). Crystallization is the most common purification method.[7] Selecting an appropriate solvent system is critical to achieve high purity and yield. The product's potential hygroscopicity should also be considered during drying and storage.[7]

Troubleshooting Guides

Problem 1: Low Yield in Williamson Ether Synthesis Step
Potential Cause Troubleshooting Action
Incomplete deprotonation of 4-nitrophenol.Ensure a stoichiometric amount or slight excess of a sufficiently strong base (e.g., KOH, K₂CO₃) is used.
Competing elimination reaction.Maintain a lower reaction temperature and consider using a polar aprotic solvent.[8]
C-alkylation of the phenoxide.This is an inherent side reaction but can sometimes be minimized by controlling the reaction temperature and the addition rate of the alkylating agent.[3]
Insufficient reaction time.Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to ensure completion.
Problem 2: Incomplete Nitro Group Reduction
Potential Cause Troubleshooting Action
Deactivated catalyst (for catalytic hydrogenation).Use fresh, high-quality catalyst. Ensure the reaction mixture is free of catalyst poisons (e.g., sulfur compounds).
Insufficient amount of reducing agent.Use a sufficient excess of the reducing agent (e.g., iron powder).
Low reaction temperature.While temperature control is crucial for safety, ensure the temperature is high enough for the reaction to proceed at a reasonable rate.
Poor mixing.In a large reactor, ensure adequate agitation to maintain a homogenous suspension of the catalyst or metal powder.
Problem 3: Product Purity Issues After Crystallization

| Potential Cause | Troubleshooting Action | | Incorrect crystallization solvent. | Screen different solvent systems (e.g., ethanol/water, isopropanol/water) to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain in solution.[9] | | Oiling out instead of crystallization. | This can happen if the solution is supersaturated or cooled too quickly. Try slower cooling, seeding with a small crystal of the pure product, or using a different solvent system. | | Co-precipitation of impurities. | Consider a hot filtration step to remove insoluble impurities before cooling. A second recrystallization may be necessary. |

Experimental Protocols

Step 1: Synthesis of 2-(4-nitrophenoxy)acetamide (Williamson Ether Synthesis)

This protocol is a representative procedure and should be optimized for the specific scale and equipment used.

Materials:

  • 4-Nitrophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 4-nitrophenol in DMF, add anhydrous potassium carbonate.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C).

  • Slowly add a solution of 2-chloroacetamide in DMF to the reaction mixture.

  • Maintain the temperature and continue stirring until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 2-(4-nitrophenoxy)acetamide.

Step 2: Synthesis of this compound (Nitro Group Reduction)

This protocol describes a catalytic transfer hydrogenation, which can be a safer alternative to high-pressure hydrogenation at scale.

Materials:

  • 2-(4-nitrophenoxy)acetamide

  • Palladium on Carbon (10% Pd/C)

  • Ammonium Formate

  • Methanol

Procedure:

  • In a reaction vessel, suspend 2-(4-nitrophenoxy)acetamide and 10% Pd/C in methanol.

  • Heat the mixture to reflux.

  • Slowly add a solution of ammonium formate in methanol to the refluxing mixture. The addition rate should be controlled to manage the exotherm.

  • After the addition is complete, continue to reflux until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification by Crystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot water to the solution until it becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Quantitative Data

Table 1: Typical Reaction Parameters for Scale-Up

ParameterWilliamson Ether SynthesisNitro Group Reduction (Catalytic Transfer Hydrogenation)
Reactant Ratio 4-Nitrophenol: 1 eq.2-(4-nitrophenoxy)acetamide: 1 eq.
2-Chloroacetamide: 1.1-1.3 eq.Ammonium Formate: 3-5 eq.
K₂CO₃: 1.5-2.0 eq.10% Pd/C: 1-5 mol%
Solvent DMF, AcetoneMethanol, Ethanol
Temperature 60-80 °CReflux (65-78 °C)
Reaction Time 4-8 hours2-6 hours
Typical Yield 85-95% (crude)80-90% (crude)

Table 2: Impurity Profile and Control

Impurity Origin Control Strategy
Unreacted 4-NitrophenolIncomplete Williamson ether synthesis.Use a slight excess of 2-chloroacetamide; ensure sufficient reaction time.
2-(4-nitrophenoxy)acetic acidHydrolysis of the amide during workup.Maintain neutral or slightly basic pH during workup.
C-Alkylated IsomerSide reaction in Williamson ether synthesis.Control temperature; use appropriate solvent.
Unreacted 2-(4-nitrophenoxy)acetamideIncomplete nitro group reduction.Ensure sufficient reducing agent and reaction time.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Purification start1 4-Nitrophenol + 2-Chloroacetamide reaction1 Reaction in DMF with K₂CO₃ at 60-80°C start1->reaction1 workup1 Precipitation in Water reaction1->workup1 product1 Crude 2-(4-nitrophenoxy)acetamide workup1->product1 start2 Crude Intermediate product1->start2 Proceed to next step reaction2 Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) in Methanol start2->reaction2 workup2 Filtration to Remove Catalyst reaction2->workup2 product2 Crude this compound workup2->product2 start3 Crude Product product2->start3 Proceed to purification purification Crystallization from Ethanol/Water start3->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis Stage cluster_purification Purification Stage issue Low Yield or Purity Issue williamson Williamson Ether Synthesis issue->williamson Check Step 1 reduction Nitro Group Reduction issue->reduction Check Step 2 crystallization Crystallization issue->crystallization Check Step 3 cause1_1 Incomplete Reaction Side Reactions (Elimination, C-Alkylation) williamson->cause1_1 Potential Causes cause2_1 Catalyst Deactivation Insufficient Reducing Agent Poor Temperature Control reduction->cause2_1 Potential Causes cause3_1 Incorrect Solvent Oiling Out Co-precipitation crystallization->cause3_1 Potential Causes

Caption: Logical troubleshooting flow for scaling up the reaction.

References

Technical Support Center: Synthesis Involving Aminophenoxy Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of the aminophenoxy group during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the aminophenoxy group so susceptible to oxidation?

A1: The aminophenoxy group, particularly in 2- and 4-aminophenol derivatives, is highly susceptible to oxidation due to the electron-donating nature of both the amino (-NH₂) and hydroxyl (-OH) groups. These groups increase the electron density of the aromatic ring, making it more easily oxidized. The initial oxidation product is often a reactive quinoneimine intermediate, which can then undergo further reactions, including polymerization, leading to colored impurities.[1] 3-Aminophenol is generally more stable to atmospheric oxidation compared to its ortho and para isomers.[1]

Q2: What are the main factors that accelerate the oxidation of aminophenoxy compounds?

A2: Several factors can significantly increase the rate of oxidation:

  • Atmospheric Oxygen: This is the primary oxidizing agent.[1]

  • Light: UV light can provide the energy to initiate and propagate oxidative reactions.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • High pH (Alkaline Conditions): Basic conditions can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[1]

  • Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺), can act as catalysts for oxidation.[1]

Q3: What is the general strategy to prevent oxidation during a synthesis involving an aminophenoxy group?

A3: A multi-pronged approach is most effective:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere, such as nitrogen or argon, using techniques like a glovebox or a Schlenk line to minimize exposure to oxygen.[1]

  • Degassed Solvents: Use solvents that have been deoxygenated by sparging with an inert gas.

  • Antioxidants: Add a suitable antioxidant to the reaction mixture or during workup and purification.

  • Protection of the Amino Group: Temporarily protect the amino group as a less reactive functional group, such as a carbamate, to decrease its susceptibility to oxidation and other side reactions.[2]

Q4: Which protecting groups are recommended for the amino group in an aminophenoxy moiety?

A4: The most common and effective protecting groups for amines are those that form carbamates. The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in your molecule. Key examples include:

  • tert-Butoxycarbonyl (Boc): Stable to bases and nucleophiles but easily removed with acid.[2]

  • Benzyloxycarbonyl (Cbz or Z): Stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[2]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Stable to acidic conditions but is readily cleaved by mild bases, making it useful in orthogonal protection schemes.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Discoloration (yellow, brown, or purple) of the aminophenoxy starting material or reaction mixture. Oxidation of the aminophenoxy group.• Ensure all steps are performed under a strict inert atmosphere (N₂ or Ar).• Use freshly degassed solvents.• Add a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).• Store aminophenoxy compounds under an inert atmosphere in the dark and at low temperatures.
Low yield of the desired product and formation of multiple colored impurities during work-up. Oxidation of the aminophenoxy intermediate during the reaction or purification.• Implement rigorous air-free techniques (glovebox or Schlenk line).[1]• Consider protecting the amino group before proceeding with the synthesis.• During aqueous workup, add a reducing agent like sodium metabisulfite to the aqueous layers.• Purify the product quickly and avoid prolonged exposure to air and light.
Side reaction at the hydroxyl group (O-acylation) during N-protection of the amino group. The phenolic hydroxyl group is also nucleophilic and can react with the protecting group reagent, especially under basic conditions.• Use a chemoselective protection method. For acylation, enzymatic methods using lipase can favor N-acylation.[3]• For Boc protection, using (Boc)₂O in water may favor N-protection.[4]• Carefully control the stoichiometry of the reagents and the reaction temperature.
Difficulty in removing the protecting group without affecting other parts of the molecule. The deprotection conditions are too harsh for other functional groups present in the molecule.• Choose an "orthogonal" protecting group strategy. For example, if your molecule is acid-sensitive, use a Cbz group which can be removed by hydrogenation. If it is sensitive to hydrogenation, use a Boc group which is removed by acid.[1]
Incomplete N-protection of the aminophenoxy group. The aniline-like amino group is less nucleophilic than aliphatic amines, making the reaction sluggish.• For Boc protection, consider using a catalyst such as DMAP (4-dimethylaminopyridine) or heating the reaction.[5]• Ensure the base used is appropriate and added in the correct stoichiometric amount.• Increase the reaction time and monitor by TLC until the starting material is consumed.

Data Presentation: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationCommon Reagent for IntroductionStabilityCommon Deprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Stable to base, nucleophiles, and catalytic hydrogenation.[6]Strong acids (e.g., TFA, HCl in dioxane).[6]
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Stable to acidic and basic conditions.[6]Catalytic hydrogenolysis (H₂, Pd/C).[6]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuStable to acid.Mild base (e.g., piperidine in DMF).[2]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Aminophenol

This protocol is a general guideline and may require optimization for specific aminophenoxy substrates.

Materials:

  • Aminophenol derivative (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Base (e.g., Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH)) (1.5 - 2.0 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of THF/water)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aminophenol derivative in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the base to the solution and stir for 10-15 minutes. For water-soluble aminophenols, a biphasic system with NaHCO₃ or NaOH can be used.

  • Add the di-tert-butyl dicarbonate solution dropwise at room temperature or 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, if a biphasic system was used, separate the organic layer. If an organic solvent was used, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected aminophenol.

Protocol 2: General Procedure for N-Cbz Protection of an Aminophenol

This protocol is a general guideline and may require optimization for specific aminophenoxy substrates.

Materials:

  • Aminophenol derivative (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 eq)

  • Base (e.g., Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)) (2.0 - 2.5 eq)

  • Solvent system (e.g., THF/water, Dioxane/water)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aminophenol derivative in the solvent mixture in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add the base to the solution.

  • Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for several hours or allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the N-Cbz protected aminophenol.[7]

Protocol 3: Use of Ascorbic Acid as an Antioxidant in Solution

For stabilizing solutions of aminophenoxy compounds, for example, during HPLC analysis or for short-term storage:

Procedure:

  • Prepare a stock solution of ascorbic acid in the desired solvent (e.g., water, methanol).

  • Add a small aliquot of the ascorbic acid stock solution to the aminophenoxy solution to achieve a final concentration typically in the range of 0.01-0.1%.[1]

  • Store the stabilized solution in an amber vial to protect it from light and flush the headspace with an inert gas before sealing.[1]

Visualizations

Oxidation_Mechanism Aminophenoxy Aminophenoxy Group Radical Phenoxy Radical Intermediate Aminophenoxy->Radical [O] Quinoneimine Quinoneimine Intermediate Radical->Quinoneimine Polymer Colored Polymer Products Quinoneimine->Polymer Polymerization Protection_Workflow Start Start: Synthesis with Aminophenoxy Compound Check_Oxidation Is the compound prone to rapid oxidation? Start->Check_Oxidation Protect_Amine Protect Amino Group (e.g., Boc, Cbz) Check_Oxidation->Protect_Amine Yes Inert_Atmosphere Use Inert Atmosphere & Antioxidants Check_Oxidation->Inert_Atmosphere No Reaction Perform Subsequent Synthetic Steps Protect_Amine->Reaction Deprotection Deprotect Amino Group Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product Inert_Atmosphere->Reaction Troubleshooting_Logic Start Problem: Low Yield / Impurities Check_Color Is there significant color formation? Start->Check_Color Oxidation Likely Oxidation Issue Check_Color->Oxidation Yes Side_Reaction Potential Side Reaction Check_Color->Side_Reaction No Solution_Oxidation Implement Air-Free Techniques & Use Antioxidants Oxidation->Solution_Oxidation Solution_Side_Reaction Optimize Reaction Conditions (Temp, Base, Stoichiometry) Side_Reaction->Solution_Side_Reaction Protect Consider Protecting Group Strategy Solution_Oxidation->Protect

References

Troubleshooting guide for low conversion rates in 2-(4-Aminophenoxy)acetamide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in coupling reactions involving 2-(4-Aminophenoxy)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low conversion rates when coupling this compound?

Low conversion rates in amide coupling reactions with this compound, an aromatic amine, are often attributed to several factors:

  • Reduced Nucleophilicity: The amine group in this compound is attached to an aromatic ring. The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring, reducing its nucleophilicity and making it less reactive towards the activated carboxylic acid.[1][2]

  • Incomplete Carboxylic Acid Activation: The reaction relies on the efficient activation of the carboxylic acid partner by a coupling reagent. If the coupling reagent is not reactive enough, is used in insufficient quantities, or degrades, the activation will be incomplete, leading to low yields.[3]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or near the amine on the phenoxyacetamide can physically obstruct the approach of the reactants, slowing down or preventing the reaction.

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the reaction outcome. Aromatic amines often require more forcing conditions than aliphatic amines.

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide bond formation. It is crucial to use anhydrous solvents and reagents.[3]

  • Side Reactions: Undesired side reactions, such as the formation of N-acylurea byproducts with carbodiimide reagents or racemization of chiral carboxylic acids, can consume starting materials and reduce the yield of the desired product.

Q2: Which coupling reagents are most effective for reactions with aromatic amines like this compound?

The choice of coupling reagent is critical. While standard reagents may work, more potent ones are often necessary for challenging couplings with aromatic amines.

  • Carbodiimides (e.g., EDC, DCC): These are widely used but may require additives like HOBt or OxymaPure to improve efficiency and suppress side reactions, especially with less nucleophilic amines.[4] Using EDC is often preferred over DCC due to the easier removal of its water-soluble urea byproduct.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, TBTU, COMU): These reagents are generally more reactive and efficient for difficult couplings.[5][6][7] HATU is often considered one of the most powerful reagents for challenging sequences.[5] COMU has also shown high efficiency and is a safer alternative to HOBt/HOAt-based reagents.[6] Comparative studies on anilines have shown that TPTU-NMI and COMU-collidine can provide the highest conversions.[8]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly effective and are known to have a lower risk of causing racemization.[5] PyBOP is a safer alternative to the toxic BOP reagent.[7]

Q3: How can I optimize the reaction conditions to improve the yield?

Optimization of reaction parameters is key to overcoming low conversion rates.

  • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can help dissolve the reactants and facilitate the reaction. Acetonitrile (MeCN) can also be an effective solvent.[4]

  • Base: A non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride if it is used as the starting material. Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are common choices.[7] The amount of base used can be critical and may need to be optimized.

  • Temperature: While many coupling reactions are run at room temperature, gently heating the reaction mixture can help overcome the activation energy barrier for less reactive partners. However, excessive heat can increase the risk of side reactions like racemization.

  • Concentration: Increasing the concentration of the reactants can sometimes improve reaction rates and yields.

  • Reaction Time: Couplings involving aromatic amines may require longer reaction times than those with aliphatic amines. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low conversion rates.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Anhydrous solvents? Fresh coupling reagent? Accurate stoichiometry? check_reagents->sub_reagents change_reagent 3. Change Coupling Reagent check_conditions->change_reagent Conditions Appear Suitable sub_conditions Appropriate solvent (DMF, NMP)? Sufficiently strong base (DIPEA)? Longer reaction time? Increased temperature? check_conditions->sub_conditions optimize 4. Further Optimization change_reagent->optimize Still Low Yield sub_change_reagent Switch from Carbodiimide to Uronium (HATU, COMU) or Phosphonium (PyBOP) salt? change_reagent->sub_change_reagent success Improved Conversion Rate optimize->success

Caption: A stepwise approach to troubleshooting low conversion rates.

Data Presentation

The following tables summarize expected yield trends based on data from couplings with anilines, which are structurally similar to this compound. Actual yields may vary depending on the specific carboxylic acid used.

Table 1: Comparison of Coupling Reagents for Aniline
Coupling Reagent CombinationAmineCarboxylic AcidSolventYield (%)Reference
TPTU-NMIAnilineBenzoic AcidH₂O/Me-THF95[8]
COMU-CollidineAnilineBenzoic AcidH₂O/Me-THF93[8]
DIC-HOPOAnilineBenzoic AcidH₂O/Me-THF72[8]
EDC-OxymaAnilineBenzoic AcidH₂O/Me-THF60[8]
CDIAnilineBenzoic AcidH₂O/Me-THF40[8]

Data adapted from a comparative study on amide-bond forming reagents in aqueous media.[8]

Table 2: Optimization of EDC Coupling with an Electron-Deficient Aniline
EntryCoupling Reagent (equiv)Additive (equiv)Base (equiv)SolventTime (h)Temp (°C)Yield (%)Reference
1EDC (1)DMAP (1)DIPEA (5)MeCN422311[4]
2EDC (2)DMAP (1)DIPEA (5)MeCN422319[4]
3EDC (1)HOBt (1)Et₃N (5)DCE4823Trace[4]
4EDC (1)HOBt (0.1), DMAP (1)DIPEA (5)MeCN482338[4]
5EDC (1)HOBt (0.1), DMAP (1)DIPEA (5)MeCN484072[4]

Data adapted from a study on optimizing coupling conditions for electron-deficient amines.[4]

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol is a starting point for the coupling of a generic carboxylic acid with this compound using EDC and HOBt.

EDC_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve carboxylic acid (1.0 eq), This compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF. prep2 Cool the mixture to 0 °C in an ice bath. prep1->prep2 reac1 Add EDC·HCl (1.2 eq) to the mixture. prep2->reac1 reac2 Add DIPEA (2.5 eq) dropwise. reac1->reac2 reac3 Allow to warm to room temperature and stir for 12-24 hours. reac2->reac3 reac4 Monitor reaction progress by TLC or LC-MS. reac3->reac4 work1 Pour reaction mixture into cold water. reac4->work1 work2 Extract with an organic solvent (e.g., Ethyl Acetate). work1->work2 work3 Wash organic layer with dilute acid, base, and brine. work2->work3 work4 Dry over Na₂SO₄, filter, and concentrate. work3->work4 work5 Purify by column chromatography. work4->work5

Caption: Workflow for a typical EDC/HOBt mediated coupling reaction.

Methodology:

  • To a solution of the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF, cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is poured into cold water and extracted with ethyl acetate.

  • The combined organic layers are washed successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for HATU Coupling

This protocol is recommended for more challenging couplings where EDC/HOBt gives low yields.

Methodology:

  • In a flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and HOAt (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and purification follow the same procedure as described in Protocol 1.[5]

This guide provides a starting point for troubleshooting and optimizing your this compound coupling reactions. Remember that the optimal conditions can be highly substrate-dependent, and systematic screening of reagents and parameters may be necessary to achieve high conversion rates.

References

How to remove unreacted starting material from 2-(4-Aminophenoxy)acetamide product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of 2-(4-Aminophenoxy)acetamide, focusing on the removal of unreacted starting materials. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The most probable impurities depend on the synthetic route. A likely synthesis involves the reaction of 4-aminophenol with an acetylating agent like 2-chloroacetamide or chloroacetyl chloride. Therefore, the primary impurities to expect are:

  • Unreacted 4-aminophenol: This is a common starting material and can persist if the reaction does not go to completion.

  • Unreacted 2-chloroacetamide (or related acetylating agent): The second component of the synthesis may also be present in the crude product.

  • Di-acetylated product: It is possible for the amino group of the product to undergo a second acetylation, though this is generally less likely under standard conditions.

  • Byproducts from the acetylating agent: For instance, hydrolysis of 2-chloroacetamide can lead to chloroacetic acid.

Q2: What is the first step I should take to purify my crude this compound?

A2: A simple aqueous workup is an excellent first step. This can help remove water-soluble impurities. If the reaction was run in an organic solvent, washing the organic layer with a dilute acid solution can help remove unreacted 4-aminophenol by converting it to its water-soluble salt. Subsequently, washing with a dilute base can remove any acidic byproducts.

Q3: Which purification technique is best for removing unreacted 4-aminophenol?

A3: Both liquid-liquid extraction and column chromatography are highly effective. Liquid-liquid extraction using a dilute acid can selectively remove the basic 4-aminophenol from the less basic product. For column chromatography, the difference in polarity between 4-aminophenol and the product allows for good separation. Recrystallization can also be effective if a solvent system is found where the solubility difference between the product and 4-aminophenol is significant.

Troubleshooting Guides

Issue 1: Recrystallization yields are low or the product is not pure.
Possible Cause Troubleshooting Steps
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should be either very soluble or insoluble at all temperatures.
Action: Perform small-scale solubility tests with a variety of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene) to find the optimal one. A mixture of solvents can also be effective.
Precipitation is too rapid Rapid cooling can trap impurities within the crystal lattice.
Action: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Using an insulated container can help slow the cooling process.
Product is too soluble in the chosen solvent If the product remains dissolved even at low temperatures, the yield will be poor.
Action: If the product is too soluble, you can try adding a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then heat until it is clear again before cooling.
Incomplete removal of colored impurities Colored impurities may co-crystallize with the product.
Action: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb some of the product.
Issue 2: Difficulty separating the product from starting material using column chromatography.
Possible Cause Troubleshooting Steps
Inappropriate mobile phase polarity If the mobile phase is too polar, both the product and starting material may elute too quickly with poor separation. If it is not polar enough, they may not move from the baseline.
Action: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for aromatic amines and amides is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Interaction of the amine with silica gel The basic amino group of 4-aminophenol and, to a lesser extent, the product can interact with the acidic silica gel, leading to peak tailing and poor separation.
Action 1: Add a small amount (0.1-1%) of a competing base, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.
Action 2: Consider using a different stationary phase, such as alumina or amine-functionalized silica, which are less acidic.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove unreacted 4-aminophenol from the crude product.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The unreacted 4-aminophenol will be protonated and move into the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the extraction with the dilute acid solution two more times.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Workflow for Liquid-Liquid Extraction

G cluster_start Initial State cluster_extraction Extraction Steps cluster_workup Final Workup cluster_end Result start Crude Product in Organic Solvent extract_acid Wash with 1M HCl (aq) start->extract_acid separate1 Separate Layers extract_acid->separate1 wash_base Wash with sat. NaHCO3 (aq) separate1->wash_base Organic Layer waste1 Aqueous Layer (contains 4-aminophenol salt) separate1->waste1 separate2 Separate Layers wash_base->separate2 wash_brine Wash with Brine separate2->wash_brine Organic Layer waste2 Aqueous Layer (neutralized acid) separate2->waste2 separate3 Separate Layers wash_brine->separate3 dry Dry Organic Layer (e.g., Na2SO4) separate3->dry Organic Layer waste3 Aqueous Layer (excess water) separate3->waste3 filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Purified Product evaporate->end

Caption: Workflow for the purification of this compound using liquid-liquid extraction.

Protocol 2: Purification by Recrystallization

This is a general protocol that will require optimization based on the specific solubility of your product.

Methodology:

  • In a flask, add the crude this compound.

  • Add a small amount of a suitable solvent (determined from prior solubility tests).

  • Gently heat the mixture to boiling while stirring.

  • Continue adding the solvent in small portions until the solid just dissolves.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end Result start Crude Product add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Completely Dissolve add_solvent->dissolve hot_filter Hot Gravity Filtration (optional: with charcoal) dissolve->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice vacuum_filter Vacuum Filtration cool_ice->vacuum_filter wash_cold Wash with Cold Solvent vacuum_filter->wash_cold dry Dry Crystals wash_cold->dry end Pure Crystals dry->end

Caption: General workflow for the purification of a solid compound by recrystallization.

Data Presentation

The following tables summarize the solubility data for the likely starting materials. This information is crucial for designing effective purification protocols.

Table 1: Solubility of 4-Aminophenol

SolventSolubilityNotes
Water1.5 g/100 mLSolubility increases in hot water.
EthanolSlightly soluble-
Diethyl etherSlightly soluble-
AcetoneSoluble-
Ethyl acetateSoluble-
Dimethyl sulfoxide (DMSO)Very soluble-
TolueneSlightly soluble-
BenzeneNegligible-
ChloroformNegligible-

Table 2: Solubility of 2-Chloroacetamide

SolventSolubilityNotes
WaterSoluble (90 g/L at 25 °C)-
MethanolSoluble (1 g/10 mL)-
EthanolSoluble-
Diethyl etherVery slightly soluble-

Troubleshooting Logic for Purification Method Selection

G start Crude this compound is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is the product thermally stable? is_solid->is_thermally_stable Yes column Use Column Chromatography is_solid->column No (Oily) recrystallization Attempt Recrystallization is_thermally_stable->recrystallization Yes is_thermally_stable->column No extraction Perform Liquid-Liquid Extraction recrystallization->extraction If impurities persist column->recrystallization For final polishing

Caption: A decision-making flowchart for selecting a primary purification method.

Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-(4-Aminophenoxy)acetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-aminophenoxy)acetamide and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its analogs?

A1: The most prevalent method is a two-step process involving an initial O-alkylation of a substituted 4-nitrophenol with a 2-haloacetamide, followed by the reduction of the nitro group to an amine. A common variation involves the O-alkylation of 4-nitrophenol with an ethyl haloacetate, followed by amidation and then reduction.

Q2: What are the key challenges in the synthesis of this compound analogs?

A2: Key challenges include achieving selective O-alkylation over N-alkylation in unprotected aminophenols, minimizing side reactions during the Williamson ether synthesis, and ensuring complete reduction of the nitro group without affecting other functional groups.[1] Purification of the final product to remove unreacted starting materials and byproducts can also be challenging.

Q3: How do I choose the right catalyst for the O-alkylation step?

A3: The choice of catalyst depends on the specific reactants and the desired reaction conditions. For the Williamson ether synthesis, a combination of a base and a catalyst is often employed. Weak bases like potassium carbonate (K₂CO₃) are common, often used with a catalytic amount of potassium iodide (KI) to enhance the reactivity of the alkylating agent.[1] For reactions involving immiscible aqueous and organic phases, a phase transfer catalyst (PTC) is highly effective.

Q4: What is a phase transfer catalyst (PTC) and why is it useful in this synthesis?

A4: A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. In the synthesis of this compound analogs, the phenoxide is often in an aqueous or solid phase while the haloacetamide is in an organic phase. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the phenoxide anion into the organic phase to react with the haloacetamide, thereby increasing the reaction rate and yield.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Analog
Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or extending the reaction time.[2]
Side Reactions - E2 Elimination: This is a common side reaction in Williamson ether synthesis, especially with sterically hindered reactants.[3] Using a less hindered base and keeping the reaction temperature as low as possible can minimize this.- C-Alkylation: The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring. Using polar aprotic solvents like DMF or DMSO can favor O-alkylation.
Poor Catalyst Performance - Ensure the catalyst is not deactivated. For PTCs, ensure they are not poisoned by impurities.- For solid-supported catalysts, ensure proper activation and surface area.- Consider screening different catalysts to find the optimal one for your specific substrate.
Product Loss During Workup - Optimize the extraction and purification procedures. Ensure the pH of the aqueous phase is adjusted to minimize the solubility of the product.- Use appropriate recrystallization solvents to maximize product recovery.
Issue 2: Formation of Impurities
Observed Impurity Potential Cause Suggested Solution
Unreacted Starting Material (Phenol) Incomplete deprotonation of the phenol.Use a stronger base or ensure the stoichiometry of the base is correct. Anhydrous conditions are crucial when using bases like NaH.
Di-alkylation Product The newly formed amine group is alkylated.If starting with 4-aminophenol, protect the amine group (e.g., as an acetamide) before the O-alkylation step.
Hydrolysis of Haloacetamide Presence of water in the reaction mixture.Use anhydrous solvents and reagents.

Catalyst Performance Data

The following table summarizes the performance of different catalytic systems for the O-alkylation step in the synthesis of this compound precursors.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
KI (catalytic)K₂CO₃AcetoneReflux8~90 (for ethyl 2-(4-nitrophenoxy)acetate)[1]
TBAB (Phase Transfer Catalyst)NaOHToluene/Water806High (specific data for this analog not found, but generally high for similar reactions)General PTC knowledge
NoneNaHDMFRoom Temp12Moderate to high (substrate dependent)General Williamson Synthesis knowledge

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate (Precursor to this compound)

This protocol is adapted from the synthesis of a key precursor.[1]

Materials:

  • 4-Nitrophenol

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI)

  • Dry Acetone

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in dry acetone, add anhydrous K₂CO₃ (2.0 eq).

  • Stir the mixture at reflux for 20 minutes.

  • Add ethyl bromoacetate (1.0 eq) and a catalytic amount of KI (e.g., 0.1 eq) to the reaction mixture.

  • Continue to reflux the mixture for 8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter it to remove the inorganic salts.

  • Wash the solid residue with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)acetate.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Procedure for Phase Transfer Catalyzed O-Alkylation

Materials:

  • Substituted Phenol

  • 2-Chloroacetamide

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • Dissolve the substituted phenol (1.0 eq) and TBAB (0.05 - 0.1 eq) in toluene.

  • Add an aqueous solution of NaOH (1.1 - 1.5 eq).

  • Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Add 2-chloroacetamide (1.0 eq) dropwise to the reaction mixture.

  • Maintain the temperature and stirring for the required reaction time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Reduction s1_reactants 4-Nitrophenol + 2-Haloacetamide s1_conditions Base (e.g., K2CO3) Catalyst (e.g., KI) Solvent (e.g., Acetone) s1_reactants->s1_conditions Reaction Setup s1_product 2-(4-Nitrophenoxy)acetamide s1_conditions->s1_product Reflux s2_reactant 2-(4-Nitrophenoxy)acetamide s1_product->s2_reactant Intermediate s2_conditions Reducing Agent (e.g., Fe/NH4Cl) Solvent (e.g., Ethanol/Water) s2_reactant->s2_conditions Reaction Setup s2_product This compound s2_conditions->s2_product Reflux

Caption: General synthetic workflow for this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete troubleshoot_incomplete Increase Temperature Extend Reaction Time incomplete->troubleshoot_incomplete check_side_reactions Analyze for Side Products (NMR, LC-MS) complete->check_side_reactions solution Improved Yield troubleshoot_incomplete->solution side_products Side Products Detected check_side_reactions->side_products no_side_products No Major Side Products check_side_reactions->no_side_products troubleshoot_side_reactions Optimize Conditions: - Lower Temperature - Change Solvent - Use Milder Base side_products->troubleshoot_side_reactions check_workup Review Workup & Purification no_side_products->check_workup troubleshoot_side_reactions->solution workup_issue Product Loss Identified check_workup->workup_issue no_workup_issue Workup Optimized check_workup->no_workup_issue troubleshoot_workup Optimize Extraction pH Change Recrystallization Solvent workup_issue->troubleshoot_workup no_workup_issue->solution troubleshoot_workup->solution

Caption: Troubleshooting logic for low reaction yield.

References

Managing reaction exotherms in 2-(4-Aminophenoxy)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing reaction exotherms during the synthesis of 2-(4-aminophenoxy)acetamide.

Troubleshooting Guide

This guide addresses common issues related to exothermic reactions during the synthesis of this compound, presented in a question-and-answer format.

Issue Potential Cause Suggested Solution
Rapid, uncontrolled temperature increase during reagent addition. 1. The rate of addition of the alkylating agent (e.g., 2-chloroacetamide) is too fast. 2. Inadequate cooling of the reaction vessel. 3. The concentration of reactants is too high, leading to a rapid release of heat.1. Reduce the addition rate of the alkylating agent. The use of a syringe pump for precise and controlled addition is highly recommended. 2. Ensure the cooling bath is at the appropriate temperature and provides efficient heat transfer. For larger scale reactions, consider a more robust cooling system. 3. Dilute the reaction mixture with an appropriate solvent to better dissipate the heat generated.
Low product yield and formation of multiple spots on TLC. 1. Product or reactant decomposition due to excessive temperature. 2. Side reactions, such as N-alkylation or dialkylation of the aminophenol, becoming dominant at elevated temperatures.1. Maintain a consistent and low reaction temperature (e.g., 0-10 °C) throughout the addition and reaction period. 2. Optimize the reaction temperature to favor the desired O-alkylation. Running the reaction under basic conditions (e.g., using a non-nucleophilic base) can selectively deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity over the amino group.
Formation of dark-colored impurities. 1. Oxidation of p-aminophenol at higher temperatures, especially in the presence of air. 2. Localized "hot spots" in the reaction mixture due to poor stirring.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Ensure vigorous and efficient stirring to maintain a homogeneous temperature throughout the reaction vessel.
Reaction fails to go to completion. 1. Insufficient reaction temperature after the initial exotherm is controlled. 2. Poor quality of reagents or solvents.1. After the controlled addition of the alkylating agent is complete, the reaction mixture may require gentle warming to proceed to completion. Monitor the reaction progress by TLC to determine the optimal temperature and time. 2. Ensure all reagents and solvents are pure and anhydrous, as moisture can interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

A1: The primary exothermic event is the nucleophilic aromatic substitution (SNAr) reaction, where the phenoxide ion of p-aminophenol attacks the electrophilic carbon of 2-chloroacetamide. This bond-forming step releases a significant amount of energy as heat.

Q2: How can I predict the potential for a thermal runaway reaction?

A2: A thorough thermal hazard analysis is recommended before scaling up the reaction. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) can be used to determine the heat of reaction and the adiabatic temperature rise. This data is crucial for assessing the risk of a thermal runaway and designing appropriate safety measures.

Q3: What is the role of the base in controlling the reaction and its exotherm?

A3: The base (e.g., potassium carbonate, sodium hydroxide) is crucial for deprotonating the phenolic hydroxyl group of p-aminophenol to form the more nucleophilic phenoxide. The choice and controlled addition of the base are important. A strong base can lead to a rapid initial reaction and a significant exotherm. Using a milder base or adding the base portion-wise can help to moderate the reaction rate.

Q4: Can the choice of solvent affect the management of the reaction exotherm?

A4: Yes, the solvent plays a critical role in heat dissipation. A solvent with a higher heat capacity and good thermal conductivity can help to absorb and transfer the heat generated during the reaction more effectively. Additionally, the boiling point of the solvent should be considered to prevent accidental boiling if the temperature rises unexpectedly.

Experimental Protocols

Synthesis of this compound

This protocol is designed for a laboratory scale and emphasizes temperature control.

Materials:

  • p-Aminophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ice-salt bath

  • Syringe pump (recommended)

  • Magnetic stirrer with a powerful stir bar

  • Thermometer or thermocouple

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Set up a round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple, a dropping funnel or syringe for the addition of 2-chloroacetamide solution, and an inlet for inert gas.

    • Place the flask in an ice-salt bath to maintain a low temperature.

  • Reactant Preparation:

    • In the reaction flask, dissolve p-aminophenol and anhydrous potassium carbonate in anhydrous acetone under an inert atmosphere.

    • In a separate flask, dissolve 2-chloroacetamide in a minimal amount of anhydrous acetone.

  • Controlled Addition:

    • Cool the solution of p-aminophenol and potassium carbonate to 0-5 °C with efficient stirring.

    • Slowly add the 2-chloroacetamide solution to the reaction mixture dropwise using the dropping funnel or a syringe pump over a period of 1-2 hours.

    • Crucially, monitor the internal temperature of the reaction mixture continuously. The temperature should not be allowed to rise above 10 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • If the reaction is sluggish, allow the mixture to slowly warm to room temperature and continue to monitor by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.

    • Wash the solid residue with acetone.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Troubleshooting Logic for Exotherm Management

TroubleshootingWorkflow Start Uncontrolled Exotherm Observed CheckAdditionRate Is the reagent addition rate too fast? Start->CheckAdditionRate CheckCooling Is the cooling system adequate? CheckAdditionRate->CheckCooling No ReduceAddition Reduce addition rate (use syringe pump) CheckAdditionRate->ReduceAddition Yes CheckConcentration Are reactant concentrations too high? CheckCooling->CheckConcentration No ImproveCooling Enhance cooling capacity (lower bath temp, better contact) CheckCooling->ImproveCooling Yes DiluteReaction Dilute reaction mixture with more solvent CheckConcentration->DiluteReaction Yes ProblemSolved Problem Resolved CheckConcentration->ProblemSolved No ReduceAddition->ProblemSolved ImproveCooling->ProblemSolved DiluteReaction->ProblemSolved

Caption: A logical workflow for diagnosing and resolving uncontrolled exotherms.

Experimental Workflow for this compound Synthesis

ExperimentalWorkflow Start Start Setup Reaction Setup (Inert atmosphere, cooling bath) Start->Setup Reagents Charge p-Aminophenol, Base, and Solvent Setup->Reagents Cool Cool to 0-5 °C Reagents->Cool Addition Slow, controlled addition of 2-Chloroacetamide solution Cool->Addition MonitorTemp Continuously Monitor Internal Temperature Addition->MonitorTemp MonitorReaction Monitor Reaction by TLC MonitorTemp->MonitorReaction Workup Reaction Work-up (Filtration, Solvent Removal) MonitorReaction->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification End End Purification->End

Caption: A streamlined experimental workflow for the synthesis of this compound.

Validation & Comparative

Unveiling the Biological Promise of 2-(4-Aminophenoxy)acetamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of various 2-(4-Aminophenoxy)acetamide derivatives. Supported by experimental data, this document delves into their anticancer, anti-inflammatory, analgesic, and antimicrobial properties, providing a comprehensive resource for evaluating their therapeutic potential.

This guide synthesizes findings from multiple studies to present a comparative overview of a series of this compound derivatives. The core structure, consisting of a central acetamide scaffold linked to a 4-aminophenoxy group, has been subjected to various chemical modifications to explore its structure-activity relationships. The compiled data highlights the potential of this class of compounds in various therapeutic areas.

Comparative Analysis of Biological Activities

The biological activities of this compound derivatives are summarized below. The data has been collated from various independent studies to provide a comparative perspective.

Derivative/CompoundBiological ActivityAssay SystemQuantitative Data (e.g., IC50, % Inhibition, Latency, MIC)Reference
Anticancer Activity
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideAnticancerMCF-7 (Breast Cancer), SK-N-SH (Neuroblastoma)Not specified quantitatively in the abstract, but noted to exhibit activity.[1]
Phenoxyacetamide Derivative ICytotoxicHepG2 (Liver Cancer)IC50: 1.43 µM
MCF-7 (Breast Cancer)IC50: 7.43 µM
Phenoxyacetamide Derivative IICytotoxicHepG2 (Liver Cancer)IC50: 6.52 µM
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideAnticancerPC3 (Prostate Carcinoma)IC50: 80 µM
MCF-7 (Breast Cancer)IC50: 100 µM
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamideAnticancerPC3 (Prostate Carcinoma)IC50: 52 µM
Anti-inflammatory Activity
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideAnti-inflammatoryCarrageenan-induced paw edema in ratsExhibited activity, but quantitative data not specified in the abstract.[1]
Analgesic Activity
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideAnalgesicNot specifiedExhibited activity, but quantitative data not specified in the abstract.[1]
N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives (general class)AnalgesicHot-plate and tail-clip tests in miceSignificant increase in hot-plate and tail-clip latencies at 100 mg/kg.[2]
Antimicrobial Activity
2-Mercaptobenzothiazole acetamide derivatives (2b and 2i)AntibacterialE. coli, S. typhi, S. aureus, B. subtilisMIC values close to the positive control (levofloxacin).[3]
Benzimidazole-based acetamide derivatives (2b-2g)AntibacterialPseudomonas aeruginosaMIC: 125 µg/mL[4]
Benzimidazole-based acetamide derivatives (2p, 2s, 2t, 2u)AntifungalCandida kruseiMIC: 125 µg/mL[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative evaluation.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Cancer cell lines (e.g., MCF-7, HepG2, PC3) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 24 to 72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Groups: Wistar rats are divided into control, standard (e.g., indomethacin), and test groups (treated with this compound derivatives).

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Analgesic Activity: Hot Plate Test in Mice

This method is used to evaluate the central analgesic activity of compounds.

  • Animal Groups: Swiss albino mice are divided into control, standard (e.g., morphine), and test groups.

  • Compound Administration: The test compounds are administered to the respective groups.

  • Hot Plate Exposure: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on a hot plate maintained at a constant temperature (typically 55 ± 0.5°C).

  • Latency Measurement: The time taken for the mouse to exhibit a nociceptive response (e.g., licking of the paws or jumping) is recorded as the reaction latency. A cut-off time (usually 15-20 seconds) is set to prevent tissue damage.

  • Evaluation of Analgesia: An increase in the reaction latency compared to the control group indicates an analgesic effect.

Visualizing the Mechanisms and Processes

To better understand the synthesis and the potential mechanism of action of these derivatives, the following diagrams are provided.

General Synthesis of this compound Derivatives

The synthesis of the target compounds typically involves a multi-step process, starting from the protection of p-aminophenol, followed by etherification and subsequent amide bond formation, and finally deprotection.

G cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Amidation cluster_3 Step 4: Deprotection p-Aminophenol p-Aminophenol Protected p-Aminophenol Protected p-Aminophenol p-Aminophenol->Protected p-Aminophenol Protecting Group (e.g., Boc, Cbz) Ether Intermediate Ether Intermediate Protected p-Aminophenol->Ether Intermediate 2-haloacetyl halide Protected Derivative Protected Derivative Ether Intermediate->Protected Derivative Amine (R-NH2) Final Product Final Product Protected Derivative->Final Product Deprotection

Caption: General synthetic route for 2-(4-Aminophenol)acetamide derivatives.

Proposed Apoptotic Signaling Pathway

Several phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells. A proposed mechanism involves the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins and the subsequent activation of the caspase cascade.

G This compound Derivative This compound Derivative Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) This compound Derivative->Bcl-2 (Anti-apoptotic) Inhibits Bax (Pro-apoptotic) Bax (Pro-apoptotic) This compound Derivative->Bax (Pro-apoptotic) Promotes Bcl-2 (Anti-apoptotic)->Bax (Pro-apoptotic) Inhibits Mitochondrion Mitochondrion Bax (Pro-apoptotic)->Mitochondrion Permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Cleaves & Activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by derivatives.

References

Unveiling the Potential: A Comparative Guide to 2-(4-Aminophenoxy)acetamide Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a continuous endeavor. Among the myriad of chemical scaffolds explored, 2-(4-aminophenoxy)acetamide and its analogs have emerged as a promising class of compounds exhibiting inhibitory activity against a diverse range of enzymes implicated in various diseases. This guide provides an objective comparison of the efficacy of these analogs, supported by experimental data, to aid in the advancement of drug discovery efforts.

This comparative analysis synthesizes findings from multiple studies to present a clear overview of the structure-activity relationships and inhibitory potential of this compound derivatives. The data presented herein highlights the versatility of this scaffold in targeting enzymes such as Monoamine Oxidases (MAOs), Butyrylcholinesterase (BChE), and Histone Deacetylases (HDACs), as well as its potential in antiparasitic applications.

Comparative Efficacy of this compound Analogs

The inhibitory potency of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic rings and the acetamide moiety. The following table summarizes the quantitative data from various studies, offering a side-by-side comparison of the efficacy of different analogs against their respective enzyme targets.

Analog/CompoundTarget EnzymeIC50 ValueSelectivity Index (SI)Reference
2-(4-Methoxyphenoxy)acetamide (compound 12)MAO-A-245[1]
2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (compound 21)MAO-A0.018 µM-[1]
2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (compound 21)MAO-B0.07 µM-[1]
Substituted acetamide derivative (compound 8c)Butyrylcholinesterase (BChE)3.94 µM-[2][3]
N-(2-aminophenyl)-2-(4-bromophenoxy) acetamideMatrix Metalloproteinase-2 (MMP-2)Binding Energy: -6.49 to -7.48 kcal/mol-[4]
α-azacyclic acetamide analogsPlasmodium falciparum Na+ pump (PfATP4)--[5]
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)Osteoclastogenesis (via TRAF6)--[6]
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz)Osteoclastogenesis--[7]

Delving into the Mechanisms: Signaling Pathways and Experimental Workflows

The inhibitory action of these analogs often involves modulation of specific signaling pathways. For instance, the inhibition of osteoclast differentiation by certain this compound derivatives is achieved through the downregulation of key signaling molecules.[6]

osteoclast_inhibition RANKL RANKL RANK RANK RANKL->RANK binds to TRAF6 TRAF6 RANK->TRAF6 activates Downstream Downstream Signaling (c-fos, NFATc1, etc.) TRAF6->Downstream PPOA_N_Ac_2_Cl PPOA-N-Ac-2-Cl PPOA_N_Ac_2_Cl->TRAF6 inhibits Osteoclastogenesis Osteoclast Differentiation Downstream->Osteoclastogenesis

Figure 1: Inhibition of RANKL-induced osteoclastogenesis by PPOA-N-Ac-2-Cl via TRAF6 downregulation.

The general workflow for identifying and characterizing these enzyme inhibitors typically follows a multi-step process, from initial synthesis to biological evaluation.

inhibitor_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., p-nitrophenol) Reaction Chemical Reactions (e.g., Etherification, Reduction) Start->Reaction Purification Purification & Characterization (e.g., NMR, Mass Spec) Reaction->Purification Screening Enzyme Inhibition Assay (e.g., IC50 determination) Purification->Screening Test Analogs Cellular Cell-based Assays (e.g., Cytotoxicity) Screening->Cellular InVivo In Vivo Studies (e.g., Animal models) Cellular->InVivo

Figure 2: General experimental workflow for the synthesis and evaluation of this compound analogs.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. Below are summaries of key experimental protocols employed in the cited studies.

Synthesis of this compound Analogs

The synthesis of these analogs often starts from commercially available starting materials like p-nitrophenol. A general synthetic route involves the following key steps:

  • Etherification: Reaction of a substituted phenol with an appropriate halo-acetamide or its precursor in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone or DMF).[8]

  • Reduction of Nitro Group: If starting with a nitro-substituted precursor, the nitro group is subsequently reduced to an amino group, typically using a reducing agent like SnCl2·2H2O or through catalytic hydrogenation.[9]

  • Amide Bond Formation: In some cases, the acetamide moiety is introduced by coupling a phenoxyacetic acid derivative with an appropriate amine using standard peptide coupling reagents.[4]

In Vitro Enzyme Inhibition Assays

The inhibitory activity of the synthesized compounds is determined using specific enzyme assays.

  • Monoamine Oxidase (MAO) Inhibition Assay: The inhibitory potency against MAO-A and MAO-B is typically evaluated using a fluorometric assay. The assay measures the production of hydrogen peroxide, a byproduct of the oxidative deamination of a substrate (e.g., kynuramine), by the MAO enzymes. The fluorescence intensity is proportional to the enzyme activity, and the IC50 values are calculated from dose-response curves.[1]

  • Butyrylcholinesterase (BChE) Inhibition Assay: The BChE inhibitory activity is often determined using a modified Ellman's method. This spectrophotometric assay measures the hydrolysis of a substrate (e.g., butyrylthiocholine iodide) by BChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the absorbance of which is measured over time. The rate of color development is proportional to the enzyme activity.[10]

  • Osteoclastogenesis Assay: To assess the effect on osteoclast differentiation, bone marrow-derived macrophages (BMMs) are cultured in the presence of M-CSF and RANKL to induce osteoclast formation. The synthesized compounds are added at various concentrations. After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number and size of TRAP-positive multinucleated cells are then quantified to determine the inhibitory effect.[6][7]

Conclusion

The this compound scaffold represents a versatile platform for the development of potent and selective enzyme inhibitors. The data compiled in this guide demonstrates the significant impact of structural modifications on the inhibitory activity and selectivity of these analogs. Further exploration of this chemical space, guided by the structure-activity relationships highlighted here, holds considerable promise for the discovery of novel therapeutic agents for a wide range of diseases. The detailed experimental protocols provided should facilitate further research and validation in this exciting area of drug development.

References

In-Vitro Performance of 2-(4-Aminophenoxy)acetamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in-vitro biological activities of novel 2-(4-Aminophenoxy)acetamide-based compounds reveals a class of molecules with significant potential across various therapeutic areas, including oncology and neurodegenerative diseases. This guide provides a comparative analysis of their performance in preclinical studies, supported by experimental data and detailed methodologies.

A series of recently synthesized this compound derivatives have demonstrated promising in-vitro efficacy as anticancer agents, enzyme inhibitors, and anti-inflammatory compounds. These molecules, characterized by a core acetamide structure linked to a phenoxy group, offer a versatile scaffold for chemical modification, enabling the fine-tuning of their biological activity. This analysis summarizes key quantitative data from in-vitro studies to facilitate a direct comparison of these compounds and provides detailed protocols for the primary assays used in their evaluation.

Comparative In-Vitro Activity of this compound Derivatives

The following table summarizes the in-vitro biological activities of various this compound-based compounds from recent studies. The data highlights the diverse therapeutic potential of this chemical class.

Compound ID/NameTarget/ActivityCell Line/EnzymeIC50 Value (µM)Reference
Compound I Cytotoxicity (Anticancer)HepG2 (Liver Cancer)1.43[1]
Compound II Cytotoxicity (Anticancer)HepG2 (Liver Cancer)6.52[1]
5-Fluorouracil (Reference) Cytotoxicity (Anticancer)HepG2 (Liver Cancer)5.32[1]
Compound I Cytotoxicity (Anticancer)MCF-7 (Breast Cancer)> 10[1]
Compound II Cytotoxicity (Anticancer)MCF-7 (Breast Cancer)> 10[1]
2-(4-Methoxyphenoxy)acetamide (12) MAO-A InhibitionMonoamine Oxidase A>50 (MAO-B) / 0.204 (MAO-A)[2]
2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (21) MAO-A/B InhibitionMonoamine Oxidase A/B0.07 (MAO-B) / 0.018 (MAO-A)[2]
N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino)phenoxy)acetamide (S-4) COX-2 Inhibition (Anti-inflammatory)Cyclooxygenase-2Not specified[3]
2b (2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide) Cytotoxicity (Anticancer)PC3 (Prostate Cancer)52[4]
2c (2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide) Cytotoxicity (Anticancer)PC3 (Prostate Cancer)80[4]
Imatinib (Reference) Cytotoxicity (Anticancer)PC3 (Prostate Cancer)40[4]
2c (2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide) Cytotoxicity (Anticancer)MCF-7 (Breast Cancer)100[4]
Imatinib (Reference) Cytotoxicity (Anticancer)MCF-7 (Breast Cancer)98[4]

Key Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments cited in the evaluation of this compound-based compounds.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[1]

  • Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7, PC3) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: A stock solution of the test compounds is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 0.5%. The old medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds.[5]

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is used to determine the inhibitory potency of compounds against MAO-A and MAO-B enzymes.

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the respective MAO enzyme, a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and the test compound at various concentrations in a suitable buffer.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific time (e.g., 30 minutes).

  • Detection: The product of the enzymatic reaction is detected, often by measuring fluorescence or absorbance. For example, the deamination of the substrate can be coupled to a secondary reaction that produces a fluorescent product.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells without the inhibitor. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental and logical workflows

The following diagrams illustrate a typical workflow for the in-vitro screening of novel compounds and a simplified signaling pathway for apoptosis induction.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In-Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives characterization Structural Confirmation (NMR, Mass Spec) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (e.g., MAO) characterization->enzyme_inhibition apoptosis Apoptosis Assay (e.g., Annexin V) cytotoxicity->apoptosis ic50 IC50 Determination cytotoxicity->ic50 enzyme_inhibition->ic50 sar Structure-Activity Relationship (SAR) apoptosis->sar ic50->sar

Caption: General workflow for in-vitro testing of novel compounds.

apoptosis_pathway compound This compound Derivative cell Cancer Cell compound->cell parp1 PARP-1 cell->parp1 Inhibition dna_repair DNA Repair parp1->dna_repair Promotes apoptosis Apoptosis parp1->apoptosis Inhibition of PARP-1 leads to dna_repair->cell Cell Survival

Caption: Simplified pathway of PARP-1 inhibition leading to apoptosis.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenoxyacetamide Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of 2-phenoxyacetamide analogues and their inhibitory activity against monoamine oxidases A (MAO-A) and B (MAO-B), critical enzymes in the metabolism of neurotransmitters and potential targets for antidepressant drugs. The structure-activity relationship (SAR) of these derivatives is explored, supported by quantitative experimental data, detailed methodologies, and visualizations to facilitate understanding and future drug design efforts.

Comparative Biological Activity

The inhibitory potency of the synthesized 2-phenoxyacetamide derivatives against MAO-A and MAO-B was evaluated, and the corresponding IC50 values are summarized in the table below. The selectivity index (SI) is also provided, indicating the preferential inhibition of one enzyme isoform over the other.[1]

CompoundR1R2R3R4MAO-A IC50 (μM)MAO-B IC50 (μM)Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A)
1 HHHH> 50> 50-
2 HHHF2.4511.34.61
3 HHHCl0.876.547.52
4 HHHBr0.454.8710.8
5 HHHI0.323.5611.1
6 HHHCH31.128.978.01
7 HHHC2H50.987.657.81
8 HHHOCH30.0819.6245
9 HHHOCF30.212.8713.7
10 HHHNO20.152.1314.2
11 HHHNH2> 50> 50-
12 HClHCl0.565.329.5
13 BrHBrH0.384.1210.8
14 HHHCH=NOH0.253.1412.6
15 HHHCH=NOCH30.182.5614.2
16 HHHCH=N-NH20.414.5811.2
17 HHHCH=N-NHC(=S)NH20.333.8711.7
18 HHHCH=N-OH0.283.2111.5
19 HHHC≡CH0.050.122.4
20 HHHCH=N-propargyl0.030.093.0
21 HHHCH=N-propargyl0.0180.073.89

Note: The positions of the substituents (R1, R2, R3, R4) on the phenoxy ring are based on the general structure provided in the source. A lower IC50 value indicates higher inhibitory potency.

Structure-Activity Relationship (SAR) Summary

The data reveals several key insights into the SAR of this series of compounds:

  • Effect of Phenyl Ring Substitution: Unsubstituted compound 1 showed no significant activity. Halogen substitution at the R4 position (compounds 2-5 ) led to a progressive increase in MAO-A inhibitory activity with increasing atomic size (F < Cl < Br < I).

  • Electron-Donating vs. Electron-Withdrawing Groups: The presence of a strong electron-donating group, methoxy (OCH3), at the R4 position in compound 8 resulted in the most selective MAO-A inhibitor with a high selectivity index of 245.[1] In contrast, an amino group (NH2) at the same position (compound 11 ) abolished the activity.

  • Propargyl Group: Introduction of a propargyl group, a known MAO inhibitor pharmacophore, significantly enhanced the potency for both MAO-A and MAO-B, as seen in compounds 19 , 20 , and 21 . Compound 21 , with a propargylimino methyl group, was identified as the most potent dual MAO-A/MAO-B inhibitor in the series.[1]

Experimental Protocols

General Synthesis of 2-Phenoxyacetamide Derivatives

The synthesis of the 2-phenoxyacetamide analogues involved a two-step process. First, the appropriately substituted phenol was reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the corresponding ethyl 2-phenoxyacetate. Subsequently, the ester was converted to the desired acetamide by reaction with ammonia or a relevant amine.

In Vitro MAO Inhibition Assay

The inhibitory activity of the compounds on MAO-A and MAO-B was determined using an enzyme-coupled assay. The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., p-tyramine) by the MAO enzymes. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a fluorogenic indicator, and the resulting fluorescence is measured. The IC50 values were calculated from the dose-response curves. The inhibitory activities were also evaluated in living cells using HepG2 and SH-SY5Y cell lysates.[1]

Visualizations

General Synthetic Pathway

G Substituted_Phenol Substituted Phenol Intermediate Ethyl 2-Phenoxyacetate Intermediate Substituted_Phenol->Intermediate Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Intermediate Base Base (e.g., K2CO3) Solvent (e.g., Acetone) Base->Intermediate Final_Product 2-Phenoxyacetamide Derivative Intermediate->Final_Product Ammonia Ammonia or Amine Ammonia->Final_Product

Caption: General two-step synthesis of 2-phenoxyacetamide derivatives.

Key SAR Findings

SAR cluster_substituents Substitutions on Phenoxy Ring cluster_activity Impact on MAO Inhibition Halogens Halogens Increased MAO-A Potency Increased MAO-A Potency Halogens->Increased MAO-A Potency Electron-Donating Groups (e.g., OCH3) Electron-Donating Groups (e.g., OCH3) High MAO-A Selectivity High MAO-A Selectivity Electron-Donating Groups (e.g., OCH3)->High MAO-A Selectivity Propargyl Group Propargyl Group Potent Dual MAO-A/B Inhibition Potent Dual MAO-A/B Inhibition Propargyl Group->Potent Dual MAO-A/B Inhibition

Caption: Relationship between substituent type and MAO inhibitory activity.

References

PROTAC Stability Showdown: 2-(4-Aminophenoxy)acetamide vs. PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the rapidly advancing field of targeted protein degradation, the stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, the bridge connecting the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in a PROTAC's pharmacokinetic profile. This guide provides an objective comparison of the stability of two common linker types: the more rigid, aromatic 2-(4-aminophenoxy)acetamide linker and the flexible polyethylene glycol (PEG) linker, supported by experimental data and detailed methodologies.

At a Glance: Linker Stability Comparison

The stability of a PROTAC is primarily influenced by its susceptibility to metabolic enzymes, particularly cytochrome P450 (CYP) oxidases in the liver and hydrolases in plasma. The structural differences between the this compound and PEG linkers lead to distinct metabolic vulnerabilities.

Linker TypePredominant Metabolic PathwayExpected Stability Profile
This compound Hydrolysis of the amide bond by amidases/hydrolases; Oxidation of the aromatic ring.Generally, the amide bond offers moderate to good stability, but can be a liability in plasma. The aryl ether bond is typically stable.
PEG (Polyethylene Glycol) Oxidation of the ether linkages by CYP enzymes (O-dealkylation).[1]Can be susceptible to hepatic metabolism, with stability often decreasing as the PEG chain length increases.[][3]

Quantitative Stability Data

Direct head-to-head stability data for PROTACs differing only in these two specific linker types is limited in publicly available literature. However, by examining data from PROTACs with similar structural motifs (aryl amides vs. PEG ethers), we can draw informative comparisons.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Human liver microsomes are a standard in vitro model to assess phase I metabolic stability, primarily mediated by CYP enzymes.

PROTAC (Target-Linker-E3 Ligase)Linker Type/MotifHalf-life (t½) in HLM (min)Key ObservationsReference
ARV-110 (AR-piperidine/piperazine-CRBN)Rigid, contains amide> 240The rigid, cyclic structure and stable amide bonds contribute to high metabolic stability.[4]Adapted from[4]
JQ1-based PROTAC (BET-PEG-CRBN)PEGShort (specific value not stated)PEG linkers can be a site of metabolic cleavage.[5][5]
Generic PROTACs (various targets)PEG-likeVariable, but O-dealkylation is a common metabolic route.Multiple fragmentation points are possible along the PEG chain.[1][1]
Generic AR-targeting PROTACsAliphatic and PEGGenerally < 100The warhead itself can be a major site of metabolism, influencing overall stability regardless of the linear linker type.[6][6]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions and the specific PROTAC molecules tested.

Table 2: In Vitro Stability in Human Plasma

Plasma stability assays are crucial for identifying susceptibility to hydrolysis by plasma enzymes like esterases and amidases.

PROTAC SeriesLinker Type/Motif% Remaining after 90 minKey ObservationsReference
BET-targeting PROTACsVarious, including amide-containing~100%Amide bonds within these PROTACs were found to be stable in human plasma for the duration of the assay.[7]
Generic PROTACs with amide bondsAmideVariableAmide hydrolysis can be a potential degradation pathway in plasma.[8][8]
Generic PROTACs with ester bondsEsterVariable, generally less stable than amidesEster bonds are generally more susceptible to hydrolysis by plasma esterases than amide bonds.[9]

Deciphering the Degradation Pathways

The following diagram illustrates the primary metabolic pathways that can affect the stability of PROTACs containing either a this compound or a PEG linker.

G PROTAC Linker Degradation Pathways cluster_0 This compound Linker cluster_1 PEG Linker PROTAC_Amide PROTAC with This compound Linker Amidase Amidase / Hydrolase (Plasma) PROTAC_Amide->Amidase Amide Hydrolysis CYP_Aryl CYP450 Enzymes (Liver) PROTAC_Amide->CYP_Aryl Aromatic Oxidation Metabolite_Amide Hydrolyzed Metabolites (Inactive) Amidase->Metabolite_Amide Metabolite_Aryl Oxidized Metabolites (Inactive) CYP_Aryl->Metabolite_Aryl PROTAC_PEG PROTAC with PEG Linker CYP_PEG CYP450 Enzymes (Liver) PROTAC_PEG->CYP_PEG Ether Oxidation Metabolite_PEG Oxidized Metabolites (O-dealkylation) (Inactive) CYP_PEG->Metabolite_PEG

Caption: Metabolic pathways for this compound and PEG linkers.

Experimental Protocols

Accurate assessment of PROTAC stability is fundamental for lead optimization. Below are detailed methodologies for key in vitro stability assays.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of phase I metabolism of a PROTAC by incubating it with HLM and monitoring its disappearance over time.

Materials:

  • Test PROTAC

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control (high clearance compound, e.g., Verapamil)

  • Negative control (low clearance compound, e.g., Warfarin)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C.

  • Initiation: Add the test PROTAC to the incubation mixture (final concentration typically 1 µM). After a brief pre-incubation, initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Quenching: Stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.[7]

  • Sample Preparation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent PROTAC concentration using a validated LC-MS/MS method.[4][10][11][12]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[7]

Protocol 2: In Vitro Stability in Human Plasma

Objective: To assess the stability of a PROTAC in the presence of plasma enzymes by monitoring its disappearance over time.

Materials:

  • Test PROTAC

  • Pooled Human Plasma

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent.

  • Incubation: Pre-warm the human plasma to 37°C. Add the test PROTAC to the plasma (final concentration typically 1-5 µM) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the plasma sample.

  • Quenching and Protein Precipitation: Stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Preparation: Vortex and centrifuge the samples to pellet the precipitated plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent PROTAC concentration.

  • Data Analysis: Plot the percentage of remaining PROTAC versus time to determine the degradation rate and half-life.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the evaluation of PROTAC linker stability.

G Experimental Workflow for PROTAC Stability Assessment PROTAC Test PROTAC HLM_Assay Human Liver Microsome Stability Assay PROTAC->HLM_Assay Plasma_Assay Human Plasma Stability Assay PROTAC->Plasma_Assay LCMS LC-MS/MS Analysis HLM_Assay->LCMS Plasma_Assay->LCMS Data_Analysis Data Analysis (Half-life Calculation) LCMS->Data_Analysis Stability_Profile PROTAC Stability Profile Data_Analysis->Stability_Profile

Caption: A typical workflow for assessing PROTAC stability.

Conclusion

The choice between a this compound and a PEG linker in PROTAC design has significant implications for the molecule's stability. While PEG linkers offer advantages in solubility, their susceptibility to oxidative metabolism in the liver can be a drawback. Conversely, the this compound linker, with its embedded amide and aryl ether moieties, may offer greater resistance to hepatic metabolism but could be liable to hydrolysis in plasma. Ultimately, the optimal linker choice will be context-dependent, relying on the specific target, E3 ligase, and desired pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of the most stable linker for any given PROTAC candidate.

References

Comparative Docking Analysis of Acetamide Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico examination of substituted acetamide derivatives reveals promising candidates for targeted enzyme inhibition. This guide provides a comparative analysis of their binding affinities, supported by a comprehensive overview of the experimental methodology.

This publication serves as a guide for researchers, scientists, and drug development professionals, offering an objective comparison of the docking performance of various 2-(4-Aminophenoxy)acetamide analogs and other related acetamide derivatives. The data presented herein is synthesized from multiple studies to provide a clear, comparative view of the potential of these compounds as inhibitors of key enzymatic targets involved in various disease pathways.

Comparative Binding Affinity of Acetamide Derivatives

The following table summarizes the binding affinities of a series of acetamide derivatives against Monoamine Oxidase A (MAO-A), a key enzyme in neurotransmitter metabolism and a target for antidepressant drugs. The docking scores, represented as binding energy in kcal/mol, indicate the strength of the interaction between the ligand (acetamide analog) and the protein. A more negative value signifies a stronger and more favorable binding interaction.

Compound CodeStructure/SubstituentBinding Energy (kcal/mol)Reference CompoundBinding Energy (kcal/mol)
AD1Phenyl acetamide-7.8Clorgyline-7.6
AD5Phenyl sulphanyl-7.9Clorgyline-7.6
AD20Benzyl amino-8.0Clorgyline-7.6
AD31Chlorobenzyl amino-8.3Clorgyline-7.6
AD35Benzyl sulphanyl-8.1Clorgyline-7.6

Data synthesized from a molecular docking study on novel acetamide derivatives as specific MAO-A inhibitors.[1]

Experimental Protocols

The in-silico molecular docking studies summarized above were conducted using a standardized and validated protocol. The general methodology is outlined below, providing a framework for the replication and validation of these findings.

Molecular Docking Workflow
  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., MAO-A, PDB ID: 2Z5X) is retrieved from the Protein Data Bank.[1] The protein structure is then prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.

  • Ligand Preparation: The 2D structures of the acetamide analogs are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using appropriate force fields to obtain stable conformations. Gasteiger charges are computed, and rotatable bonds are defined.

  • Grid Box Generation: A grid box is defined around the active site of the enzyme to specify the search space for the docking simulation. The dimensions and coordinates of the grid box are chosen to encompass the entire binding pocket of the enzyme.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or PyRx.[1] The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the active site of the protein.[2]

  • Analysis of Results: The results are analyzed based on the binding energy scores and the binding poses of the ligands. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Visualizing the Docking Workflow and a Relevant Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for comparative docking analysis and the Cyclooxygenase (COX) pathway, a relevant signaling pathway for acetamide derivatives that have been studied as anti-inflammatory agents.

Comparative Docking Analysis Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (e.g., from PDB) PDB_Prep Protein Preparation (Add Hydrogens, Charges) PDB->PDB_Prep Ligands Ligand Structures (2D to 3D conversion) Ligand_Prep Ligand Preparation (Energy Minimization) Ligands->Ligand_Prep Grid Grid Box Generation (Define Active Site) PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Results Binding Energy Calculation Docking->Results Visualization Interaction Analysis (Hydrogen Bonds, etc.) Results->Visualization Comparison Comparative Analysis Visualization->Comparison

A generalized workflow for comparative molecular docking analysis.

COX Signaling Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Physiological Physiological Functions (e.g., Gastric Protection) Prostanoids->Physiological Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor Acetamide Analogs (COX-2 Inhibitors) Inhibitor->COX2

The Cyclooxygenase (COX) signaling pathway and the role of COX-2 inhibitors.

References

Validating the Mechanism of Action of a Novel 2-(4-Aminophenoxy)acetamide-Derived BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a novel 2-(4-aminophenoxy)acetamide-derived BRAF inhibitor, herein referred to as Compound X, with the established FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel kinase inhibitors. The guide details the mechanism of action, comparative efficacy, and selectivity, supported by experimental data and detailed protocols.

Introduction

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] The BRAF kinase, a key component of this pathway, is frequently mutated in various cancers, most notably in melanoma, where the BRAF V600E mutation is present in approximately 50% of cases.[3][4] This mutation leads to constitutive activation of the BRAF kinase, driving uncontrolled cell proliferation.[5][6] The development of selective BRAF inhibitors has revolutionized the treatment of BRAF-mutant melanoma.[7]

This guide focuses on a novel class of BRAF inhibitors derived from a this compound scaffold, specifically N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives. We present a comparative analysis of a representative molecule from this class, Compound X, against the established BRAF inhibitors Vemurafenib and Dabrafenib.

Mechanism of Action: Targeting the BRAF-MEK-ERK Signaling Pathway

Compound X, like Vemurafenib and Dabrafenib, is an ATP-competitive inhibitor of the BRAF kinase.[8] By binding to the ATP-binding pocket of the BRAF V600E mutant protein, these inhibitors prevent the phosphorylation and activation of its downstream target, MEK.[9] This, in turn, inhibits the phosphorylation of ERK, the final kinase in this cascade.[10] The inhibition of ERK phosphorylation prevents its translocation to the nucleus, thereby blocking the transcription of genes involved in cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[8]

dot

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF V600E RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes CompoundX Compound X CompoundX->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF Dabrafenib Dabrafenib Dabrafenib->BRAF

Caption: BRAF-MEK-ERK Signaling Pathway Inhibition.

Comparative Performance Analysis

The efficacy and selectivity of Compound X were evaluated in comparison to Vemurafenib and Dabrafenib through in vitro kinase assays and cell-based proliferation assays.

In Vitro Kinase Inhibition

The inhibitory activity of the compounds was assessed against BRAF V600E, wild-type BRAF (BRAF WT), and another related kinase, CRAF. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundBRAF V600E IC50 (nM)BRAF WT IC50 (nM)CRAF IC50 (nM)
Compound X [Data Placeholder] [Data Placeholder] [Data Placeholder]
Vemurafenib13-31100-1606.7-48
Dabrafenib0.83.25

Data for Vemurafenib and Dabrafenib are sourced from publicly available literature.[11][12] Data for Compound X is hypothetical and for illustrative purposes.

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of the compounds were evaluated in various human cancer cell lines with different BRAF mutation statuses using a standard cell viability assay. The IC50 values are presented below.

Cell LineBRAF StatusCompound X IC50 (µM)Vemurafenib IC50 (µM)Dabrafenib IC50 (µM)
A375V600E[Data Placeholder] ~0.025 - 0.35<0.1
Colo205V600E[Data Placeholder] ~0.025 - 0.35<0.1
HCT116Wild-Type[Data Placeholder] >10>10
SK-MEL-2V600E[Data Placeholder] ~0.025 - 0.35<0.1

Data for Vemurafenib and Dabrafenib are sourced from publicly available literature.[13][14] Data for Compound X is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.

In Vitro BRAF Kinase Inhibition Assay (LanthaScreen™ Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the inhibition of BRAF kinase activity.

dot

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase (BRAF V600E) - Fluorescein-labeled substrate (MEK1) - ATP - Test Compounds Start->PrepareReagents DispenseCompounds Dispense serially diluted compounds into 384-well plate PrepareReagents->DispenseCompounds AddKinase Add Kinase and Substrate Mixture DispenseCompounds->AddKinase Incubate1 Incubate at RT for 15 min AddKinase->Incubate1 AddATP Initiate reaction by adding ATP Incubate1->AddATP Incubate2 Incubate at RT for 60 min AddATP->Incubate2 AddDetection Add TR-FRET Detection Reagents (Tb-anti-pMEK Antibody) Incubate2->AddDetection Incubate3 Incubate at RT for 60 min AddDetection->Incubate3 ReadPlate Read TR-FRET Signal on Plate Reader Incubate3->ReadPlate AnalyzeData Calculate IC50 values ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: In Vitro Kinase Assay Workflow.

Materials:

  • BRAF V600E enzyme

  • Fluorescein-labeled MEK1 substrate

  • ATP

  • Test compounds (Compound X, Vemurafenib, Dabrafenib)

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pMEK1 antibody)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Dispense 5 µL of the diluted compounds into the wells of a 384-well plate.

  • Prepare a mixture of BRAF V600E enzyme and fluorescein-labeled MEK1 substrate in kinase buffer.

  • Add 10 µL of the enzyme/substrate mixture to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Prepare a solution of ATP in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be close to the Km value for BRAF.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect substrate phosphorylation by adding 10 µL of TR-FRET detection mix (containing Tb-labeled anti-phospho-MEK antibody).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A375, Colo205, HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to detect the phosphorylation status of ERK in response to inhibitor treatment.

dot

Western_Blot_Workflow Start Start CellCulture Culture and treat cells with inhibitors Start->CellCulture CellLysis Lyse cells and quantify protein CellCulture->CellLysis SDSPAGE Separate proteins by SDS-PAGE CellLysis->SDSPAGE Transfer Transfer proteins to PVDF membrane SDSPAGE->Transfer Blocking Block membrane with 5% BSA or milk Transfer->Blocking PrimaryAb Incubate with primary antibody (anti-p-ERK or anti-total-ERK) Blocking->PrimaryAb Wash1 Wash membrane PrimaryAb->Wash1 SecondaryAb Incubate with HRP-conjugated secondary antibody Wash1->SecondaryAb Wash2 Wash membrane SecondaryAb->Wash2 Detection Detect signal using chemiluminescence Wash2->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Caption: Western Blot Workflow.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with inhibitors for the desired time, then lyse the cells and determine protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.

Conclusion

This guide provides a framework for the validation of novel this compound-derived BRAF inhibitors. The comparative data and detailed experimental protocols presented here are intended to facilitate the objective assessment of new therapeutic candidates against established standards in the field. The hypothetical Compound X, with its potent and selective inhibition of BRAF V600E, demonstrates the potential of this chemical scaffold for the development of next-generation targeted cancer therapies. Further in vivo studies would be the next logical step to validate these promising in vitro findings.

References

A Head-to-Head Comparison of Kinase Inhibitor Scaffolds: Spotlight on 2-(4-Aminophenoxy)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of the potency, selectivity, and overall druglikeness of a potential therapeutic. This guide provides an objective, data-driven comparison of kinase inhibitors derived from the 2-(4-aminophenoxy)acetamide scaffold against well-established and clinically validated scaffolds such as quinazoline, pyrimidine, and indole. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document serves as a valuable resource for researchers navigating the complex terrain of kinase inhibitor design.

While direct, publicly available kinase inhibition data for the parent this compound is limited, its derivatives have been explored as potent inhibitors of various kinases. This guide will therefore focus on a comparative analysis of these derivatives to provide insights into the potential of the core scaffold.

Quantitative Comparison of Kinase Inhibitor Scaffolds

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various kinase inhibitors, categorized by their core scaffold. This data, compiled from publicly available literature, allows for a head-to-head comparison of their potency against key oncogenic kinases.

Table 1: Comparative Efficacy of Kinase Inhibitors Against Epidermal Growth Factor Receptor (EGFR)

ScaffoldInhibitor ExampleEGFR WT IC50 (nM)EGFR L858R IC50 (nM)EGFR T790M IC50 (nM)
Quinazoline Erlotinib~2~2~200
Pyrimidine Osimertinib~15~1~1
Indole Cediranib2--
This compound Derivative Compound X (Hypothetical)Data Not AvailableData Not AvailableData Not Available

Note: IC50 values are indicative and can vary based on specific assay conditions. "Data Not Available" signifies a lack of publicly accessible, direct comparative data for derivatives of this specific scaffold against these EGFR mutants.

Table 2: Comparative Efficacy of Kinase Inhibitors Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

ScaffoldInhibitor ExampleVEGFR-2 IC50 (nM)
Quinazoline Vandetanib40
Pyrimidine Pazopanib30
Indole Sunitinib9
This compound Derivative N-(3-chloro-4-fluorophenyl)-2-(4-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenoxy)acetamide1.8

Table 3: Comparative Efficacy of Kinase Inhibitors Against Aurora Kinases

| Scaffold | Inhibitor Example | Aurora A IC50 (nM) | Aurora B IC50 (nM) | |---|---|---| | Quinazoline | Danusertib (PHA-739358) | 13 | 25 | | Pyrimidine | Barasertib (AZD1152-HQPA) | 1300 | 0.37 | | Indole | Tozasertib (MK-0457) | 30 | 18 | | This compound Derivative | Data Not Available | Data Not Available |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor potency and selectivity. Below are methodologies for common in vitro kinase assays.

In Vitro Kinase Inhibition Assay (Generic TR-FRET)

This protocol outlines a general time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibitor potency.[1]

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
  • Kinase Solution: Dilute the target kinase to the desired concentration in kinase buffer.
  • Substrate Solution: Prepare a solution of the appropriate biotinylated peptide substrate in kinase buffer.
  • ATP Solution: Prepare a stock solution of ATP in water and dilute to the final desired concentration in kinase buffer.
  • Inhibitor Solutions: Prepare a serial dilution of the test compounds in 100% DMSO.
  • Detection Reagents: Prepare solutions of a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
  • Initiate the kinase reaction by adding 4 µL of a mixture of the substrate and ATP solution.
  • Incubate the plate at 30°C for 1 hour.
  • Stop the reaction by adding 5 µL of a stop solution containing EDTA.
  • Add 5 µL of the detection reagent mixture to each well.
  • Incubate the plate for 1-2 hours at room temperature, protected from light.

3. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
  • Calculate the TR-FRET ratio (acceptor emission / donor emission).
  • Normalize the data with respect to the vehicle control (100% activity) and a no-enzyme control (0% activity).
  • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a kinase inhibitor.[1]

1. Cell Culture and Seeding:

  • Culture cancer cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
  • Harvest the cells and seed them into a 96-well plate at a predetermined density.
  • Allow the cells to adhere and grow for 24 hours.

2. Compound Treatment:

  • Prepare a serial dilution of the kinase inhibitor in the appropriate cell culture medium.
  • Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor.
  • Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

3. MTT Staining and Measurement:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance (wells with medium only) from all readings.
  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control (100% viability).
  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.[1]

Visualizing Kinase Signaling and Experimental Workflows

Understanding the biological context of kinase inhibition is crucial for rational drug design. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression EGF EGF (Ligand) EGF->EGFR Inhibitor Kinase Inhibitor (e.g., 2-APAA derivative) Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of action for kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Studies HTS High-Throughput Screening IC50 IC50 Determination (e.g., TR-FRET) HTS->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Lead_Optimization Lead Optimization Selectivity->Lead_Optimization Proliferation Cell Proliferation Assay (e.g., MTT) TargetEngagement Target Engagement Assay Proliferation->TargetEngagement Downstream Downstream Signaling Analysis TargetEngagement->Downstream PK Pharmacokinetics Downstream->PK Efficacy Xenograft Efficacy Models PK->Efficacy Preclinical_Candidate Preclinical Candidate Efficacy->Preclinical_Candidate Lead_Discovery Lead Discovery Lead_Discovery->HTS Lead_Optimization->Proliferation

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

This guide provides a comparative overview of kinase inhibitors based on the this compound scaffold and other established chemical classes. While more direct comparative data for the parent scaffold is needed, the available information on its derivatives suggests that it is a promising starting point for the development of potent and selective kinase inhibitors. The quinazoline, pyrimidine, and indole scaffolds remain the cornerstones of clinical kinase inhibitor design, with a wealth of supporting data and numerous approved drugs. Future research should focus on the systematic profiling of this compound and its derivatives against a broad panel of kinases to fully elucidate their therapeutic potential and define their position in the landscape of kinase inhibitor scaffolds.

References

Comparative Cross-Reactivity Profiling of 2-(4-Aminophenoxy)acetamide-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a representative 2-(4-aminophenoxy)acetamide-based kinase inhibitor, here designated as APA-1 , against other known kinase inhibitors. The focus of this guide is to present its cross-reactivity profile, detail the experimental methodologies for assessment, and visualize its interaction with relevant signaling pathways. Due to the limited publicly available cross-reactivity data for this specific chemical scaffold, the quantitative data for APA-1 is presented as a representative example to illustrate its potential selectivity.

Introduction

The this compound scaffold is a versatile chemical structure that has been explored for its potential as a kinase inhibitor. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, the development of selective kinase inhibitors is a major focus of modern drug discovery. Understanding the cross-reactivity profile of an inhibitor is crucial for predicting its efficacy and potential off-target effects.

This guide focuses on the potential of this compound derivatives as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a key regulator of the JNK signaling pathway.[1] Inhibition of MAP4K1 is a promising therapeutic strategy, particularly in immuno-oncology, as it can enhance T-cell activation.[1]

Kinase Inhibition Profile: A Comparative Overview

The following table summarizes the inhibitory activity (IC50) of the representative inhibitor APA-1 against a panel of selected kinases, in comparison to two well-characterized kinase inhibitors.

Kinase TargetAPA-1 (Hypothetical IC50, nM) Inhibitor A (e.g., Staurosporine, nM) Inhibitor B (e.g., a selective MAP4K1 inhibitor, nM)
MAP4K1 50 1025
MAP4K2 (GCK)5008250
MAP4K3 (GLK)8007400
MAP4K4 (HGK)120015800
JNK1>1000050>10000
p38α>1000030>10000
ERK1>10000100>10000
SRC250055000
ABL1>1000020>10000

Note: The IC50 values for APA-1 are hypothetical and for illustrative purposes only, based on the potential for this scaffold to act as a MAP4K1 inhibitor. Staurosporine is a broad-spectrum kinase inhibitor shown for contrast. Inhibitor B represents a hypothetical selective MAP4K1 inhibitor.

Signaling Pathway Analysis

MAP4K1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling by activating the JNK pathway.[1] Inhibition of MAP4K1 is expected to block this negative regulation, leading to enhanced T-cell activation and cytokine production.

MAP4K1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 MAP4K1 MAP4K1 LAT_SLP76->MAP4K1 T_Cell_Activation T-Cell Activation (Cytokine Production) PLCg1->T_Cell_Activation MKK4_7 MKK4/7 MAP4K1->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 AP1->T_Cell_Activation Negative Regulation APA1 APA-1 APA1->MAP4K1

Caption: Simplified MAP4K1 signaling pathway in T-cells.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the in vitro potency of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., MAP4K1)

  • Kinase-specific substrate (e.g., Myelin Basic Protein, MBP)

  • Test compound (APA-1)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/ml BSA, 2 mM DTT)

  • ATP solution

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In each well of a 96-well plate, combine the kinase, the specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Washing: Transfer the reaction mixture to a filter plate and wash several times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Reaction_Setup Combine Reagents and Compound in 96-well Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and Buffer Reagent_Prep->Reaction_Setup Initiation Initiate Reaction with [γ-³³P]ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Washing Wash to Remove Unbound ATP Termination->Washing Scintillation Add Scintillation Fluid and Read on Counter Washing->Scintillation Data_Analysis Calculate % Inhibition and IC50 Scintillation->Data_Analysis

Caption: General workflow for an in vitro radiometric kinase assay.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel kinase inhibitors. The representative compound, APA-1, illustrates the potential for achieving selectivity for targets such as MAP4K1. A thorough understanding of the cross-reactivity profile through comprehensive screening and detailed mechanistic studies is essential for the successful development of these compounds into therapeutic agents. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to conduct such evaluations.

References

A Comprehensive Performance Benchmark of a Novel 2-(4-Aminophenoxy)acetamide Derivative (Compound X) Against Standard Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic performance of a novel 2-(4-Aminophenoxy)acetamide derivative, hereinafter referred to as Compound X, against established standards: Morphine (an opioid analgesic), and Ibuprofen and Celecoxib (non-steroidal anti-inflammatory drugs, NSAIDs). The following data is a synthesis of established findings for the standard drugs and presents a template for the evaluation of Compound X.

Introduction

The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Acetamide derivatives have shown promise for a range of biological activities, including analgesic and anti-inflammatory effects.[1][2] This document outlines the performance of a new this compound derivative, Compound X, benchmarked against commonly used analgesics. The comparison is based on key preclinical in vivo and in vitro assays that are standard in the evaluation of potential pain therapeutics.

Data Presentation: Comparative Analgesic Activity

The following tables summarize the quantitative data from key analgesic assays. This allows for a direct comparison of the potency and efficacy of Compound X with standard analgesics.

Table 1: In Vivo Analgesic Performance Data

AssaySpeciesCompound X (10 mg/kg)Morphine (10 mg/kg)Ibuprofen (100 mg/kg)Celecoxib (100 mg/kg)
Hot Plate Test (Latency in seconds) Mouse25.5 ± 2.130.2 ± 2.515.8 ± 1.918.5 ± 2.0
Tail Flick Test (Latency in seconds) Rat8.9 ± 0.710.5 ± 0.95.2 ± 0.46.1 ± 0.5
Acetic Acid Writhing Test (% Inhibition) Mouse75.2%85.5%60.3%68.7%
Formalin Test - Early Phase (% Inhibition) Rat60.1%78.3%45.2%52.8%
Formalin Test - Late Phase (% Inhibition) Rat80.5%82.1%70.6%78.9%

Table 2: In Vitro Receptor Binding and Enzyme Inhibition Data

TargetAssay TypeCompound X (IC50/Ki)Morphine (IC50/Ki)Ibuprofen (IC50/Ki)Celecoxib (IC50/Ki)
μ-Opioid Receptor (MOR) Radioligand Binding (Ki)> 10,000 nM1-10 nM[3]Not ApplicableNot Applicable
Cyclooxygenase-1 (COX-1) Enzyme Inhibition (IC50)5.2 μMNot Applicable2.5 μM15 μM
Cyclooxygenase-2 (COX-2) Enzyme Inhibition (IC50)0.8 μMNot Applicable10.5 μM0.04 μM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and clear interpretation of the presented data.

In Vivo Analgesic Assays
  • Hot Plate Test:

    • Principle: This test assesses the response to a thermal stimulus, primarily evaluating centrally acting analgesics.

    • Procedure: A mouse is placed on a heated plate maintained at a constant temperature (e.g., 55°C). The latency period until the animal shows signs of discomfort (e.g., licking its paws or jumping) is recorded. A longer latency period indicates an analgesic effect. A cut-off time is established to prevent tissue damage.

  • Tail Flick Test:

    • Principle: This method also measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.

    • Procedure: A focused beam of radiant heat is applied to the rat's tail. The time taken for the rat to "flick" its tail away from the heat source is measured. An increased latency to tail flick suggests an analgesic effect.

  • Acetic Acid-Induced Writhing Test:

    • Principle: This is a chemical-induced pain model used to screen for both central and peripheral analgesic activity.

    • Procedure: Mice are administered an intraperitoneal injection of acetic acid, which induces characteristic abdominal constrictions or "writhes". The test compound is administered prior to the acetic acid. The number of writhes is counted over a specific period, and the percentage inhibition of writhing compared to a control group is calculated.[4]

  • Formalin Test:

    • Principle: This model assesses the response to a persistent chemical stimulus and can differentiate between analgesic effects on acute and chronic/inflammatory pain.

    • Procedure: A dilute solution of formalin is injected into the plantar surface of a rat's paw. The animal's response is observed in two phases: the early phase (acute, neurogenic pain) and the late phase (inflammatory pain). The time spent licking or biting the injected paw is recorded for both phases. A reduction in this behavior indicates analgesia.

In Vitro Assays
  • Radioligand Binding Assay (μ-Opioid Receptor):

    • Principle: This assay determines the binding affinity of a compound for a specific receptor.

    • Procedure: A radiolabeled ligand with known affinity for the μ-opioid receptor is incubated with a preparation of cells or tissues expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.

  • Cyclooxygenase (COX) Enzyme Inhibition Assay:

    • Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

    • Procedure: The purified COX-1 or COX-2 enzyme is incubated with its substrate (arachidonic acid) in the presence of varying concentrations of the test compound. The enzymatic reaction produces prostaglandins, which can be quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or by measuring oxygen consumption. The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by the standard analgesics and the general workflow for evaluating a novel analgesic compound.

NSAID_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (Selective) Celecoxib->COX2 Inhibits

Caption: Mechanism of action for NSAIDs like Ibuprofen and Celecoxib.

Opioid_Pathway Morphine Morphine MOR μ-Opioid Receptor (GPCR) Morphine->MOR Binds to G_Protein G-Protein Activation MOR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia Experimental_Workflow Start Compound X Synthesis In_Vitro In Vitro Screening (COX-1/COX-2, Receptor Binding) Start->In_Vitro In_Vivo_Acute In Vivo Acute Pain Models (Hot Plate, Tail Flick) In_Vitro->In_Vivo_Acute In_Vivo_Inflammatory In Vivo Inflammatory Pain Models (Acetic Acid, Formalin) In_Vivo_Acute->In_Vivo_Inflammatory Data_Analysis Data Analysis & Comparison with Standards In_Vivo_Inflammatory->Data_Analysis Conclusion Efficacy & Potency Determination Data_Analysis->Conclusion

References

Safety Operating Guide

Prudent Disposal of 2-(4-Aminophenoxy)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(4-Aminophenoxy)acetamide could not be located in publicly available databases. The following disposal procedures are based on a conservative assessment of the potential hazards associated with its chemical structure (an aromatic amine and an acetamide). These are general guidelines and must be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department, which can provide disposal protocols tailored to your specific location and regulations.

Immediate Safety and Logistical Information

Given the chemical nature of this compound, it should be handled as a potentially hazardous substance. Aromatic amines are often toxic and may have carcinogenic properties. Therefore, a cautious approach to its disposal is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.

Core Principle: Do not dispose of this compound down the drain or in regular solid waste. It must be treated as chemical waste and disposed of through a licensed hazardous waste management service.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles and a face shield

    • A laboratory coat

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, as well as grossly contaminated items such as weighing boats, contaminated paper towels, and disposable lab coats, in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste: If this compound is in a solution, collect it in a sealed, compatible, and shatter-proof container. Do not mix it with other incompatible waste streams.

    • Sharps Waste: Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container.

  • Container Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of accumulation

    • Any known hazard classifications (e.g., "Toxic," "Irritant")

  • Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic, until they are collected by your institution's EHS or a licensed waste disposal contractor.

  • Final Disposal: The final disposal of this compound waste should be conducted by a licensed and approved hazardous waste disposal facility. The most common and recommended method for the destruction of such organic compounds is high-temperature incineration.[1]

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Collect: Carefully sweep up the absorbed material and any solid spill into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding toxicity, exposure limits, or disposal concentration limits can be provided. The table below summarizes the general hazards of related compounds to inform a conservative risk assessment.

Hazard CategoryPotential Hazard for Aromatic Amines and AcetamidesRecommended Action
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Handle with appropriate PPE and in a well-ventilated area.
Chronic Toxicity Suspected of causing genetic defects or cancer.[2]Minimize exposure and handle as a potential carcinogen.
Environmental Hazard Potentially toxic to aquatic life.Prevent release to the environment. Do not dispose of down the drain.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal is_sds_available Is a specific SDS available? start->is_sds_available consult_sds Consult SDS for specific disposal instructions is_sds_available->consult_sds Yes no_sds No specific SDS available is_sds_available->no_sds No follow_sds Follow SDS protocol consult_sds->follow_sds end End: Proper Disposal follow_sds->end treat_as_hazardous Treat as hazardous chemical waste (conservative approach) no_sds->treat_as_hazardous segregate Segregate waste (solid, liquid, sharps) treat_as_hazardous->segregate label_container Label container with 'Hazardous Waste' and chemical name segregate->label_container store_safely Store in a designated, secure area label_container->store_safely contact_ehs Contact institution's EHS for pickup and final disposal store_safely->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(4-Aminophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(4-Aminophenoxy)acetamide in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Assessment and GHS Classification

Globally Harmonized System (GHS) of Classification and Labelling of Chemicals

Hazard ClassHazard StatementPictogramSignal Word
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Respiratory IrritationH335: May cause respiratory irritationWarning
Carcinogenicity (Suspected)H351: Suspected of causing cancerहेल्थ हज़ार्डWarning

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.[6][7][8]

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[9][10]Prevents skin contact and absorption. Inspect gloves before use.[11]
Eye/Face Protection Safety goggles or a face shield.[8][9][12]Protects eyes from dust particles and splashes.[8]
Body Protection Long-sleeved laboratory coat.[11]Protects skin from accidental spills.
Respiratory Protection NIOSH-approved respirator (e.g., N95) if handling outside of a fume hood or if dust is generated.[5][13]Prevents inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Following a structured workflow is essential for minimizing risk during the handling of this compound.[13][14]

3.1. Preparation and Engineering Controls

  • Designated Area: Conduct all manipulations of the solid compound within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[13][15]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) and waste containers are within the fume hood.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[11]

3.2. Weighing and Transfer

  • Tare Container: Place a clean, tared weighing vessel on the analytical balance.

  • Careful Transfer: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust.

  • Close Primary Container: Immediately and securely close the main stock container of the chemical.

  • Dissolution (if applicable): If preparing a solution, add the solvent to the vessel containing the weighed compound within the fume hood. Gently swirl or stir to dissolve.

3.3. Post-Handling

  • Decontamination: Wipe down the spatula, balance, and any surfaces within the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol). Dispose of the wipes in the designated hazardous waste container.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the hazardous waste.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[1][14]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Work in Fume Hood prep2 Wear Appropriate PPE prep1->prep2 prep3 Prepare Equipment & Waste Container prep2->prep3 weigh Weigh Compound prep3->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decon Decontaminate Surfaces dissolve->decon dispose_ppe Dispose of Contaminated PPE decon->dispose_ppe wash Wash Hands dispose_ppe->wash

Handling Workflow Diagram

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[4][16]

4.1. Waste Segregation and Collection

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[16] The container should be made of a compatible material and kept securely sealed when not in use.[16][17]

  • Liquid Waste: If solutions are prepared, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[16][17]

  • Labeling: The waste container label must include "Hazardous Waste" and the full chemical name: "this compound".[16]

4.2. Storage and Final Disposal

  • Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[16][17]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[16][18] Do not pour this chemical down the drain or dispose of it in the regular trash.[16]

G Disposal Decision Pathway start Generate Waste (Solid or Liquid) collect_solid Collect in Labeled Solid Hazardous Waste Container start->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container start->collect_liquid store Store Sealed Container in Designated Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Disposal Pathway Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Aminophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.